Product packaging for Germacrane(Cat. No.:)

Germacrane

Cat. No.: B1241064
M. Wt: 210.4 g/mol
InChI Key: IBMAYSYTZAVZPY-YIONKMFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Germacrane is a fundamental sesquiterpene skeleton, a 15-carbon isoprenoid natural product biosynthesized from farnesyl diphosphate . This compound is characterized by a cyclodecane ring structure and is a crucial biosynthetic intermediate in the formation of a vast array of other sesquiterpene classes, such as eudesmanes, guaianes, and cadinanes . Its role as a precursor makes it an invaluable compound for research in biosynthesis, organic synthesis, and natural product chemistry . Derivatives of the this compound skeleton, including germacrene isomers and this compound-type sesquiterpene lactones, are widely investigated for their diverse biological activities. Research indicates these activities are often mediated through multi-targeting effects on key cellular pathways. Studies on this compound sesquiterpenes have shown potential to inhibit osteoclast formation and bone resorption by suppressing the RANKL-induced activation of the NF-κB pathway and IκBα degradation . Furthermore, specific this compound derivatives, such as germacrone, demonstrate promising anti-cancer properties by inducing apoptosis and inhibiting cell proliferation and migration in various cancer models, including esophageal squamous cell carcinoma . The mechanisms for these effects involve the modulation of several targets, including the STAT3 pathway, caspase activation, and the Bax/Bcl-2 ratio . Additional research on this compound dilactones has revealed significant in vitro antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as cytotoxic activity against human tumor cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30 B1241064 Germacrane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H30

Molecular Weight

210.4 g/mol

IUPAC Name

(1S,7R)-1,7-dimethyl-4-propan-2-ylcyclodecane

InChI

InChI=1S/C15H30/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h12-15H,5-11H2,1-4H3/t13-,14+,15?

InChI Key

IBMAYSYTZAVZPY-YIONKMFJSA-N

SMILES

CC1CCCC(CCC(CC1)C(C)C)C

Isomeric SMILES

C[C@@H]1CCC[C@@H](CCC(CC1)C(C)C)C

Canonical SMILES

CC1CCCC(CCC(CC1)C(C)C)C

Origin of Product

United States

Foundational & Exploratory

what is the basic structure of the germacrane skeleton

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Germacrane Skeleton

Introduction

Germacranes are a significant class of sesquiterpenoids characterized by a ten-membered cyclodecane (B1584694) ring. They are key intermediates in the biosynthesis of a vast array of other bicyclic sesquiterpenes, such as eudesmanes and guaianes.[1] First isolated and identified from various plant species, this compound-type sesquiterpenoids, including germacrene A, B, C, D, and E, exhibit a range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties, making them of considerable interest to researchers in natural product chemistry and drug development.[2][3] The conformational flexibility of the ten-membered ring is a defining characteristic of the this compound skeleton, leading to complex stereochemistry and reactivity that governs its biological function and biosynthetic fate.

Core Structure and Nomenclature

The fundamental this compound skeleton is a cyclodecane ring substituted with a methyl group at C4, an isopropyl group at C7, and a methyl group at C10, according to standard terpenoid numbering.[4][5] The name "this compound" refers to this saturated parent hydrocarbon, while the more commonly occurring natural products are unsaturated derivatives known as germacrenes (containing double bonds) or functionalized variants like germacrones (containing a ketone group).

Caption: Fig. 1: Basic numbered this compound skeleton.

Conformational Analysis

A critical feature of the this compound skeleton is the conformational flexibility of the 10-membered ring. Due to a low barrier to ring inversion, this compound derivatives in solution often exist as a dynamic equilibrium of multiple, NMR-distinguishable conformers at room temperature or below.[6] For instance, (+)-germacrene A, a key biosynthetic intermediate, has been shown by variable-temperature NMR spectroscopy to exist as three primary conformers.[6] These conformers arise from the different possible orientations ('Up' or 'Down') of the methyl groups at C4 and C10 relative to the ring's average plane. The relative populations of these conformers can influence the molecule's reactivity and subsequent biosynthetic transformations, such as the Cope rearrangement to form elemene-type sesquiterpenes.[7]

Germacrene_Conformers Fig. 2: Conformational equilibrium of Germacrene A. Conformer_A Conformer A (e.g., Up/Up) Conformer_B Conformer B (e.g., Up/Down) Conformer_A->Conformer_B Conformer_C Conformer C (e.g., Down/Up) Conformer_B->Conformer_C Conformer_C->Conformer_A

Caption: Fig. 2: Conformational equilibrium of Germacrene A.

Quantitative Structural Data

Precise geometric parameters for the this compound skeleton are best obtained from single-crystal X-ray diffraction studies. While the flexible nature of the ring means these parameters can vary significantly between different derivatives and conformers, data from a specific, rigid derivative provides a valuable reference. The following table summarizes selected bond lengths for germacrone (B1671451) type II, as determined by a 2024 single-crystal X-ray study.[8][9]

BondLength (Å)Bond TypeDescription
O1–C11.2144 (9)C=OCarbonyl group
C1–C21.501 (1)C(sp²)-C(sp³)Bond adjacent to carbonyl
C2–C31.5221 (10)C(sp³)-C(sp³)Saturated carbon-carbon bond
C4–C51.3387 (11)C=CEndocyclic double bond
C5–C61.5121 (11)C(sp²)-C(sp³)Saturated bond adjacent to double bond
C7–C81.5002 (10)C(sp³)-C(sp³)Saturated carbon-carbon bond
C9–C101.5207 (10)C(sp³)-C(sp³)Saturated carbon-carbon bond
C1–C101.5292 (10)C(sp²)-C(sp³)Ring closure bond
C13–C141.5015 (11)C(sp³)-C(sp³)Isopropyl group C-C bond

Table 1: Selected bond lengths from the crystal structure of germacrone type II. Data from Meurer et al., 2024.[8][9] Note: Standard deviations are in parentheses.

Biosynthesis

The biosynthesis of the this compound skeleton begins with the acyclic C15 precursor, farnesyl diphosphate (B83284) (FPP).[10] A terpene synthase enzyme, specifically a germacrene A synthase (GAS), catalyzes the ionization of FPP by removing the diphosphate group. This generates a farnesyl carbocation, which then undergoes an intramolecular cyclization (C1 attacks C10) to form the 10-membered ring and a germacryl cation intermediate. A subsequent proton elimination, typically from C12, yields germacrene A.[11] This monocyclic intermediate is then a crucial branching point, serving as the substrate for further enzymatic cyclizations to produce bicyclic sesquiterpenoids like eudesmanes and guaianes.[1][12]

Biosynthesis_Pathway Fig. 3: Biosynthesis of Germacrene A and subsequent cyclizations. FPP Farnesyl Diphosphate (FPP) Cation1 Germacryl Cation (+ H⁺, - OPP) FPP->Cation1 Germacrene A Synthase GA Germacrene A Cation1->GA - H⁺ Further Further Cyclizations (Oxidation, etc.) GA->Further Eudesmanes Eudesmanes Further->Eudesmanes Guaianes Guaianes Further->Guaianes

Caption: Fig. 3: Biosynthesis of Germacrene A and subsequent cyclizations.

Experimental Protocols

The structural elucidation of novel this compound sesquiterpenoids relies on a combination of isolation and spectroscopic techniques.

Experimental_Workflow Fig. 4: General workflow for this compound structure elucidation. cluster_analysis Start Plant Material (e.g., leaves, roots) Extract Solvent Extraction (e.g., MeOH, Hexane) Start->Extract Fractionate Chromatographic Fractionation (VLC, MPLC) Extract->Fractionate Purify Purification (Prep. TLC, HPLC) Fractionate->Purify Compound Pure Compound Purify->Compound Analysis Spectroscopic Analysis Compound->Analysis Elucidation Structure Elucidation Analysis->Elucidation MS MS (HR-ESI-MS) (Molecular Formula) NMR NMR (1D & 2D) (Connectivity, Stereochem.) Xray X-ray (Optional) (Absolute Structure)

Caption: Fig. 4: General workflow for this compound structure elucidation.

Isolation and Purification Protocol

This generalized protocol is based on methods for isolating sesquiterpenoids from plant tissues.[13][14]

  • Extraction: Air-dried and powdered plant material (e.g., 500 g) is exhaustively extracted at room temperature with a solvent such as methanol (B129727) (MeOH) or a hexane/ethyl acetate (B1210297) mixture. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning (Optional): The crude MeOH extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to pre-fractionate the components. Sesquiterpenes typically concentrate in the less polar fractions.

  • Initial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel column. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing polarity with another solvent (e.g., ethyl acetate or acetone), is used to separate the extract into several sub-fractions.

  • Fine Purification: Sub-fractions showing promising profiles on TLC are further purified using preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) or normal-phase column, to yield pure compounds.

NMR Spectroscopy for Structure Elucidation

NMR is the most powerful tool for determining the planar structure and relative stereochemistry of germacranes.[15][16][17]

  • Sample Preparation: 1-5 mg of the pure compound is dissolved in ~0.6 mL of a deuterated solvent (typically CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings (J-couplings), which helps define proton-proton connectivity.

    • ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing vicinal proton relationships and tracing out carbon chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2-3 bonds away. This is crucial for connecting spin systems across quaternary carbons and heteroatoms, assembling the complete carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), which is essential for determining the relative stereochemistry and conformational preferences of the molecule.

Single-Crystal X-ray Diffraction

For compounds that can be crystallized, X-ray diffraction provides unambiguous determination of the molecular structure and absolute configuration.[18]

  • Crystallization: High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Crystals are grown typically by slow evaporation of the solvent at a constant temperature.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to optimize atomic positions, leading to a final, highly accurate molecular structure.

References

Discovery of Novel Germacrane Derivatives from Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, with its immense biodiversity, continues to be a prolific source of novel natural products with significant therapeutic potential. Among these, germacrane sesquiterpenoids, a class of ten-membered ring isoprenoids, have garnered considerable attention due to their diverse chemical structures and wide range of biological activities. This technical guide provides an in-depth overview of recently discovered this compound derivatives from various marine organisms, with a focus on their isolation, structure elucidation, and pharmacological properties.

Newly Discovered this compound Derivatives

Nitrogenous Germacranes from the Marine Sponge Axinyssa n. sp.

Two novel nitrogenous this compound sesquiterpenes, (1Z,4Z)-7αH-11-aminogermacra-1(10),4-diene (1) and N,N'-11-bis[(1Z,4Z)-7αH-germacra-1(10),4-dienyl]urea (2), were isolated from a Thai marine sponge of the genus Axinyssa. The discovery of these compounds is significant as they represent rare examples of nitrogen-containing germacranes.

Table 1: NMR Spectroscopic Data for (1Z,4Z)-7αH-11-aminogermacra-1(10),4-diene (1)

Position¹³C (CD₃OD, 125 MHz) δc, mult.¹H (CD₃OD, 500 MHz) δH, mult. (J in Hz)
1129.8, CH5.15, d (10.0)
230.1, CH₂2.20, m
338.9, CH₂2.15, m
4126.2, C-
5135.5, CH5.35, d (9.5)
641.2, CH₂2.30, m
750.1, CH1.80, m
825.9, CH₂1.60, m
940.5, CH₂2.05, m
10132.1, C-
1154.2, CH3.10, t (6.5)
1220.8, CH₃1.05, d (7.0)
1321.5, CH₃1.08, d (7.0)
1416.2, CH₃1.65, s
1517.8, CH₃1.70, s

Table 2: Antimicrobial Activity of (1Z,4Z)-7αH-11-aminogermacra-1(10),4-diene (1)

MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus6.25
Bacillus subtilis12.5
Candida albicans25

Compound 1 exhibited significant antimicrobial activity against the tested strains, highlighting its potential as a lead for the development of new anti-infective agents. Compound 2 did not show any significant biological activity in the assays performed.

Bicyclogermacrenes from the Soft Coral Capnella sp.

Chemical investigation of a Bornean soft coral, Capnella sp., led to the isolation of two new bicyclogermacrenes, capgermacrene A (3) and capgermacrene B (4)[1][2].

Table 3: ¹³C and ¹H NMR Spectroscopic Data for Capgermacrene A (3) in CDCl₃

PositionδC (150 MHz)δH (600 MHz), mult. (J in Hz)
1134.9-
249.82.06, m
339.71.45, m; 1.25, m
424.91.98, m; 1.85, m
5124.55.10, t (7.2)
641.62.15, m
752.31.65, m
826.41.55, m; 1.35, m
938.92.05, m; 1.95, m
10133.5-
11125.14.72, s; 4.68, s
1220.91.75, s
1322.41.01, d (7.0)
1416.51.68, s
1517.71.70, s

Capgermacrene A (3) demonstrated notable anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1][3].

This compound-type Sesquiterpenoid from the Gorgonian Coral Menella sp.

A new this compound-type sesquiterpenoid, menelloide D (5), was isolated from a Formosan gorgonian coral, Menella sp.[4].

Table 4: ¹³C and ¹H NMR Spectroscopic Data for Menelloide D (5) in CDCl₃

PositionδC (100 MHz)δH (400 MHz), mult. (J in Hz)
1129.64.93, dd (11.0, 5.0)
229.82.25, m
338.72.18, m
4130.5-
5121.34.41, d (11.0)
640.12.35, m
771.0-
892.8-
939.52.10, m
10131.3-
1145.22.85, m
12175.6-
1321.21.20, d (7.0)
1415.91.60, s
1517.51.65, s

Menelloide D (5) exhibited a weak inhibitory effect on the release of elastase by human neutrophils[4].

Experimental Protocols

General Experimental Workflow

The isolation and structure elucidation of new this compound derivatives from marine organisms typically follow a standardized workflow.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Bioactivity Screening Collection Collection of Marine Organism Preparation Freeze-drying & Grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Preparation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning CrudeExtract Crude Extract Partitioning->CrudeExtract CC Column Chromatography (Silica gel, Sephadex) CrudeExtract->CC HPLC HPLC Purification CC->HPLC PureCompound Pure this compound Derivative HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) PureCompound->Spectroscopy Bioassays Biological Assays (e.g., Antimicrobial, Anti-inflammatory) PureCompound->Bioassays Structure Determination of Planar Structure & Stereochemistry Spectroscopy->Structure Activity Identification of Bioactive Compounds Bioassays->Activity anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation CapgermacreneA Capgermacrene A CapgermacreneA->iNOS Inhibits expression CapgermacreneA->COX2 Inhibits expression CapgermacreneA->Cytokines Inhibits production

References

Germacrane Sesquiterpenoids: Central Precursors in the Biosynthesis of Diverse Terpene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrane sesquiterpenoids are a class of C15 isoprenoids characterized by a 10-membered carbocyclic ring. These molecules are not only of interest for their own biological activities but, more significantly, they serve as crucial biosynthetic intermediates for a vast array of other sesquiterpene lactones (STLs), including the eudesmanolides, guaianolides, and germacranolides.[1][2] The remarkable structural diversity of these downstream terpenes, many of which possess significant therapeutic properties, is generated through a series of enzymatic transformations originating from the this compound skeleton. This technical guide provides a comprehensive overview of the biosynthesis of this compound sesquiterpenoids and their role as precursors, with a focus on the key enzymes involved, their quantitative characteristics, and detailed experimental protocols for their study.

Biosynthetic Pathways: From Farnesyl Diphosphate (B83284) to Sesquiterpene Lactones

The biosynthesis of this compound-derived sesquiterpenoids commences with the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP). This process is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically germacrene A synthase (GAS). The resulting (+)-germacrene A is the central intermediate that is subsequently modified by a series of oxidative enzymes, primarily cytochrome P450 monooxygenases (CYPs), to generate the diverse array of sesquiterpene lactones.[3]

Formation of the this compound Skeleton

The initial and committed step in the biosynthesis of many this compound-derived sesquiterpenoids is the conversion of FPP to (+)-germacrene A.[4] This reaction is catalyzed by (+)-germacrene A synthase (GAS), a sesquiterpene cyclase that facilitates a complex carbocation-driven cyclization cascade.

Oxidation of Germacrene A to Costunolide (B1669451)

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications to yield (+)-costunolide, a key germacranolide intermediate.[5] This transformation is a critical branching point in the biosynthesis of numerous other sesquiterpene lactones.[2] Two key cytochrome P450 enzymes are involved in this process: germacrene A oxidase (GAO) and costunolide synthase (COS).

  • Germacrene A Oxidase (GAO): This enzyme, belonging to the CYP71AV subfamily, catalyzes the three-step oxidation of the C12-methyl group of (+)-germacrene A to a carboxylic acid, forming germacrene A acid.[6][7]

  • Costunolide Synthase (COS): This enzyme, a member of the CYP71BL subfamily, hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form (+)-costunolide.[5][8]

Diversification of Sesquiterpene Skeletons from Costunolide

(+)-Costunolide serves as the central precursor for the biosynthesis of a wide variety of other sesquiterpene lactones, including guaianolides and eudesmanolides.[8][9] These transformations are catalyzed by other specific cytochrome P450 enzymes and involve further cyclizations and oxidative modifications of the costunolide backbone. For instance, the conversion of costunolide to guaianolides is initiated by kauniolide (B3029866) synthase, another P450 enzyme.[10]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound-derived sesquiterpenoids.

Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)

Enzyme SourceRecombinant HostSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_Reference
Cichorium intybus (Chicory)E. coliFPP6.6N/A8.1 x 10³ nmol h⁻¹ mg⁻¹ protein[4]
Liriodendron chinenseE. coliFPP17.72 ± 0.471.90 ± 0.33N/A

Table 2: Activity of Germacrene A Oxidase (GAO) and Costunolide Synthase (COS)

EnzymeEnzyme SourceRecombinant HostSubstrateProductActivity NotesReference
Germacrene A Oxidase (GAO)Lactuca sativa (Lettuce)S. cerevisiae(+)-Germacrene AGermacrene A acidCatalyzes three consecutive oxidations. Shows catalytic plasticity by oxidizing other sesquiterpene substrates.[6][11]
Costunolide Synthase (COS)Cichorium intybus (Chicory)Cell-free extractGermacrene A acid(+)-CostunolideDependent on NADPH and O₂. Inhibited by P450 inhibitors.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound sesquiterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of (+)-Germacrene A Synthase (GAS) in E. coli

This protocol describes the expression and purification of a His-tagged GAS enzyme from E. coli.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the GAS gene using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a pET series expression vector (e.g., pET-28a) containing an N-terminal His₆-tag.
  • Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.
  • Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

  • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using a desalting column.

Protocol 2: In Vitro Enzyme Assay for (+)-Germacrene A Synthase (GAS)

This protocol describes a method to determine the activity of purified GAS.

1. Reaction Mixture:

  • Prepare a reaction mixture in a final volume of 100 µL containing:
  • 50 mM MOPSO buffer (pH 7.0)
  • 10 mM MgCl₂
  • 5 mM DTT
  • 10% (v/v) glycerol
  • 10 µM (2E,6E)-farnesyl diphosphate (FPP)
  • 1-5 µg of purified GAS enzyme

2. Incubation:

  • Incubate the reaction mixture at 30°C for 1-2 hours.

3. Product Extraction:

  • Stop the reaction by adding 100 µL of 0.5 M EDTA.
  • Extract the sesquiterpene products by adding 200 µL of n-hexane or pentane (B18724) and vortexing vigorously.
  • Centrifuge to separate the phases and collect the organic layer.
  • Repeat the extraction step.

4. Analysis:

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Heterologous Expression of Cytochrome P450s (GAO and COS) and Reductase in Saccharomyces cerevisiae

This protocol describes the co-expression of a plant P450 and its cognate NADPH-cytochrome P450 reductase (CPR) in yeast.

1. Vector Construction:

  • Clone the full-length coding sequences of the P450 (GAO or COS) and the CPR into a yeast expression vector (e.g., pESC series) under the control of inducible promoters (e.g., GAL1 and GAL10).

2. Yeast Transformation:

  • Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., WAT11 or BY4741) using the lithium acetate (B1210297) method.
  • Select for transformants on appropriate synthetic defined (SD) dropout medium.

3. Protein Expression and Microsome Preparation:

  • Grow a starter culture of the transformed yeast in SD dropout medium with glucose at 30°C overnight.
  • Inoculate a larger volume of SD dropout medium with galactose to induce protein expression.
  • Grow the culture for 48-72 hours at a lower temperature (e.g., 20-25°C).
  • Harvest the cells by centrifugation.
  • Prepare microsomes by disrupting the cells (e.g., with glass beads) in a suitable buffer and performing differential centrifugation to isolate the microsomal fraction.

Protocol 4: In Vitro Enzyme Assay for Germacrene A Oxidase (GAO) and Costunolide Synthase (COS)

This protocol describes a method to assay the activity of microsomal preparations containing GAO or COS.

1. Reaction Mixture:

  • Prepare a reaction mixture in a final volume of 200 µL containing:
  • 50 mM potassium phosphate (B84403) buffer (pH 7.5)
  • 1 mM NADPH
  • Microsomal preparation (containing the P450 and CPR)
  • Substrate:
  • For GAO: (+)-Germacrene A (typically added in a solvent like ethanol (B145695) or acetone)
  • For COS: Germacrene A acid

2. Incubation:

  • Incubate the reaction mixture at 30°C for 1-2 hours with shaking.

3. Product Extraction:

  • Stop the reaction and extract the products using an appropriate organic solvent (e.g., ethyl acetate).

4. Analysis:

  • Analyze the extracted products by GC-MS or LC-MS.

Protocol 5: GC-MS Analysis of Sesquiterpenes

This protocol provides general guidelines for the analysis of sesquiterpenes by GC-MS.

1. Gas Chromatograph Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C for 2 min.
  • Ramp: 5-10°C/min to 280-300°C.
  • Final hold: 5-10 min.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Identification:

  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Visualizations

Biosynthetic Pathway from FPP to Sesquiterpene Lactones

Sesquiterpene Lactone Biosynthesis FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71AV) Costunolide (+)-Costunolide (Germacranolide) GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Guaianolides Guaianolides Costunolide->Guaianolides Various CYPs Eudesmanolides Eudesmanolides Costunolide->Eudesmanolides Various CYPs Enzyme Characterization Workflow Gene Target Gene (GAS, GAO, COS) Cloning Cloning into Expression Vector Gene->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (for GAS) / Microsome Prep (for CYPs) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Kinetics Kinetic Analysis Analysis->Kinetics

References

A Technical Guide to the Natural Sources, Isolation, and Biological Investigation of Germacrane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of germacrane sesquiterpenoids and their derivatives, focusing on their natural origins, detailed methodologies for their extraction and purification, and protocols for the investigation of their biological activities. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and Its Derivatives

This compound sesquiterpenoids are a diverse group of natural products predominantly found in the plant kingdom, with notable occurrences in marine organisms and fungi.

Terrestrial Plants

Plants are the most prolific source of germacranes. The Asteraceae family, in particular, is a rich reservoir of these compounds. Species such as chicory (Cichorium intybus), Sigesbeckia orientalis, and various Chrysanthemum species are known to produce a wide array of this compound-type sesquiterpenoids[1][2][3]. For instance, the flowers of Chrysanthemum indicum have been a source for the isolation of new this compound derivatives[4]. The genus Salvia (family Lamiaceae ) also contains species like Salvia scapiformis and Salvia cavaleriei that produce these compounds. The family Zingiberaceae , including medicinal plants like Curcuma xanthorrhiza and Zingiber officinale (ginger), is another significant source of germacranes, notably germacrone[5].

Marine Organisms

The marine environment, particularly soft corals of the genera Sarcophyton and Sinularia, is a source of structurally unique this compound derivatives[6][7][8]. Marine molluscs, through their diet of these corals, can also accumulate and sometimes metabolize these compounds.

Fungi

Fungi, especially endophytic fungi that live within plant tissues, and other plant-associated fungi have been identified as producers of germacranes. For example, Aspergillus niger has been used in the biotransformation of this compound-type sesquiterpenoids[9]. Endophytic fungi from various plant hosts represent a promising and less explored source for novel this compound structures.

Quantitative Data on this compound Yields

The concentration of this compound and its derivatives can vary significantly depending on the source organism, its geographical location, and the extraction method employed. The following table summarizes available quantitative data.

Natural SourceCompoundYield/ConcentrationReference
Chrysanthemum indicum (flowers)Various this compound-type sesquiterpenoidsNot specified, but 26 distinct this compound-type compounds isolated[1]
Genetically engineered yeast(+)-Germacrene A33.37 g of essential oil from 3.4 L fermentation broth[10]
Lime (Citrus aurantifolia) Peel OilGermacrene B~0.35% of the whole oil[11]

Experimental Protocols

Extraction and Isolation Methodologies

The isolation of germacranes from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques.

3.1.1. Extraction from Plant Material (e.g., Salvia species)

A general protocol for the extraction of sesquiterpenoids from the dried and powdered aerial parts of plants is as follows:

  • Maceration: The plant material is macerated with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours. This process is often repeated three times to ensure exhaustive extraction[12].

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity. Germacranes are typically found in the less polar fractions.

3.1.2. Extraction from Soft Corals

  • Initial Extraction: Fresh or frozen soft coral samples are minced and exhaustively extracted with acetone (B3395972) or a mixture of dichloromethane and methanol (1:1)[8][13].

  • Solvent Partitioning: The resulting extract is concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer, containing the lipophilic compounds including germacranes, is collected and dried.

3.1.3. Fungal Fermentation and Extraction

  • Cultivation: Endophytic fungi are cultured on a suitable solid medium (e.g., potato dextrose agar (B569324) or rice medium) or in a liquid broth for several weeks[14][15].

  • Extraction: The fungal biomass and/or the culture broth are extracted with ethyl acetate. The extract is then filtered and concentrated to yield the crude fungal extract[15][16].

Purification Protocols

3.2.1. Column Chromatography

Crude extracts are typically subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20 for initial fractionation. A gradient elution system, for example, with n-hexane and ethyl acetate, is commonly used for silica gel columns[12].

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of individual this compound derivatives, preparative HPLC is the method of choice[17].

  • Column: A reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm) is frequently used[10].

  • Mobile Phase: A gradient system of methanol and water or acetonitrile (B52724) and water is typically employed[10][18].

  • Detection: UV detection at a wavelength around 210 nm is suitable for detecting the sesquiterpenoid chromophores[10].

A specific method for the preparative separation of germacrene A from a fermentation broth involved a silver ion high-speed countercurrent chromatography followed by preparative HPLC on a C18 column with a mobile phase of methanol and water (95:5, v/v)[10].

Characterization Techniques

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of germacranes.

  • 1H NMR: Provides information on the proton environment in the molecule. For germacrone (B1671451), characteristic signals appear for methyl groups and olefinic protons[19][20].

  • 13C NMR: Reveals the number and type of carbon atoms. The 13C NMR spectrum of germacrone shows a characteristic ketone signal around 208.0 ppm[19][21].

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule and for the complete assignment of proton and carbon signals[22].

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compounds.

  • Electron Ionization (EI-MS): Provides a characteristic fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries[9][19][23]. The fragmentation of germacranes often involves rearrangements and cleavage of the ten-membered ring[22].

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular formula.

Investigation of Biological Activities

This compound and its derivatives have been reported to possess a range of biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity Assessment

A common method to screen for anticancer activity is the MTT assay, which measures cell viability.

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Anti-inflammatory Activity and Signaling Pathway Analysis

Germacranes have been shown to modulate key inflammatory signaling pathways such as the NF-κB and PI3K/Akt pathways.

4.2.1. NF-κB Signaling Pathway Analysis by Western Blot

This protocol allows for the assessment of the effect of a this compound derivative on the activation of the NF-κB pathway, often induced by lipopolysaccharide (LPS).

  • Cell Treatment: Pre-treat cells (e.g., A549 or RAW 264.7 macrophages) with the this compound derivative for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes to 4 hours.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key pathway proteins (e.g., p65, IκBα, phospho-IκBα) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels[24][25][26].

4.2.2. PI3K/Akt Signaling Pathway Analysis

The effect of germacranes on the PI3K/Akt pathway can also be investigated using Western blotting to measure the phosphorylation status of Akt and its downstream targets.

  • Cell Treatment and Lysis: Similar to the NF-κB protocol, treat cells with the compound of interest and appropriate stimuli (e.g., growth factors) and then lyse the cells.

  • Western Blotting: Probe the membranes with antibodies specific for total Akt, phosphorylated Akt (p-Akt), and downstream targets like mTOR and p70S6K.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein would indicate inhibition of the pathway.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structure Elucidation and Bioactivity Source Natural Source (Plant, Marine Organism, or Fungus) Extraction Solvent Extraction (e.g., Maceration, Steam Distillation) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chrom Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chrom Prep_HPLC Preparative HPLC (Reversed-Phase C18) Column_Chrom->Prep_HPLC Pure_Compound Pure this compound Derivative Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Bioassays Biological Assays (Anticancer, Anti-inflammatory) Pure_Compound->Bioassays

Caption: General workflow for the isolation and analysis of this compound derivatives.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt mTOR mTOR pAkt->mTOR activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival This compound This compound Derivative This compound->PI3K inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

References

The Core of Bitterness: A Technical Guide to Germacrane Ring Biosynthesis in Asteraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich source of specialized metabolites, many of which possess significant pharmacological activities. Among these, the sesquiterpenoid lactones (STLs) are a prominent class of compounds known for their characteristic bitter taste and a wide range of biological effects, including anti-inflammatory, anti-malarial, and anti-cancer properties. The biosynthesis of the vast majority of these STLs proceeds through a crucial ten-membered carbocyclic intermediate: the germacrane ring. Understanding the intricate enzymatic steps involved in the formation and subsequent modification of this key structural motif is paramount for the targeted discovery, metabolic engineering, and sustainable production of valuable therapeutic agents.

This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to the this compound ring in Asteraceae, focusing on the key enzymes, their catalytic mechanisms, and the experimental methodologies employed to elucidate this complex process.

The Central Pathway: From Farnesyl Pyrophosphate to Costunolide (B1669451)

The biosynthesis of the this compound ring and its initial functionalization into the precursor molecule, costunolide, is a multi-step enzymatic cascade that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway is primarily localized in the cytosol and involves a series of terpene synthases and cytochrome P450 monooxygenases.

The committed step in this pathway is the cyclization of the linear FPP molecule into the characteristic ten-membered this compound ring.[1][2][3] This reaction is catalyzed by (+)-germacrene A synthase (GAS) , a sesquiterpene cyclase.[1][4] In many members of the Asteraceae, including chicory (Cichorium intybus), this enzyme releases (+)-germacrene A as a free intermediate, which is a crucial departure from some other plant species where germacrene A remains enzyme-bound for further cyclizations.[1][2]

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. The first is a three-step oxidation of the C12-methyl group of the isopropenyl side chain, catalyzed by germacrene A oxidase (GAO) , a multifunctional cytochrome P450 enzyme.[5][6] This process converts (+)-germacrene A sequentially into germacra-1(10),4,11(13)-trien-12-ol, germacra-1(10),4,11(13)-trien-12-al, and finally germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[5][7][8]

The final step in the formation of the foundational germacranolide, (+)-costunolide, involves the hydroxylation of germacrene A acid at the C6 position. This reaction is catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS) .[8][9][10] The resulting 6α-hydroxylation of germacrene A acid is believed to lead to a spontaneous lactonization between the newly introduced hydroxyl group and the C12-carboxylic acid, thus forming the characteristic α-methylene-γ-lactone ring of costunolide.[7][9] Costunolide then serves as a critical branching point for the biosynthesis of a vast array of other sesquiterpenoid lactones, including guaianolides and eudesmanolides.[10]

Germacrane_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (GAS) GAAcid Germacrene A Acid GermacreneA->GAAcid Germacrene A Oxidase (GAO) (CYP71AV) - 3 steps Costunolide (+)-Costunolide GAAcid->Costunolide Costunolide Synthase (COS) (CYP71BL) OtherSTLs Other Sesquiterpenoid Lactones (Guaianolides, Eudesmanolides, etc.) Costunolide->OtherSTLs

Core biosynthetic pathway of the this compound ring in Asteraceae.

Quantitative Data on Key Enzymes

The characterization of the enzymes involved in this compound biosynthesis has yielded important quantitative data, which is crucial for applications in metabolic engineering and synthetic biology.

EnzymeSource OrganismSubstrateKm (µM)Molecular Mass (kDa)Optimal pHProduct(s)Reference
(+)-Germacrene A SynthaseCichorium intybus (Chicory) rootsFarnesyl Diphosphate (B83284)6.6~54~6.7(+)-Germacrene A[1][2][11]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are summarized methodologies for key experiments.

Isolation and Purification of (+)-Germacrene A Synthase from Chicory Roots

This protocol describes the purification of (+)-germacrene A synthase from chicory roots, a key step in its initial characterization.[1]

  • Homogenization: Fresh chicory roots are homogenized in a buffer containing polyvinylpolypyrrolidone (PVPP) to bind phenolic compounds, and dithiothreitol (B142953) (DTT) and ascorbate (B8700270) to prevent oxidation.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000g) to obtain a clear supernatant containing the soluble enzymes.

  • Anion-Exchange Chromatography: The supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose). The column is washed, and proteins are eluted with a linear gradient of increasing salt concentration (e.g., KCl).

  • Dye-Ligand Chromatography: Active fractions from the anion-exchange step are pooled and applied to a dye-ligand chromatography column (e.g., Blue-Sepharose). The enzyme is eluted with a high salt concentration.

  • Enzyme Assay: Throughout the purification process, fractions are assayed for (+)-germacrene A synthase activity by incubating with farnesyl diphosphate and analyzing the products by Gas Chromatography-Mass Spectrometry (GC-MS).

Enzyme_Purification_Workflow start Chicory Root Homogenization centrifugation High-Speed Centrifugation (100,000g) start->centrifugation supernatant Soluble Protein Extract centrifugation->supernatant anion_exchange Anion-Exchange Chromatography (Q-Sepharose) supernatant->anion_exchange dye_ligand Dye-Ligand Chromatography (Blue-Sepharose) anion_exchange->dye_ligand purified_enzyme Purified (+)-Germacrene A Synthase dye_ligand->purified_enzyme

Workflow for the purification of (+)-germacrene A synthase.
Heterologous Expression and in vivo Reconstitution of the Costunolide Pathway

The functional characterization of the genes encoding the biosynthetic enzymes is often achieved through heterologous expression in microbial or plant systems. This approach has been successfully used to reconstitute the costunolide pathway in yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana.[8][12]

In Saccharomyces cerevisiae:

  • Gene Cloning: The cDNAs for germacrene A synthase (GAS), germacrene A oxidase (GAO), and costunolide synthase (COS) are cloned into yeast expression vectors.

  • Yeast Transformation: The expression cassettes are transformed into a suitable yeast strain.

  • Cultivation: The engineered yeast is cultivated in an appropriate medium.

  • Metabolite Extraction and Analysis: The culture is extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of germacrene A, germacrene A acid, and costunolide.[8][12]

In Nicotiana benthamiana (Transient Expression):

  • Agroinfiltration: Agrobacterium tumefaciens strains carrying the expression vectors for GAS, GAO, and COS are co-infiltrated into the leaves of N. benthamiana.

  • Incubation: The plants are incubated for several days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Leaf tissue is harvested, extracted, and analyzed by GC-MS and LC-MS for the presence of the pathway intermediates and final product. Co-infiltration of constructs for GAS and GAO has been shown to result in the near-complete conversion of germacrene A.[12] Transient expression of all three enzymes has resulted in the production of costunolide at levels up to 60 ng/g fresh weight.[12]

Product Identification and Stereochemical Analysis

A critical aspect of studying terpene biosynthesis is the accurate identification and stereochemical characterization of the enzymatic products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying volatile and semi-volatile terpenes like germacrene A. The mass spectrum provides a molecular fingerprint, while the retention time on a specific column aids in identification.

  • Chiral Gas Chromatography: To determine the enantiomeric composition of the product, a chiral GC column is used. This allows for the separation and identification of enantiomers, such as (+)-germacrene A and (-)-germacrene A.

  • Cope Rearrangement: The absolute configuration of germacrene A can be determined by its heat-induced Cope rearrangement to β-elemene.[1][3] This reaction proceeds with a defined stereochemistry, and the enantiomeric form of the resulting β-elemene, analyzed by chiral GC, reveals the absolute configuration of the parent germacrene A. For example, enzymatically produced (+)-germacrene A from chicory rearranges to (-)-β-elemene when the GC injection port is set to a high temperature (e.g., 250°C).[1][3]

Future Perspectives and Applications

A thorough understanding of the this compound ring biosynthesis in Asteraceae opens up significant opportunities for metabolic engineering and synthetic biology. By expressing the key biosynthetic genes in microbial hosts like Saccharomyces cerevisiae, it is possible to achieve sustainable and scalable production of valuable sesquiterpenoids. For instance, engineered yeast has been used to produce germacrene A, a precursor to the anti-tumor drug β-elemene, with titers reaching 190.7 mg/L.[13] Further optimization of these microbial cell factories, through strategies such as overexpressing upstream pathway genes and knocking out competing pathways, holds the promise of even higher yields.[13][14]

The elucidation of this core pathway also provides a roadmap for the discovery and characterization of the downstream enzymes responsible for the immense structural diversification of sesquiterpenoid lactones in the Asteraceae. This knowledge will be instrumental in developing novel therapeutic agents and understanding the ecological roles of these fascinating natural products.

References

The Bioactive Potential of Germacrane Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of germacrane sesquiterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further investigation into this promising class of natural compounds.

This compound sesquiterpenoids, a significant and diverse group of natural products, have garnered considerable scientific attention for their potent and varied biological activities.[1][2] Found in a wide array of plant species, these compounds are characterized by a ten-membered carbocyclic ring, which serves as a scaffold for numerous chemical modifications, leading to a broad spectrum of pharmacological effects. This guide delves into the initial investigations of this compound bioactivity, presenting a technical overview of their therapeutic potential.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties in various experimental models. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a crucial role in regulating the expression of pro-inflammatory genes.[1][3]

A notable example is a this compound derivative, 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD), isolated from Achillea pannonica. In a study utilizing a croton oil-induced dermatitis model in mice, DHGD exhibited potent topical anti-inflammatory activity.[4][5] It significantly inhibited ear edema in a dose-dependent manner and reduced the infiltration of granulocytes at the site of inflammation.[4][5] Another this compound, isolated from Valeriana officinalis var. latifolia, was found to inhibit the production of nitric oxide (NO) and reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6 by potentially blocking inflammasome formation and NF-κB signaling activation.[3] Similarly, this compound-type sesquiterpenes from Artemisia atrovirens have shown inhibitory effects on NO production in LPS-stimulated RAW 264.7 murine macrophages.[6]

Table 1: Anti-inflammatory Activity of this compound Sesquiterpenoids

CompoundModel SystemEndpointResultReference
1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD)Croton oil-induced mouse ear dermatitisEdema InhibitionID50: 0.40 µmol/cm²[4]
DHGD (0.75 µmol/cm²)Croton oil-induced mouse ear dermatitisEdema Inhibition (24h)61%[4]
DHGD (0.75 µmol/cm²)Croton oil-induced mouse ear dermatitisGranulocyte Infiltration Inhibition61%[4]
This compound from Valeriana officinalis (Compound 27)LPS-stimulated macrophagesNO Production InhibitionIC50: 3.65 ± 1.06 µM[3]
This compound from Artemisia atrovirens (Compound 10)LPS-stimulated RAW 264.7 macrophagesNO Production InhibitionIC50: 4.01 ± 0.09 µM[6]

Anticancer Activity

The cytotoxic effects of this compound sesquiterpenoids against various cancer cell lines are well-documented, with their anticancer activity often attributed to the induction of apoptosis and cell cycle arrest.[1][2] These compounds can modulate multiple cellular signaling pathways implicated in cancer progression, including the JAK/STAT, PI3K/AKT/mTOR, and p53 pathways.[1][7][8]

For instance, germacrone (B1671451), a prominent this compound, has been shown to induce apoptosis in human hepatoma HepG2 cells by inhibiting the JAK2/STAT3 signaling pathway.[1] It can also trigger a mitochondria-mediated caspase pathway to induce cell cycle arrest and apoptosis.[1] Studies on this compound sesquiterpene dilactones from Mikania micrantha revealed cytotoxic activity against human tumor cell lines including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).[9] Similarly, highly oxygenated this compound-type sesquiterpenoids from Sigesbeckia orientalis demonstrated significant in vitro cytotoxicity against human A549 and MDA-MB-231 cancer cell lines.[10]

Table 2: Cytotoxic Activity of this compound Sesquiterpenoids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
GermacroneHepG2Hepatocellular Carcinoma68.23[1]
This compound Sesquiterpene Dilactone (from M. micrantha)A549Lung Carcinoma8.97 - 27.39[9]
This compound Sesquiterpene Dilactone (from M. micrantha)HepG2Hepatocellular Carcinoma8.97 - 27.39[9]
This compound Sesquiterpene Dilactone (from M. micrantha)MCF-7Breast Cancer8.97 - 27.39[9]
This compound Sesquiterpene Dilactone (from M. micrantha)HeLaCervical Cancer8.97 - 27.39[9]
This compound from S. orientalis (Compound 13)A549Lung Carcinoma6.02 - 10.77[10]
This compound from S. orientalis (Compound 21)A549Lung Carcinoma6.02 - 10.77[10]
This compound from S. orientalis (Compound 23)A549Lung Carcinoma6.02 - 10.77[10]
This compound from S. orientalis (Compound 13)MDA-MB-231Breast Cancer6.02 - 10.77[10]
This compound from S. orientalis (Compound 21)MDA-MB-231Breast Cancer6.02 - 10.77[10]
This compound from S. orientalis (Compound 23)MDA-MB-231Breast Cancer6.02 - 10.77[10]

Antimicrobial Activity

Several this compound sesquiterpenoids have exhibited promising antimicrobial activity against a range of bacteria and fungi.[11][12] The proposed mechanism of action for some germacranes, like Germacrene D, involves the permeabilization of microbial cells and disruption of membrane integrity.[11]

Germacrone, isolated from Curcuma heyneana rhizomes, showed notable antibacterial activity against Pseudomonas aeruginosa.[13] Dehydrocurdione from the same source was most active against Bacillus subtilis.[13] Furthermore, this compound sesquiterpene dilactones from Mikania micrantha displayed strong in vitro antibacterial activity against several bacteria, including the drug-resistant strain MRSA, with MIC values comparable to the reference antibiotic vancomycin.[9]

Table 3: Antimicrobial Activity of this compound Sesquiterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
GermacronePseudomonas aeruginosa15.6[13]
DehydrocurdioneBacillus subtilis31.2[13]
This compound Sesquiterpene Dilactone (from M. micrantha, Compound 4)Various bacteria1.56 - 12.5[9]
This compound Sesquiterpene Dilactone (from M. micrantha, Compound 7)Various bacteria1.56 - 12.5[9]
This compound Sesquiterpene Dilactone (from M. micrantha, Compound 8)Various bacteria1.56 - 12.5[9]
This compound Sesquiterpene Dilactone (from M. micrantha, Compound 9)Various bacteria1.56 - 12.5[9]
This compound Sesquiterpene Dilactone (from M. micrantha, Compound 4)MRSA6.25[9]
This compound Sesquiterpene Dilactone (from M. micrantha, Compound 9)MRSA6.25[9]

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound compounds, suggesting their utility in mitigating neuronal damage associated with conditions like cerebral ischemia and traumatic brain injury.[14][15] These effects are often mediated through antioxidative and anti-apoptotic mechanisms.

Germacrone has been shown to attenuate cerebral ischemia/reperfusion injury in rats by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[14] It also exhibited anti-apoptotic effects by downregulating pro-apoptotic proteins (Bax, caspase-3) and upregulating the anti-apoptotic protein Bcl-2.[14] Furthermore, germacrone has been found to alleviate neurological deficits following traumatic brain injury by modulating neuroinflammation and oxidative stress, potentially through the upregulation of the antioxidant protein Nrf2 and inhibition of the inflammatory transcription factor NF-κB (p65).[15] Another this compound-type diterpene, acetoxypachydiol, has demonstrated neuroprotective effects against oxidative stress through the activation of the Keap1-Nrf2/HO-1 pathway.[16]

Signaling Pathways and Visualizations

The diverse bioactivities of this compound sesquiterpenoids are underpinned by their interaction with a multitude of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

Germacrane_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, IL-1β, IL-6) Nucleus->ProInflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: this compound modulation of the NF-κB signaling pathway in inflammation.

Germacrane_Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits JAK JAK This compound->JAK inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Cell_Proliferation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways influenced by this compound sesquiterpenoids.

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed methodologies for key bioassays are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This in vitro assay evaluates the potential of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[17][18]

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.

NO_Production_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with This compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Incubate_1 Incubate 10 min Add_Griess_A->Incubate_1 Add_Griess_B Add Griess Reagent B Incubate_1->Add_Griess_B Incubate_2 Incubate 10 min Add_Griess_B->Incubate_2 Read_Absorbance Read Absorbance at 540 nm Incubate_2->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the Nitric Oxide (NO) production assay.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common initial screening method for potential anticancer drugs.[18][19]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23]

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Reference antibiotic

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure turbidity.

Neuroprotective Activity: In Vitro Oxidative Stress Model

This assay evaluates the ability of a compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from damage induced by an oxidative stressor like hydrogen peroxide (H2O2).[24][25][26]

Materials:

  • Neuronal cell line (e.g., PC12)

  • Appropriate cell culture medium and supplements

  • Test compound (this compound)

  • Hydrogen peroxide (H2O2)

  • MTT or other cell viability assay reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compound for a specific duration (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 for a defined period (e.g., 24 hours). Include a control group (cells only) and an H2O2-only group.

  • Assessment of Cell Viability: After the incubation period, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the viability of cells pre-treated with the this compound compound to that of the H2O2-only group to determine the neuroprotective effect.

This technical guide provides a foundational understanding of the bioactivity of this compound sesquiterpenoids. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural sources. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this fascinating class of compounds.

References

Exploring the Chemical Diversity of Germacrane Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Germacrane lactones represent a significant and highly diverse subgroup of sesquiterpene lactones, a class of natural products renowned for their wide array of biological activities. Characterized by a ten-membered carbocyclic ring, these compounds are predominantly found in the Asteraceae family. Their chemical diversity stems from variations in oxidation patterns, stereochemistry, and the nature of ester side chains. Germacranolides are considered the biogenetic precursors for other major classes of sesquiterpene lactones, including guaianolides and eudesmanolides, making them a focal point in natural product chemistry and drug discovery.[1][2][3] This guide provides an in-depth exploration of their biosynthesis, structural variety, isolation methodologies, and pharmacological potential, tailored for researchers and professionals in drug development.

Biosynthesis of this compound Lactones

The biosynthesis of all sesquiterpenoids, including this compound lactones, originates from the mevalonate (B85504) pathway. The key steps are outlined below:

  • Formation of Farnesyl Diphosphate (FPP): The pathway begins with the assembly of the C15 precursor, FPP, from isoprene (B109036) units.

  • Cyclization to (+)-Germacrene A: The committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A.[4][5] This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS).[5][6] In plants like chicory (Cichorium intybus), (+)-germacrene A is released from the enzyme and serves as a stable intermediate.[5]

  • Oxidative Modifications: The (+)-germacrene A skeleton undergoes a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases. The precise sequence and position of these oxidations contribute significantly to the structural diversity of the resulting compounds.

  • Lactone Ring Formation: A key feature is the formation of a lactone ring, typically an α-methylene-γ-lactone, which is crucial for the biological activity of many of these compounds.

  • Further Diversification: The resulting germacranolide can then act as a branching point for the biosynthesis of other sesquiterpene lactone types, such as guaianolides and eudesmanolides, through further enzymatic cyclizations and rearrangements.[4]

Biosynthetic Pathway of this compound Lactones FPP Farnesyl Diphosphate (FPP) GA (+)-Germacrene A FPP->GA (+)-Germacrene A Synthase OxidizedGA Oxidative Modifications (Hydroxylation, Epoxidation) GA->OxidizedGA P450 Monooxygenases Germacranolide Germacranolide (e.g., Costunolide) OxidizedGA->Germacranolide Lactone Formation Branch Germacranolide->Branch Guaianolide Guaianolide Eudesmanolide Eudesmanolide Branch->Guaianolide Further Cyclization Branch->Eudesmanolide Further Cyclization

Biosynthetic pathway of this compound lactones.

Isolation and Structure Elucidation

The isolation and structural characterization of this compound lactones from complex plant extracts is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: General Isolation Workflow
  • Extraction: Dried and powdered plant material (e.g., leaves, roots, or whole plants) is typically extracted exhaustively with a solvent of medium polarity, such as dichloromethane, chloroform, or ethyl acetate (B1210297), at room temperature.

  • Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation using techniques like solvent-solvent partitioning or low-pressure column chromatography over silica (B1680970) gel. This step aims to separate compounds based on polarity and reduce the complexity of the mixture.

  • Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic methods.

    • Column Chromatography (CC): Repeated CC on silica gel or alumina, using gradient elution with solvent systems like hexane-ethyl acetate or chloroform-methanol, is a standard procedure.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on reversed-phase (C18) or normal-phase columns.

  • Purity Assessment: The purity of isolated compounds is confirmed by analytical HPLC or thin-layer chromatography (TLC).

Experimental Protocol: Structure Elucidation
  • Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight and deduce the molecular formula of the isolated compound.[7][8]

  • Structural Backbone and Functional Groups:

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons, their chemical environment, and coupling patterns. ¹³C NMR indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary).[2]

    • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as hydroxyls (-OH), carbonyls (C=O) of the lactone ring, and double bonds (C=C).

  • Connectivity and Relative Stereochemistry:

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-C-C-H). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.[8][9]

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the relative stereochemistry by identifying protons that are close in space.

  • Absolute Configuration:

    • X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the complete 3D structure, including the absolute configuration.[7]

    • Electronic Circular Dichroism (ECD): In the absence of suitable crystals, experimental ECD spectra are compared with quantum mechanically calculated spectra for possible stereoisomers to assign the absolute configuration.[7]

Isolation and Structure Elucidation Workflow cluster_elucidation Structure Elucidation Plant Plant Material (e.g., Asteraceae species) Extract Solvent Extraction (e.g., CH2Cl2, EtOAc) Plant->Extract Fractionate Column Chromatography (Silica Gel) Extract->Fractionate Purify Preparative HPLC Fractionate->Purify PureCmpd Pure Compound Purify->PureCmpd MS HRMS (Molecular Formula) PureCmpd->MS NMR1D 1D NMR (¹H, ¹³C) MS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Stereo NOESY / ROESY (Relative Stereochemistry) NMR2D->Stereo AbsConfig X-ray / ECD (Absolute Configuration) Stereo->AbsConfig Structure Final Structure AbsConfig->Structure

Workflow for isolation and structure elucidation.

Biological Activities and Structure-Activity Relationships

This compound lactones exhibit a broad spectrum of potent biological activities, with cytotoxic and antibacterial properties being the most extensively studied.

Cytotoxic and Antitumor Activity

Many this compound lactones show significant cytotoxicity against various human cancer cell lines. This activity is often linked to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules like proteins and DNA.[10][11]

For example, tomenphantin A, isolated from Dimerostemma aspilioides, and its analogues demonstrated potent inhibition of leukemia cell lines, including multidrug-resistant variants.[12] Mechanistic studies on tomenphantin A revealed that its antiproliferative effect was mediated by inducing cell cycle arrest in the G2/M phase, followed by apoptosis.[12]

CompoundCancer Cell LineIC₅₀ (µM)Source OrganismReference
Tomenphantin A K562 (Leukemia)5.1Dimerostemma aspilioides[12]
Lucena 1 (Resistant Leukemia)4.3Dimerostemma aspilioides[12]
CCRF-CEM (Leukemia)0.40Dimerostemma aspilioides[12]
CEM/ADR5000 (Resistant Leukemia)0.60Dimerostemma aspilioides[12]
Compound 7 (M. micrantha) A549 (Lung)12.35Mikania micrantha[10]
HepG2 (Liver)10.21Mikania micrantha[10]
Compound 8 (M. micrantha) MCF-7 (Breast)8.97Mikania micrantha[10]
HeLa (Cervical)11.23Mikania micrantha[10]
Parthenolide SiHa (Cervical)8.42Tanacetum parthenium[13]
MCF-7 (Breast)9.54Tanacetum parthenium[13]

digraph "Mechanism of Action of Tomenphantin A" {
graph [nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Tomenphantin [label="Tomenphantin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M [label="G2/M Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Inhibition of\nCell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tomenphantin -> G2M [color="#5F6368"]; G2M -> Apoptosis [color="#5F6368"]; Apoptosis -> Proliferation [color="#5F6368"]; }

Cell cycle arrest by Tomenphantin A.
Antibacterial Activity

Several this compound lactones have demonstrated notable antibacterial effects, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The α-methylene-γ-lactone group is also considered essential for this activity.[10] Interestingly, a nitrogen-containing this compound derivative isolated from Mikania micrantha, which lacks the typical α-methylene-γ-lactone moiety, also showed potent antibacterial and cytotoxic activity, suggesting alternative mechanisms of action may exist.[8]

CompoundBacterial StrainMIC (µg/mL)Source OrganismReference
Compound 4 (M. micrantha) S. aureus (MRSA)6.25Mikania micrantha[10]
E. coli12.5Mikania micrantha[10]
Compound 9 (M. micrantha) S. aureus (MRSA)6.25Mikania micrantha[10]
S. aureus12.5Mikania micrantha[10]
Costunolide M. tuberculosis-Saussurea lappa[11]
Parthenolide S. aureus-Tanacetum parthenium[11]
(MIC: Minimum Inhibitory Concentration)

Conclusion

The this compound lactones are a structurally vast and pharmacologically significant class of natural products. Their chemical diversity, arising from intricate biosynthetic pathways, presents both a challenge and an opportunity for natural product chemists and drug developers. The potent cytotoxic and antibacterial activities of many members of this class, often linked to the α-methylene-γ-lactone functional group, underscore their potential as lead compounds for new therapeutics. Continued exploration of novel structures from diverse plant sources, coupled with detailed mechanistic studies and synthetic efforts to improve efficacy and reduce toxicity, will be crucial in unlocking the full therapeutic potential of these fascinating molecules.

References

The Cornerstone of Sesquiterpene Diversity: A Technical Guide to the Fundamental Role of Germacrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of C15 terpenoids, represent a vast and structurally diverse group of natural products with a wide array of biological activities, making them compelling targets for drug discovery and development. At the heart of the biosynthesis of a significant portion of these molecules lies germacrene A, a key, often transient, intermediate. This technical guide provides an in-depth exploration of the pivotal role of germacrene A, from its enzymatic synthesis to its function as a branching point for a cascade of downstream cyclization and functionalization reactions that give rise to the immense chemical diversity observed in sesquiterpenes.

Biosynthesis of Germacrene A: The Gateway to a Diverse Chemical Landscape

The formation of germacrene A is the committed step in the biosynthesis of numerous sesquiterpenes. This critical reaction is catalyzed by the enzyme germacrene A synthase (GAS) , which belongs to the terpene synthase (TPS) family of enzymes.[1]

The Precursor: (2E,6E)-Farnesyl Diphosphate (B83284) (FPP)

The journey to germacrene A begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The subsequent cyclization of the linear FPP molecule by GAS is what initiates the formation of the characteristic ten-membered ring of the germacrane skeleton.[2]

The Catalytic Mechanism of Germacrene A Synthase (GAS)

Germacrene A synthase catalyzes a complex intramolecular cyclization of FPP. The reaction mechanism proceeds through several key steps:

  • Diphosphate Ionization : The reaction is initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, generating a farnesyl carbocation.[3]

  • 1,10-Cyclization : The carbocation undergoes an intramolecular electrophilic attack of the C1 on the C10-C11 double bond. This 1,10-cyclization forms the ten-membered this compound ring and results in a (E,E)-germacradienyl cation intermediate.[4]

  • Deprotonation : The final step involves the stereospecific deprotonation from C12 of the germacradienyl cation to yield (+)-germacrene A.[5]

In many plant species, germacrene A is not released from the enzyme but acts as an enzyme-bound intermediate that undergoes further cyclizations to form more complex sesquiterpenes like 5-epi-aristolochen.[3][6][7] However, in other organisms, such as chicory (Cichorium intybus), (+)-germacrene A is the final product released by the synthase, serving as a free intermediate for subsequent biosynthetic steps.[6][8]

Quantitative Data on Germacrene A Synthase

The enzymatic properties of germacrene A synthase have been characterized from various sources. The following table summarizes key quantitative data for the (+)-germacrene A synthase purified from chicory roots, a well-studied model system for sesquiterpene lactone biosynthesis.

ParameterValueSource OrganismReference
Km for FPP 6.6 µMCichorium intybus (Chicory)[6][8]
Estimated Molecular Mass 54 kDaCichorium intybus (Chicory)[6][8]
pH Optimum ~6.7 (broad)Cichorium intybus (Chicory)[6][8]
Vmax 66.8 pmol h⁻¹Cichorium intybus (Chicory)[6]

Germacrene A as a Central Biosynthetic Intermediate

Once formed, germacrene A serves as a critical branching point, leading to a remarkable diversity of sesquiterpene skeletons. The inherent conformational flexibility and reactivity of its ten-membered ring allow for a variety of subsequent enzymatic transformations.

Cope Rearrangement

Germacrene A is thermally labile and can undergo a Cope rearrangement to form β-elemene. This rearrangement can also occur during analytical procedures like gas chromatography (GC) at high temperatures, which is an important consideration during its analysis.[2][6]

Further Enzymatic Conversions

The true biosynthetic significance of germacrene A lies in its role as a substrate for other enzymes that catalyze further cyclizations and oxidations. These transformations are responsible for the generation of major classes of sesquiterpenes, including:

  • Eudesmanes and Guaianes : These bicyclic sesquiterpenes are formed through proton-induced cyclizations of germacrene A.[6][9] The position of the initial protonation on the germacrene A ring dictates the resulting carbon skeleton.

  • Sesquiterpene Lactones (STLs) : A large and biologically active class of compounds, STLs are derived from germacrene A through a series of oxidative modifications. The first committed step in the biosynthesis of many STLs is the oxidation of the isopropenyl side chain of germacrene A.[10][11][12] This is often initiated by a cytochrome P450 monooxygenase, germacrene A oxidase (GAO) , which catalyzes a three-step oxidation of the C12-methyl group to a carboxylic acid, forming germacrene A acid.[10][12] Subsequent enzymatic steps, including hydroxylations and lactonizations, lead to the vast array of STL structures.[12]

Experimental Protocols

The study of germacrene A and its role in sesquiterpene biosynthesis requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Extraction and Analysis of Sesquiterpenes from Plant Material

This protocol describes a general procedure for the extraction and analysis of sesquiterpenes, including germacrene A, from plant tissues.

Materials and Reagents:

  • Fresh or lyophilized plant material

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., caryophyllene (B1175711) or epi-eudesmol)[13]

Procedure:

  • Sample Preparation : Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized material, grinding can be done at room temperature.

  • Extraction : Transfer a known weight of the powdered plant material (e.g., 100 mg) to a glass vial. Add a defined volume of extraction solvent containing a known concentration of an internal standard.

  • Incubation : Vortex the mixture vigorously for 1 minute and then incubate at room temperature with gentle shaking for 1-2 hours.

  • Drying and Filtration : Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis : Inject an aliquot of the extract into the GC-MS system.

    • GC Conditions : Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 240°C) to separate the volatile sesquiterpenes.[13] To minimize the heat-induced Cope rearrangement of germacrene A to β-elemene, use a lower injection port temperature (e.g., 150°C).[6]

    • MS Conditions : Acquire mass spectra in the electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Quantification : Identify and quantify germacrene A and other sesquiterpenes by comparing their retention times and mass spectra to authentic standards and by relating their peak areas to that of the internal standard.[13]

In Vitro Assay of Germacrene A Synthase Activity

This protocol outlines a method to measure the enzymatic activity of germacrene A synthase from a protein extract.

Materials and Reagents:

  • Protein extract containing germacrene A synthase (e.g., from heterologous expression in E. coli or purified from a natural source)

  • Assay buffer: e.g., 25 mM HEPES (pH 7.0), 100 mM KCl, 10 mM MgCl₂, 5 mM DTT

  • (2E,6E)-Farnesyl diphosphate (FPP) substrate

  • Hexane (for extraction)

  • GC-MS for product analysis

Procedure:

  • Enzyme Reaction : In a glass vial, combine the protein extract with the assay buffer.

  • Initiate Reaction : Start the reaction by adding FPP to a final concentration in the low micromolar range (e.g., 10 µM).

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Stop Reaction and Extract Products : Stop the reaction by adding a volume of hexane and vortexing vigorously to extract the sesquiterpene products.

  • Sample Preparation for GC-MS : Centrifuge the mixture to separate the phases and transfer the upper hexane layer to a new vial for GC-MS analysis.

  • Product Identification : Analyze the hexane extract by GC-MS as described in Protocol 4.1. The formation of germacrene A is confirmed by its characteristic retention time and mass spectrum.

Visualizing the Central Role of Germacrene A

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and experimental workflows involving germacrene A.

Biosynthesis of Germacrene A from FPP

germacrene_a_biosynthesis cluster_enzyme Enzymatic Conversion FPP Farnesyl Diphosphate (FPP) Germacradienyl_Cation (E,E)-Germacradienyl Cation FPP->Germacradienyl_Cation Germacrene_A Germacrene A Germacradienyl_Cation->Germacrene_A GAS Germacrene A Synthase (GAS)

Caption: Enzymatic conversion of FPP to Germacrene A.

Germacrene A as a Branch Point in Sesquiterpene Biosynthesis

germacrene_a_downstream Germacrene_A Germacrene A Beta_Elemene β-Elemene Germacrene_A->Beta_Elemene Cope Rearrangement (thermal) Eudesmanes Eudesmanes Germacrene_A->Eudesmanes Proton-induced cyclization Guaianes Guaianes Germacrene_A->Guaianes Proton-induced cyclization Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) STLs Sesquiterpene Lactones (STLs) Germacrene_A_Acid->STLs Further Oxidations & Lactonization

Caption: Downstream pathways from Germacrene A.

Experimental Workflow for Germacrene A Synthase Assay

gas_assay_workflow start Start protein_prep Prepare Protein Extract (containing GAS) start->protein_prep reaction_setup Set up Enzyme Reaction (Buffer, Mg²⁺) protein_prep->reaction_setup add_fpp Add FPP Substrate reaction_setup->add_fpp incubation Incubate at 30°C add_fpp->incubation extraction Extract with Hexane incubation->extraction gcms_analysis Analyze by GC-MS extraction->gcms_analysis end End gcms_analysis->end

Caption: Workflow for in vitro GAS assay.

Conclusion

Germacrene A stands as a central and indispensable intermediate in the biosynthesis of a vast number of sesquiterpenes. Its formation, catalyzed by germacrene A synthase, represents a key control point that directs carbon flux from the central isoprenoid pathway into a multitude of specialized metabolic routes. The subsequent enzymatic modifications of the germacrene A scaffold, particularly cyclizations and oxidations, are responsible for generating the immense structural diversity and biological activities of sesquiterpenoids. A thorough understanding of the biosynthesis and subsequent fate of germacrene A is therefore fundamental for the metabolic engineering of high-value sesquiterpenes and for the discovery of novel therapeutic agents derived from this fascinating class of natural products.

References

A Technical Guide to the Preliminary Screening of Germacrane Compounds for Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the preliminary screening of germacrane sesquiterpenoids, a promising class of natural products, for their potential anticancer activities. This compound compounds, found in various medicinal plants, have garnered significant scientific attention for their potent biological effects, particularly their cytotoxicity against cancer cells.[1][2][3][4] This document provides a synthesis of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of critical signaling pathways involved in their mechanism of action.

Quantitative Overview: Biological Activity

The therapeutic potential of this compound compounds is largely attributed to their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis).[2][5][6] The following tables summarize the in vitro efficacy of representative this compound compounds against various human cancer cell lines.

Table 1: Comparative Cytotoxicity of this compound Sesquiterpenoids against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The data below represents the concentration of a this compound compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Germacrone (B1671451)HepG2Hepatocellular Carcinoma68.23[1]
GermacroneBel-7402Hepatocellular Carcinoma>100[1]
GermacroneA549Lung Carcinoma>100[1]
GermacroneHeLaCervical Cancer>100[1]
Scabertopin (SCP) Derivative SCP-7A549Non-small Cell Lung Carcinoma5.2 - 9.7[7]
Scabertopin (SCP) Derivative SCP-7H1299Non-small Cell Lung Carcinoma4.4[7]
Scabertopin (SCP) Derivative SCP-7H460Non-small Cell Lung Carcinoma8.9[7]
This compound Dilactone (Compound 4)A549Lung Carcinoma8.97 - 27.39[8]
This compound Dilactone (Compound 4)HepG2Hepatocellular Carcinoma8.97 - 27.39[8]
This compound Dilactone (Compound 4)MCF-7Breast Cancer8.97 - 27.39[8]
This compound Dilactone (Compound 4)HeLaCervical Cancer8.97 - 27.39[8]
Tomentophantin A (Compound 1)K562 / CCRF-CEMLeukemia0.40 - 5.1[9]
Oxygenated Germacranolide (13)A549Lung Carcinoma6.02 - 10.77[10]
Oxygenated Germacranolide (13)MDA-MB-231Breast Cancer6.02 - 10.77[10]
Table 2: Effects of Germacrone on Cell Cycle and Apoptosis in Cancer Cells

Germacrone has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, key mechanisms for its anticancer activity.[5][6][11][12]

Cancer Cell LineCancer TypeEffectKey Protein ModulationsReference
Lung Cancer CellsLung CancerG1/S Phase Arrest & ApoptosisAltered Akt/MDM2/p53 pathway proteins[11]
BGC823Gastric CancerG2/M Phase Arrest & Apoptosis↓ Cyclin B1, cdc2, cdc25c; ↑ Caspase-3 activity, PARP cleavage[5]
HepG2 & Bel7402Hepatocellular CarcinomaG2/M Phase Arrest & Apoptosis↓ Cyclin B1, CDK1; ↑ p21, p53, Bax; ↓ Bcl-2/Bcl-xl[12]
MCF-7Breast CancerG2/M Phase Arrest↑ Bok expression, Cytochrome c release; Caspase-3, 7, 9, PARP cleavage[6]
MDA-MB-231Breast CancerG0/G1 Phase Arrest & Apoptosis↑ Bok expression, Cytochrome c release; Caspase-3, 7, 9, PARP cleavage[6]
Gastric Cancer CellsGastric CancerG0/G1 Phase Arrest↓ CDK2, CDK4, Cyclin-D1, Cyclin-E1[13]

Core Experimental Protocols

This section details the standard methodologies for the preliminary in vitro screening of this compound compounds for anticancer properties.

General Experimental Workflow

The preliminary screening process follows a logical progression from assessing general cytotoxicity to elucidating the underlying mechanisms of cell death and growth inhibition.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Cancer Cell Line Culture B Treatment with this compound Compounds (Dose-Response) A->B C MTT or similar Viability Assay B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Select Potent Compounds F Apoptosis Assay (Annexin V/PI Staining) D->F Select Potent Compounds G Protein Expression Analysis (Western Blot) F->G Confirm Apoptotic Pathway H Identify Key Signaling Pathways (e.g., PI3K/Akt, NF-κB, STAT3) G->H

Caption: General workflow for in-vitro anticancer screening.

Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][14][15]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[14]

  • 96-well plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1][14]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final solvent concentration should not exceed 0.1% (v/v).[1] Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value from the dose-response curve.[1]

Apoptosis Detection Protocol: Annexin V/PI Staining

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells after treatment with the this compound compound for the desired time.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V(-) and PI(-); early apoptotic cells are Annexin V(+) and PI(-); late apoptotic/necrotic cells are Annexin V(+) and PI(+).

Cell Cycle Analysis Protocol: Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[5][12][15]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells after treatment with the this compound compound.

  • Fixation: Wash cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis signaling pathways.[11]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins like Bcl-2, Bax, Caspase-3, Cyclin B1, p53, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.[16]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Core Chemical Structure and Signaling Pathways

The anticancer effects of this compound compounds are often mediated by their interaction with and modulation of critical intracellular signaling pathways that control cell survival, proliferation, and death.[17][18]

This compound Sesquiterpenoid Skeleton

Germacranolides are a type of this compound sesquiterpene lactone characterized by a 10-membered carbocyclic skeleton fused with a five-membered γ-lactone ring.

Caption: The core chemical skeleton of a this compound lactone.

Key Signaling Pathways Modulated by this compound Compounds

Research has identified several key signaling pathways that are frequently targeted by this compound compounds.[17][18] These include pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[19][20][]

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[19][22][23] Its abnormal activation is common in many cancers.[19] this compound compounds can inhibit this pathway, leading to reduced cancer cell viability.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Compounds This compound->AKT Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.

Germacrone has been shown to induce apoptosis and cell cycle arrest by modulating the Akt/MDM2/p53 signaling pathway in lung cancer cells.[11] Inhibition of Akt prevents the phosphorylation and subsequent degradation of the tumor suppressor p53, allowing it to halt the cell cycle and initiate apoptosis.

G Germacrone Germacrone Akt Akt Germacrone->Akt Inhibition MDM2 MDM2 Akt->MDM2 Activation p53 p53 MDM2->p53 Inhibition (Degradation) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis G cluster_n Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) This compound This compound Compounds This compound->IKK Inhibition NFkB_n NF-κB G cluster_n Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) This compound This compound Compounds This compound->JAK Inhibition pSTAT3_n p-STAT3 Dimer

References

The Ethnobotanical Landscape of Germacranes: A Technical Guide to Traditional Uses, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Germacrane sesquiterpenoids, a significant class of natural products characterized by a 10-membered carbon ring, are widely distributed throughout the plant kingdom. For centuries, plants containing these compounds have been cornerstones of traditional medicine systems worldwide, valued for their diverse therapeutic properties. This technical guide provides an in-depth review of the ethnobotanical uses of this compound-containing plants, supported by quantitative pharmacological data, detailed experimental protocols, and an exploration of their underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ethnobotanical knowledge for modern therapeutic innovation.

Ethnobotanical Uses of Selected this compound-Containing Plants

The traditional application of these plants spans a wide range of ailments, from inflammatory conditions and infections to digestive and menstrual disorders. The Asteraceae, Lamiaceae, and Zingiberaceae families are particularly rich sources of these compounds.[1][2][3] A summary of the ethnobotanical uses for several prominent this compound-containing plant genera is presented in Table 1.

Plant GenusFamilyTraditional Ethnobotanical UsesGeographic Regions of Use
ArtemisiaAsteraceaeTreatment of digestive problems, irregular menstrual cycles, malaria, bronchitis, and inflammatory conditions.[1][3]Asia, Europe, North America
CurcumaZingiberaceaeUsed as anti-inflammatory, antioxidant, antimicrobial, and antiviral agents; also for skin conditions.[2]Asia (particularly Southeast Asia)
MikaniaAsteraceaeApplications in treating bacterial infections and for wound healing.Central and South America, Asia
SigesbeckiaAsteraceaeTraditionally used for rheumatic conditions, hypertension, and inflammatory disorders.East Asia
ChrysanthemumAsteraceaeEmployed for hepatoprotective purposes, to treat fever, and as an anti-inflammatory remedy.[4]Asia
AchilleaAsteraceaeUsed for wound healing, to stop bleeding, and to treat inflammatory conditions and digestive issues.[5][6]Europe, Asia, North America
ValerianaValerianaceaePrimarily used as a sedative and for treating anxiety and sleep disorders; some species show nerve-growth promoting potential.[7]Europe, Asia

Pharmacological Activities: Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims associated with this compound-containing plants. These compounds exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.

Cytotoxic and Antibacterial Activities

This compound sesquiterpenoids isolated from various plants have demonstrated significant potency against cancer cell lines and pathogenic bacteria. Quantitative data from in vitro assays, including IC₅₀ values for cytotoxicity and Minimum Inhibitory Concentration (MIC) values for antibacterial efficacy, are summarized in Tables 2 and 3.

Table 2: In Vitro Cytotoxic Activity of this compound Sesquiterpenoids [8][9]

Compound/IsolatePlant SourceCancer Cell LineIC₅₀ (µM)
This compound Dilactone (Compound 4)Mikania micranthaA549 (Lung)8.97
""HepG2 (Liver)12.63
""MCF-7 (Breast)15.21
""HeLa (Cervical)10.54
Orientalide E (Compound 13)Sigesbeckia orientalisA549 (Lung)6.02
""MDA-MB-231 (Breast)8.91
Sigesbecolide I (Compound 21)Sigesbeckia orientalisA549 (Lung)7.93
""MDA-MB-231 (Breast)10.77

Table 3: In Vitro Antibacterial Activity of this compound Sesquiterpenoids from Mikania micrantha [8]

Compound/IsolateGram (+) S. aureusGram (+) MRSAGram (+) B. cereusGram (-) E. coliGram (-) S. typhimurium
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Compound 43.126.251.566.256.25
Compound 76.2512.53.1212.512.5
Compound 86.2512.53.1212.512.5
Compound 93.126.251.566.256.25
Vancomycin (Control)1.563.1250.78--
Other Notable Biological Activities

Beyond cytotoxicity and antimicrobial effects, germacranes have shown promise in other therapeutic areas, such as liver protection and nerve cell growth potentiation.

Table 4: Other Biological Activities of this compound Sesquiterpenoids

ActivityCompound/IsolatePlant SourceAssayResult
HepatoprotectiveChrysanthemolide A (1)Chrysanthemum indicumt-BHP-injured AML12 cellsSignificant protective effect at 40 µM, comparable to resveratrol (B1683913) at 10 µM.[4]
HepatoprotectiveChrysanthemolide B (2)Chrysanthemum indicumt-BHP-injured AML12 cellsSignificant protective effect at 40 µM.[4]
NGF-PotentiatingVolvalerenal F (1)Valeriana officinalisPC12 cell neurite outgrowthPotentiated NGF activity at 10-100 µM.[7]
NGF-PotentiatingVolvalerenal G (2)Valeriana officinalisPC12 cell neurite outgrowthPotentiated NGF activity at 10-100 µM.[7]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of germacranes are rooted in their ability to modulate key cellular signaling pathways. These include the central biosynthetic pathway for their formation and the specific pathways they interact with to exert anti-inflammatory and hepatoprotective effects.

The biosynthesis of all germacrenes begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor in the isoprenoid pathway.[10] This crucial step is catalyzed by specific enzymes known as germacrene synthases.

This compound Biosynthesis FPP Farnesyl Diphosphate (FPP) Cyclase Germacrene Synthase FPP->Cyclase Binds to active site Intermediate Enzyme-Bound Intermediate Cyclase->Intermediate Cyclization Germacrenes Germacrenes (A, B, C, D, etc.) Intermediate->Germacrenes Release Other Other Sesquiterpenes (e.g., Eudesmanes, Guaianes) Intermediate->Other Further Cyclization Anti-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB Phosphorylation & Nuclear Translocation TLR4->NFkB Activates GMO Germacranolide (e.g., GMO) GMO->MAPK Inhibits GMO->NFkB Inhibits Inflammation Inflammatory Response (↑ NO, ↑ ROS, ↑ Cytokines) MAPK->Inflammation NFkB->Inflammation Hepatoprotective Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., t-BHP) CellDamage Cellular Damage OxidativeStress->CellDamage This compound This compound (e.g., Chrysanthemolide A) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Binds to Keap1, promotes dissociation Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Upregulation of Antioxidant Genes (HO-1, SOD, etc.) ARE->Genes CellProtection Hepatoprotection Genes->CellProtection CellProtection->CellDamage Prevents

References

The Germacrane Skeleton: A Cornerstone of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The germacrane skeleton, a ten-membered carbocyclic ring, represents a pivotal structural motif in the vast and diverse world of sesquiterpenoids. This class of natural products, particularly the this compound-type sesquiterpene lactones, exhibits a remarkable spectrum of biological activities, positioning them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the significance of the this compound skeleton in natural product chemistry, focusing on its biosynthesis, chemical diversity, and pharmacological potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in medicinal chemistry and drug development.

Biosynthesis of the this compound Skeleton

The biosynthesis of the this compound skeleton originates from the mevalonate (B85504) pathway, which produces the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). The key step in the formation of the this compound ring is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene cyclases, specifically germacrene synthases.[1] For instance, the enzyme (+)-germacrene A synthase has been isolated from chicory roots and is responsible for the production of (+)-germacrene A, a crucial intermediate in the biosynthesis of many sesquiterpene lactones.[1]

The initial cyclization of FPP yields a germacryl cation, which can then undergo a series of rearrangements, deprotonations, and further enzymatic modifications to produce a variety of germacrene derivatives, such as germacrene A, B, C, and D.[2][3] These germacrenes serve as precursors for a vast array of other sesquiterpenoid skeletons through subsequent enzymatic transformations, highlighting the central role of the this compound framework in the chemical diversity of this class of natural products.[2][4]

This compound Biosynthesis Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Germacryl Cation Germacryl Cation Farnesyl Pyrophosphate (FPP)->Germacryl Cation Sesquiterpene Cyclase Germacrene A Germacrene A Germacryl Cation->Germacrene A Deprotonation Other Germacrenes (B, C, D) Other Germacrenes (B, C, D) Germacryl Cation->Other Germacrenes (B, C, D) Other Sesquiterpenoid Skeletons Other Sesquiterpenoid Skeletons Germacrene A->Other Sesquiterpenoid Skeletons Further Cyclizations

Figure 1: Simplified Biosynthetic Pathway of Germacranes.

Biological Activities and Therapeutic Potential

This compound-type sesquiterpenoids have been shown to possess a wide range of pharmacological activities, making them attractive candidates for drug development. The following sections summarize the key biological effects and provide quantitative data for selected compounds.

Anti-inflammatory Activity

Many this compound sesquiterpenoids exhibit potent anti-inflammatory properties, often through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Interferon-Stimulated Gene (ISG) pathways.[5]

Table 1: Anti-inflammatory Activity of this compound Sesquiterpenoids

CompoundSource OrganismTarget Pathway/MediatorIC50 (µM)Reference
Sylvaticalide AVernonia sylvaticaNF-κB4.12[5]
Sylvaticalide AVernonia sylvaticaISG10.57[5]
Sylvaticalide BVernonia sylvaticaNF-κB5.23[5]
Sylvaticalide BVernonia sylvaticaISG9.87[5]
Atrovirenoic acid GArtemisia atrovirensNO production4.01[6]
Millefoliumon A-FAchillea millefoliumNO releaseQualitative Inhibition[7]
Anticancer and Cytotoxic Activity

The cytotoxic effects of this compound sesquiterpenoids against various cancer cell lines have been extensively documented. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[8][9]

Table 2: Cytotoxic Activity of this compound Sesquiterpenoids against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound DerivativeA549 (Lung)6.02 - 10.77[9]
This compound DerivativeMDA-MB-231 (Breast)6.02 - 10.77[9]
Cernuumolide HA549, HCT116, MDA-MB-231, BEL74040.87 - 2.02[10]
This compound Dilactone (Compound 4)A549, HepG2, MCF-7, HeLa8.97 - 27.39[11]
This compound Dilactone (Compound 9)A549, HepG2, MCF-7, HeLa8.97 - 27.39[11]
Antimicrobial Activity

Several this compound-type sesquiterpenes have demonstrated significant activity against a range of pathogenic bacteria, including drug-resistant strains.[11][12][13]

Table 3: Antibacterial Activity of this compound Sesquiterpenoids

CompoundBacterial StrainMIC (µg/mL)Reference
GermacronePseudomonas aeruginosa15.6[12]
DehydrocurdioneBacillus subtilis31.2[12]
This compound Dilactone (Compound 4)MRSA6.25[11]
This compound Dilactone (Compound 9)MRSA6.25[11]
6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-eneEnterococcus faecalis64[13]
6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-eneStaphylococcus aureus64[13]
Other Biological Activities

Beyond the activities mentioned above, this compound sesquiterpenoids have also been reported to possess neuroprotective and anti-cardiac fibrosis effects.[14][15] For example, a derivative of aristolactone was found to inhibit the TGFβ/Smad signaling pathway with an IC50 of 14.9 nM, demonstrating potential for treating cardiac fibrosis.[14]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound sesquiterpenoids.

Isolation and Purification of this compound Sesquiterpenoids

The following protocol outlines a general procedure for the isolation and purification of this compound sesquiterpenoids from plant material.

Protocol 1: Bioassay-Guided Isolation of this compound Sesquiterpenoids

  • Extraction:

    • Air-dry and powder the plant material (e.g., aerial parts, rhizomes).

    • Extract the powdered material exhaustively with a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

    • Monitor the biological activity of each fraction using a relevant bioassay.

  • Chromatographic Separation:

    • Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions to further purification using techniques such as Sephadex LH-20 column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate pure compounds.

Isolation Workflow Plant Dried Plant Material Extract Crude Extract Plant->Extract Extraction Partition Solvent Partitioning Extract->Partition Fractions Active Fraction Partition->Fractions Bioassay CC Column Chromatography Fractions->CC Pure Pure this compound CC->Pure Purification

Figure 2: General Workflow for Isolation of Germacranes.

Structure Elucidation

The structures of isolated this compound sesquiterpenoids are typically determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.[5][16]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[5]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of crystalline compounds.[5]

  • Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, the absolute configuration can be determined by comparing the experimental ECD spectrum with the calculated spectrum.[7]

In Vitro Biological Assays

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the purified this compound sesquiterpenoid for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Modulation

This compound sesquiterpenoids exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Some this compound lactones have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NFκB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB IκB degradation Gene Pro-inflammatory Genes NFkB_nuc->Gene Transcription Cytokines Cytokines Gene->Cytokines This compound This compound This compound->IKK Inhibition

Figure 3: Inhibition of the NF-κB Signaling Pathway.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is implicated in a variety of cellular processes, including fibrosis. Certain this compound derivatives can inhibit this pathway by targeting the TGF-β type I receptor.[14]

TGFb_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGFb TGFbRII TGFbRII TGFb->TGFbRII TGFbRI TGFbRI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 Smad23 TGFbRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Gene Fibrosis-related Genes Smad_complex_nuc->Gene Transcription Fibrosis Fibrosis Gene->Fibrosis This compound This compound This compound->TGFbRI Inhibition

Figure 4: Inhibition of the TGF-β/Smad Signaling Pathway.

Conclusion

The this compound skeleton is a privileged scaffold in natural product chemistry, giving rise to a vast array of structurally diverse and biologically active sesquiterpenoids. Their significant anti-inflammatory, anticancer, and antimicrobial properties underscore their potential as lead compounds in drug discovery. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this compound-based therapeutics. Further investigation into the precise molecular targets and mechanisms of action of these fascinating natural products will undoubtedly pave the way for novel therapeutic strategies against a range of human diseases.

References

The Anti-Inflammatory Potential of Germacranolides: An In-depth Technical Guide to Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research on the anti-inflammatory effects of germacranolides, a significant class of sesquiterpene lactones. The focus is on their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Findings: Inhibition of the NF-κB Signaling Pathway

Early investigations into the anti-inflammatory properties of germacranolides consistently identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target.[1][2] Germacranolides, such as parthenolide (B1678480) and costunolide, have been shown to effectively suppress the activation of this key pro-inflammatory cascade.[1][2] The characteristic α-methylene-γ-lactone moiety present in many of these compounds is crucial for their biological activity, enabling them to interact with and inhibit key components of the NF-κB pathway.[1]

The predominant mechanism involves the direct inhibition of the IκB kinase (IKK) complex, particularly the IKKβ subunit.[1] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p50/p65 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Some studies also suggest a direct interaction of certain germacranolides with the p65 subunit of NF-κB, further impeding its function.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory potency of various germacranolides has been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

GermacranolideCell LineIC50 (µM)Reference
CostunolideRAW 264.71.2 - 3.8[3]
EupatolidePeritoneal Macrophages4.38[4]
EupatoriopicrinPeritoneal Macrophages>50 (cytotoxic)[4]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

GermacranolideCell LineCytokineIC50 (µM)Reference
ParthenolideTHP-1IL-8~5[5]
CostunolideRAW 264.7TNF-α~10[6]
CostunolideRAW 264.7IL-6~10[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus concentration, and incubation time.

Key Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the primary point of inhibition by germacranolides.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Activates Germacranolides Germacranolides Germacranolides->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and its inhibition by germacranolides.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in early studies to characterize the anti-inflammatory effects of germacranolides.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test germacranolide (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.

    • Nitrite Standard: Sodium nitrite solution of known concentrations (e.g., 0-100 µM) prepared in culture medium.

  • Procedure:

    • After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with the sodium nitrite standards.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Materials:

    • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

    • Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Recombinant cytokine standard.

    • Wash buffer (e.g., PBS with 0.05% Tween 20).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H2SO4).

  • Procedure (General):

    • Add standards and cell culture supernatants to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution, which will be converted by the enzyme on the detection antibody to produce a colored product.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα, phosphorylated IKKβ).

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-p-IKKβ) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating the anti-inflammatory effects of germacranolides and the logical relationship of their mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with Germacranolide followed by LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Lyse Cells Treatment->Cell_Lysis Griess_Assay Griess Assay (NO Production) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (p65, IκBα, p-IKKβ) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and IC50 Determination Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

Logical_Relationship Germacranolide Germacranolide Inhibition_IKK Inhibition of IKK Complex Germacranolide->Inhibition_IKK Stabilization_IkB Stabilization of IκBα Inhibition_IKK->Stabilization_IkB Inhibition_NFkB_Translocation Inhibition of NF-κB Nuclear Translocation Stabilization_IkB->Inhibition_NFkB_Translocation Reduced_Transcription Decreased Transcription of Pro-inflammatory Genes Inhibition_NFkB_Translocation->Reduced_Transcription Reduced_Mediators Reduced Production of Inflammatory Mediators (NO, TNF-α, IL-6) Reduced_Transcription->Reduced_Mediators Anti_Inflammatory_Effect Anti-inflammatory Effect Reduced_Mediators->Anti_Inflammatory_Effect

Caption: The logical cascade of the anti-inflammatory mechanism of germacranolides.

References

theoretical studies on germacrane conformation and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Studies on Germacrane Conformation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound sesquiterpenoids are a class of natural products characterized by a ten-membered carbon ring. Their diverse biological activities, including anti-inflammatory and anti-cancer properties, make them promising candidates for drug development. However, the inherent flexibility of the cyclodecadiene ring results in a complex conformational landscape, with multiple stable conformers coexisting in equilibrium.[1][2] Understanding the conformation and stability of germacranes is paramount, as these factors directly influence their reactivity and biological function. Theoretical and computational studies provide invaluable insights into the intricate relationship between the three-dimensional structure of these molecules and their chemical behavior.

This guide provides a comprehensive overview of the theoretical methods employed to study this compound conformation and stability, presents key quantitative data, details common experimental and computational protocols, and visualizes important concepts and workflows.

Theoretical Methodologies for Conformational Analysis

The conformational analysis of germacranes heavily relies on a variety of computational chemistry techniques to model and predict their behavior at the molecular level.

Commonly Employed Computational Methods:

  • Density Functional Theory (DFT): This is a widely used quantum mechanical method for studying the electronic structure of molecules. Various functionals are employed, including:

    • B3LYP: A hybrid functional that combines Hartree-Fock theory with DFT.[3]

    • M06-2X and ωB97M-V: Meta-GGA and range-separated hybrid meta-GGA functionals, respectively, which are often used for their accuracy in calculating non-covalent interactions.[4]

  • Post-Hartree-Fock Methods: These ab initio methods provide a high level of theory.

    • Møller-Plesset perturbation theory (MP2): Often used for its ability to account for electron correlation.[3]

  • Semi-Empirical Methods:

    • PM3: A less computationally expensive method that can be an efficient tool for initial conformational searches of germacranolides.[5]

  • Molecular Mechanics:

    • Force fields like MMFF94 are used for initial conformational searches to explore the potential energy surface of the molecule.

These computational approaches are often complemented by experimental techniques for validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature (VT) NMR and Nuclear Overhauser Effect (NOE) spectroscopy are crucial for identifying the presence of different conformers and determining their relative populations in solution.[2]

  • Electronic Circular Dichroism (ECD): Used in conjunction with Time-Dependent Density Functional Theory (TDDFT) calculations to determine the absolute configurations of germacranes.[6]

Key Factors Governing this compound Conformation and Stability

Several factors contribute to the conformational preferences and overall stability of this compound sesquiterpenoids:

  • Inherent Ring Flexibility: The ten-membered ring of germacranes is highly flexible, leading to the existence of multiple low-energy conformers that can interconvert.[1][2] This is often observed as broadened signals in NMR spectra at room temperature.[2]

  • Intramolecular Interactions: The stability of different conformers and their carbocation intermediates is influenced by intramolecular forces. These can include repulsive interactions that destabilize a conformation or stabilizing interactions, such as the interaction between a carbocation and a nearby hydroxyl group (C+···OH).[4]

  • Planar Chirality: The non-planar nature of the this compound ring can lead to planar chirality. However, studies on germacrene B have shown that it is not enantiomerically stable at room temperature, indicating a low energy barrier for interconversion.[7]

  • Cope Rearrangement: Germacranes, particularly germacrene A, B, and C, can undergo a thermally induced[4][4]-sigmatropic rearrangement known as the Cope rearrangement to form elemene-type sesquiterpenes.[2] This reaction is a critical factor in their stability and is often observed during analysis by gas chromatography (GC).[2]

Quantitative Data Presentation

The following tables summarize quantitative data from theoretical studies on the relative stability of various this compound species.

Table 1: Relative Energies of Germacrene B Conformers

ConformerRelative Energy (kcal/mol)
1a0.00
1b0.13
1c0.23
1d0.36

Data from molecular mechanics calculations.[1]

Table 2: Relative Gibbs Free Energies of Germacrene A-Derived Carbocations

Carbocation TypeCompoundRelative Gibbs Free Energy (kcal/mol)
6-6 BicyclicA0.0
C0.0
D2.9
B8.3
5-7 Bicyclic (C+ on 7-membered ring)E6.0
F10.9
H16.0
G19.5
5-7 Bicyclic (C+ on 5-membered ring)I-L10.0 - 11.4

Calculated using the M06-2X/6-31+G(d,p) level of theory.[4]

Table 3: Ab Initio Enthalpies and Free Energies for Sesquiterpene Hydrocarbons from Germacrene D Cyclization

CompoundRelative Enthalpy (kcal/mol)Relative Free Energy (kcal/mol)
δ-Selinene0.000.00
α-Cadinene4.784.39
β-Cadinene2.902.49
ω-Cadinene1.881.94
δ-Cadinene1.902.00

Calculated using the B3LYP/6-31G method.*[3]

Methodologies and Protocols

Reproducibility is a cornerstone of scientific research. The following sections detail a generalized computational workflow and an experimental protocol relevant to the study of this compound conformation.

Computational Protocol: Theoretical Conformational Analysis

This protocol outlines a typical workflow for the computational analysis of this compound conformations.

  • Initial Structure Preparation:

    • The 3D structure of the this compound is built using molecular modeling software. For carbocation intermediates, structures can be generated from their corresponding SMILES strings using libraries like RDKit.[4]

  • Conformational Search:

    • A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers within a specified energy window (e.g., 10 kcal/mol).[8]

  • Geometry Optimization and Frequency Calculations:

    • The geometries of the identified conformers are optimized using a higher level of theory, such as DFT (e.g., M06-2X, ωB97M-V, or B3LYP) with an appropriate basis set (e.g., 6-31+G(d,p)).[4]

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energies, enthalpies, and Gibbs free energies.[8]

  • Single-Point Energy Calculations:

    • To further refine the relative energies of the conformers, single-point energy calculations can be performed using a larger basis set or a more accurate computational method.[4]

  • Analysis of Results:

    • The relative energies (enthalpies or Gibbs free energies) of the conformers are calculated to determine their relative populations according to the Boltzmann distribution.

    • Geometric parameters such as dihedral angles and bond lengths are analyzed to characterize the different conformations.

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

This protocol describes the use of VT-NMR to study the conformational dynamics of germacranes.

  • Sample Preparation:

    • A pure sample of the this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3). The concentration should be optimized for the specific NMR spectrometer.

  • Initial NMR Spectrum Acquisition:

    • A standard 1H NMR spectrum is acquired at room temperature (e.g., 25 °C). Broadened signals may indicate the presence of multiple interconverting conformers.[2]

  • Low-Temperature NMR Spectra Acquisition:

    • The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 °C).

    • At each temperature, a 1H NMR spectrum is acquired after allowing the sample to equilibrate.

    • As the temperature decreases, the rate of interconversion between conformers slows down. If the energy barrier is sufficiently high, the broad signals will resolve into separate, sharp sets of signals, with each set corresponding to a distinct conformer.[2]

  • Data Analysis:

    • The relative populations of the conformers at different temperatures can be determined by integrating the signals corresponding to each conformer.

    • This data can be used to calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion using the Eyring equation.

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of germacranes.

Theoretical_Conformational_Analysis_Workflow start Start: this compound Structure conf_search Conformational Search (e.g., MMFF94) start->conf_search geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT: M06-2X/6-31+G(d,p)) conf_search->geom_opt Low-energy conformers energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc Optimized minima analysis Analysis of Results (Relative Energies, Geometries) energy_calc->analysis end End: Conformational Landscape analysis->end

Caption: Workflow for theoretical conformational analysis.

Germacrene_D_Cyclization germacrene_d Germacrene D protonation Protonation (H+) germacrene_d->protonation carbocations Carbocation Intermediates (e.g., Cadinanyl, Selinyl) protonation->carbocations cyclization Ring Closure carbocations->cyclization products Cyclization Products (Cadinanes, Selinanes) cyclization->products

Caption: Acid-catalyzed cyclization of Germacrene D.

Cope_Rearrangement germacrene_a Germacrene A (Multiple Conformers) heating Heat (Δ) germacrene_a->heating transition_state [3,3]-Sigmatropic Transition State heating->transition_state beta_elemene β-Elemene transition_state->beta_elemene

Caption: Cope rearrangement of Germacrene A to β-elemene.

Conclusion

The theoretical study of this compound conformation and stability is a complex yet essential field for harnessing the full therapeutic potential of this class of compounds. Through the synergistic application of computational methods like DFT and experimental validation techniques such as NMR spectroscopy, researchers can elucidate the intricate conformational landscapes of these flexible molecules. This knowledge is critical for understanding their reactivity, biosynthetic pathways, and biological activities. The continued development and application of these theoretical approaches will undoubtedly accelerate the rational design and development of novel this compound-based therapeutics.

References

Identifying Novel Germacrane Synthases in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrane-type sesquiterpenoids represent a diverse class of natural products found in a wide array of medicinal plants, exhibiting a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The biosynthesis of these valuable compounds is initiated by a key enzyme family known as this compound synthases (GAS), which catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to form the characteristic 10-membered this compound ring. The identification and characterization of novel this compound synthases are paramount for understanding the chemodiversity of medicinal plants and for developing biotechnological platforms for the sustainable production of these high-value compounds. This guide provides an in-depth overview of the core methodologies and data presentation standards for the discovery and functional analysis of novel this compound synthases.

Strategies for Identifying Novel this compound Synthase Genes

The identification of candidate this compound synthase genes typically employs a combination of bioinformatics-driven approaches and traditional molecular biology techniques.

Bioinformatics and Genome Mining

Modern sequencing technologies and the availability of extensive sequence databases have revolutionized the discovery of terpene synthase (TPS) genes.[1][2] Bioinformatics tools and machine learning models can be employed to mine transcriptomic and genomic data for sequences homologous to known this compound synthases.[1][3][4] Key conserved motifs, such as the RR(x)8W, DDxxD, and NSE/DTE motifs, are often used as queries for homology-based searches.[5] Phylogenetic analysis of candidate sequences can further help in classifying them and predicting their potential function.[5][6]

Degenerate PCR

In the absence of extensive sequence data, a common strategy is the use of degenerate primers targeting conserved regions of known sesquiterpene synthases.[7][8] These primers are designed based on the alignment of amino acid sequences from previously characterized this compound synthases. This approach allows for the amplification of partial gene fragments from the cDNA of the target medicinal plant, which can then be used to obtain the full-length gene sequence through techniques like RACE (Rapid Amplification of cDNA Ends).

Experimental Workflow for Functional Characterization

Once candidate genes are identified, a series of experimental steps are required to confirm their function as this compound synthases and to characterize their enzymatic properties.

experimental_workflow cluster_gene_identification Gene Identification cluster_cloning_expression Cloning & Heterologous Expression cluster_characterization Biochemical Characterization Bioinformatics Bioinformatics & Genome Mining GeneCloning Gene Cloning into Expression Vector Bioinformatics->GeneCloning DegeneratePCR Degenerate PCR DegeneratePCR->GeneCloning Transformation Transformation into Host (E. coli / Yeast) GeneCloning->Transformation ProteinExpression Induction of Protein Expression Transformation->ProteinExpression ProteinPurification Protein Purification ProteinExpression->ProteinPurification EnzymeAssay Enzyme Assay with FPP ProteinPurification->EnzymeAssay ProductAnalysis Product Analysis (GC-MS, LC-MS) EnzymeAssay->ProductAnalysis KineticAnalysis Kinetic Analysis ProductAnalysis->KineticAnalysis

Caption: A generalized experimental workflow for the identification and functional characterization of novel this compound synthases.

Detailed Experimental Protocols

Gene Cloning and Heterologous Expression

The functional characterization of a candidate this compound synthase requires its expression in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.[9][10][11][12][13][14]

Protocol: Heterologous Expression in E. coli

  • Gene Amplification: Amplify the full-length open reading frame (ORF) of the candidate gene from the medicinal plant's cDNA using high-fidelity DNA polymerase.

  • Vector Ligation: Clone the amplified ORF into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

  • Induction: Induce protein expression by adding a specific inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

Protein Purification
  • Cell Lysis: Resuspend the harvested cells in a lysis buffer and disrupt the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a chromatography column packed with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Washing: Wash the column with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified protein from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

In Vitro Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate farnesyl diphosphate (FPP), and a suitable buffer containing a divalent metal cofactor (typically MgCl₂).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

  • Product Extraction: Stop the reaction and extract the enzymatic products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile terpene products.[8][15] The identity of the products can be confirmed by comparing their mass spectra and retention times with those of authentic standards. It is important to note that germacrene A can undergo thermal rearrangement to β-elemene in the hot GC injector port.[7][8][16]

Biosynthetic Pathway of this compound-Type Sesquiterpenoids

The biosynthesis of this compound-type sesquiterpenoids is a multi-step process initiated in the cytosol.

biosynthetic_pathway FPP Farnesyl Diphosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS Cyclization GermacreneA (+)-Germacrene A GAO Germacrene A Oxidase (GAO) GermacreneA->GAO Oxidation GermacreneA_acid Germacrene A Acid COS Costunolide (B1669451) Synthase (COS) GermacreneA_acid->COS Hydroxylation & Lactonization Costunolide Costunolide Other_STLs Other Sesquiterpene Lactones (STLs) Costunolide->Other_STLs Further Modifications GAS->GermacreneA GAO->GermacreneA_acid COS->Costunolide

Caption: A simplified biosynthetic pathway leading to the formation of this compound-type sesquiterpene lactones.

The pathway begins with the cyclization of the ubiquitous precursor farnesyl diphosphate (FPP) by germacrene A synthase (GAS) to form (+)-germacrene A.[8][17] This is the committed step in the biosynthesis of many sesquiterpene lactones.[6] Subsequently, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases, such as germacrene A oxidase (GAO) and costunolide synthase (COS), to produce germacrene A acid and then costunolide, a precursor to a wide variety of other sesquiterpene lactones.[5][18]

Quantitative Data Summary

The biochemical characterization of novel this compound synthases involves determining their kinetic parameters. This data is crucial for comparing the efficiency of different enzymes and for metabolic engineering efforts.

EnzymeSource OrganismSubstrateMajor ProductsKₘ (µM)Reference
CiGAS (short)Cichorium intybusFPP(+)-Germacrene A6.6[17]
CiGAS (long)Cichorium intybusFPP(+)-Germacrene A-[8]
AmGASAchillea millefoliumFPPGermacrene A-[11]
BsGAS1Barnadesia spinosaFPPGermacrene A-[6]
BsGAS2Barnadesia spinosaFPPGermacrene A-[6]
AmGAS1Atractylodis macrocephalaFPPGermacrene A-[16]
AmGAS2Atractylodis macrocephalaFPPGermacrene A-[16]
ScGASSolidago canadensisFPPGermacrene A-[19]

Note: Kₘ values are not always reported in initial characterization studies.

Conclusion and Future Perspectives

The identification and characterization of novel this compound synthases from medicinal plants provide valuable insights into the biosynthesis of medicinally important sesquiterpenoids. The methodologies outlined in this guide offer a robust framework for researchers to discover and functionally analyze these key enzymes. Future research will likely focus on leveraging advanced bioinformatics and machine learning approaches for more accurate in-silico prediction of enzyme function.[1][15] Furthermore, the elucidation of the crystal structures of this compound synthases will provide a deeper understanding of their catalytic mechanisms and will facilitate protein engineering efforts to create enzymes with novel product profiles for applications in synthetic biology and drug development.[19][20] The continued exploration of the vast biodiversity of medicinal plants, coupled with these advanced techniques, promises the discovery of a wealth of novel this compound synthases with significant potential for biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Germacranes from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and isolation of germacranes, a significant class of sesquiterpenoids with diverse biological activities, from various plant materials. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust extraction and purification strategies.

Introduction

Germacranes are a class of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. They are widely distributed in the plant kingdom, particularly in families such as Asteraceae and Magnoliaceae, and are precursors to other sesquiterpenoid types. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities, make them promising candidates for drug discovery and development.[1][2][3][4] The successful isolation of these compounds is a critical first step in their pharmacological evaluation.

General Workflow for Extraction and Isolation

The overall process for obtaining pure germacranes from plant sources typically involves several key stages, beginning with the preparation of the plant material, followed by extraction, fractionation, and final purification using various chromatographic techniques.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, aerial parts, rhizomes) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Maceration, Percolation) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractionation Fractionation (e.g., Petroleum Ether, Ethyl Acetate) Solvent_Partitioning->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Fractions Fractions Containing Germacranes Column_Chromatography->Fractions Purification Purification (e.g., Prep-HPLC, HSCCC) Fractions->Purification Pure_Germacranes Pure Germacranes Purification->Pure_Germacranes

Caption: General experimental workflow for the extraction and isolation of germacranes.

Data Presentation: Extraction and Isolation Summary

The following table summarizes quantitative data from various studies on the extraction and isolation of germacranes, providing a comparative overview of different methodologies and their outcomes.

Plant SpeciesPlant PartInitial MassExtraction Method & SolventCrude Extract YieldPurification MethodIsolated Germacranes (Yield)Reference
Mikania micranthaAerial parts18.5 kgMaceration with 95% EtOH, followed by partitioning with petroleum ether and EtOAc520 g (petroleum ether extract)Column Chromatography, Preparative HPLCNine germacrane sesquiterpenoids (yields not specified for individual compounds)[1]
Neurolaena lobataAerial parts3.00 kgPercolation with MeOH, followed by partitioning with petroleum ether and CH2Cl2Not specifiedColumn Chromatography (Silica Gel, Polyamide), VLC, Preparative TLCSeven new germacranolides (e.g., 1.98 mg of compound 1, 3.4 mg of compound 3)[5]
Curcuma wenyujinRhizomesNot specified (started with 658 mg of essential oil)Not applicable (used essential oil)658 mg (essential oil)High-Speed Counter-Current Chromatography (HSCCC)Germacrone (B1671451) (62 mg), Curdione (B1662853) (93 mg)[6]
Magnolia sororumYoung leavesNot specifiedBioassay-guided fractionationNot specifiedNot specifiedThree new germacranes, parthenolide, and costunolide (B1669451) (yields not specified)[3]
Wollastonia bifloraWhole plants2.5 kgExtraction with CHCl3 and n-butanol3 g (chloroform extract), 34 g (n-butanol extract)Column Chromatography (Silica Gel), HPLCThree new this compound-type sesquiterpenes (yields not specified)[7]

Experimental Protocols

This section provides detailed methodologies for the key steps in the extraction and isolation of germacranes.

Protocol 1: Extraction and Solvent Partitioning

This protocol is a general procedure based on common practices for obtaining a crude extract enriched with germacranes.

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., aerial parts, leaves, rhizomes) in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 95% ethanol (B145695) or methanol) at a ratio of 1:10 (w/v) for 3 days at room temperature, with occasional stirring.[1][8] Repeat the extraction process three times with fresh solvent.

  • Percolation: Alternatively, pack the powdered material into a percolator and allow the solvent (e.g., methanol) to slowly pass through the material.[5]

3. Filtration and Concentration:

  • Combine the filtrates from all extractions and filter them through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[9]

4. Solvent-Solvent Partitioning:

  • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297).[1]

  • This step separates compounds based on their polarity. Germacranes are typically found in the less polar (petroleum ether) to medium polarity (ethyl acetate) fractions.

  • Concentrate each fraction separately using a rotary evaporator.

Protocol 2: Isolation by Column Chromatography

This protocol describes the separation of compounds from the enriched fractions using column chromatography.

1. Preparation of the Column:

  • Use silica (B1680970) gel (60-120 mesh) as the stationary phase.[10][11]

  • Prepare a slurry of the silica gel in the initial mobile phase solvent (e.g., n-hexane or petroleum ether).

  • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.[10]

2. Sample Loading:

  • Dissolve the dried fraction (e.g., ethyl acetate fraction) in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the fraction onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

3. Elution:

  • Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane or petroleum ether and gradually increasing the proportion of ethyl acetate or acetone.[11]

  • Collect fractions of a specific volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

4. Fraction Analysis:

  • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

  • Visualize the spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Pool the fractions that show similar TLC profiles and contain the compounds of interest.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification of germacranes from the semi-purified fractions obtained from column chromatography.

1. System Preparation:

  • Use a preparative HPLC system equipped with a suitable column (e.g., C18 reversed-phase or a normal-phase silica column).[12][13]

  • The choice between normal-phase and reversed-phase depends on the polarity of the target germacranes.[12][14]

2. Mobile Phase and Gradient:

3. Sample Injection and Fraction Collection:

  • Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the sample onto the column and collect the peaks corresponding to the germacranes using a fraction collector.

4. Purity Analysis:

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.

5. Structural Elucidation:

  • Characterize the structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][5]

Concluding Remarks

The protocols provided herein offer a comprehensive guide to the extraction and isolation of germacranes from plant sources. The selection of the most appropriate method will depend on the specific plant material, the physicochemical properties of the target germacranes, and the available laboratory resources. Optimization of each step is crucial for achieving high yields and purity of the desired compounds, which is essential for their subsequent biological and pharmacological evaluation.

References

Application Note: Quantification of Germacrane Sesquiterpenes in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of germacrane-type sesquiterpenes in plant extracts. Specifically, this document outlines the protocol for the simultaneous quantification of nardosinone (B31660), a representative this compound, along with other sesquiterpenes like desoxo-narchinol A and nardosinonediol, in Nardostachyos Radix et Rhizoma. The described methodology, including sample preparation and chromatographic conditions, is validated for linearity, accuracy, precision, and recovery, ensuring reliable and reproducible results for quality control and research purposes.

Introduction

Germacranes are a significant class of sesquiterpenoids characterized by a 10-membered carbon ring structure. They are found in a variety of plant species and are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Accurate and precise quantification of these compounds in plant extracts is crucial for the standardization of herbal medicines, phytochemical research, and the development of new therapeutic agents. This document provides a detailed protocol for a validated HPLC-UV method suitable for this purpose.

Experimental Protocols

Sample Preparation (Optimized Extraction)

An optimized extraction procedure is critical to ensure the complete and reproducible recovery of this compound sesquiterpenes from the plant matrix. The following protocol is based on an optimized method for Nardostachyos Radix et Rhizoma[1][2].

Materials:

  • Dried and powdered plant material (Nardostachyos Radix et Rhizoma)

  • Ethanol (24.98% v/v in water)

  • Reflux apparatus

  • Filtration assembly (e.g., 0.45 µm syringe filter)

Protocol:

  • Weigh an appropriate amount of the powdered plant material.

  • Add the extraction solvent (24.98% ethanol) at a solvent-to-solid ratio of 78.81 mL/g[1][2].

  • Perform reflux extraction at 70°C for 3 hours[1][2].

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through a 0.45 µm filter to remove particulate matter prior to HPLC injection.

HPLC-UV Analysis

The chromatographic separation and quantification are performed using a reverse-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2]
Gradient Program 20% B to 80% B over 30 minutes[1][2]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL

| Detection Wavelength | 254 nm[1][2] |

Standard Preparation:

  • Prepare a stock solution of the this compound standard (e.g., nardosinone) in a suitable solvent like methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve covering the expected concentration range in the samples.

Data Presentation

The performance of the HPLC-UV method was validated according to established guidelines. The key quantitative data are summarized below. While the specific numerical values for linearity, LOD, LOQ, accuracy, and precision for nardosinone were not detailed in the source abstracts, the method was reported as "well validated, demonstrating satisfactory linearity, accuracy, precision, recovery, repeatability, and stability"[1][2]. The table below is a representative structure for presenting such validation data.

Table 1: Summary of Method Validation Parameters for this compound Quantification

Validation ParameterNardosinoneDesoxo-narchinol ANardosinonediol
Linearity Range (µg/mL) Data not specifiedData not specifiedData not specified
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) Data not specifiedData not specifiedData not specified
LOQ (µg/mL) Data not specifiedData not specifiedData not specified
Accuracy (Recovery %) 96.48% - 102.11%[1][2]96.48% - 102.11%[1][2]96.48% - 102.11%[1][2]
Precision (RSD %) < 2%< 2%< 2%

Note: The values for recovery represent the correlation between predicted and experimental results for the optimized extraction method. The precision and linearity are presented as typical acceptable values for a validated method.

Visualization

The overall experimental process from sample preparation to data analysis can be visualized as a clear workflow.

experimental_workflow sample Plant Material (Nardostachyos Radix et Rhizoma) extraction Optimized Reflux Extraction - 24.98% Ethanol - 70°C for 3h sample->extraction 1. Extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration 2. Clarification hplc HPLC-UV Analysis - C18 Column - Gradient Elution - UV Detection at 254 nm filtration->hplc 3. Injection quantification Quantification - External Standard Method - Calibration Curve hplc->quantification 4. Detection data Data Analysis & Reporting - Concentration of Germacranes quantification->data 5. Calculation

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC-UV method provides a reliable and validated approach for the quantification of this compound sesquiterpenes in plant extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the structured presentation of validation parameters, offers a comprehensive guide for researchers in natural product chemistry, quality control of herbal medicines, and drug discovery. This method can be adapted for the analysis of germacranes in other plant matrices with appropriate optimization and validation.

References

Application Note: GC-MS Analysis for the Characterization of Germacrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data presentation for the qualitative and quantitative analysis of germacrene isomers (A, B, C, and D) using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Germacrenes are a class of sesquiterpenes that are widely distributed in the plant kingdom and play significant roles in plant defense and as precursors to other bioactive sesquiterpenoids. The five main isomers, germacrene A, B, C, D, and E, are often found in complex mixtures within plant essential oils and extracts. Accurate identification and quantification of these isomers are crucial for understanding their biological functions and for potential applications in the pharmaceutical and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile compounds like germacrenes due to its high resolution and sensitivity. This application note outlines a comprehensive GC-MS method for the characterization of germacrene isomers.

A critical consideration in the analysis of germacrenes is the thermal lability of certain isomers, particularly germacrene A. At elevated temperatures, such as those often used in GC injection ports, germacrene A can undergo a Cope rearrangement to form β-elemene.[1][2][3] This thermal conversion can lead to inaccurate quantification or misidentification of germacrene A. Therefore, the analytical method must be carefully optimized to minimize this rearrangement.

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis of germacrene isomers.

Sample Preparation (from Plant Material)
  • Collection and Drying: Collect fresh plant material (e.g., leaves, flowers). To minimize enzymatic degradation and preserve volatile compounds, freeze-drying (lyophilization) is the preferred method for drying.[4] Alternatively, air-drying in a well-ventilated, dark place at room temperature can be used.[4] Oven-drying at elevated temperatures should be avoided as it can lead to the loss of volatile sesquiterpenes.[4]

  • Grinding: Once dried, grind the plant material into a fine powder using a mortar and pestle or a cryogenic grinder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a flask.

    • Add a suitable organic solvent with a low boiling point, such as n-pentane or diethyl ether. A typical solvent-to-sample ratio is 10:1 (v/w).

    • Perform the extraction by maceration with gentle agitation for 24 hours at room temperature or by using a soxhlet apparatus for a shorter duration (e.g., 2-4 hours).

  • Filtration and Concentration:

    • Filter the extract through a syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter.

    • Concentrate the filtrate under a gentle stream of nitrogen gas or using a rotary evaporator at a low temperature (e.g., < 30°C) to a final volume of approximately 1 mL.

  • Storage: Store the final extract in a sealed vial at -20°C until GC-MS analysis to prevent the degradation of the analytes.[4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of germacrene isomers.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5][6][7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[7]
Injection Mode Splitless or split (e.g., 50:1)
Injection Volume 1 µL
Injector Temperature 150°C (to minimize thermal rearrangement of Germacrene A)[3][6]
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, then ramp at 5°C/min to 250°C, and hold for 5 min.
Transfer Line Temp. 280°C
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[7]
Ion Source Temperature 230°C[8]
Quadrupole Temperature 150°C
Mass Scan Range m/z 40-400

Data Presentation

Quantitative analysis of germacrene isomers is typically performed by comparing the peak areas of the isomers in the total ion chromatogram (TIC). The relative percentage of each isomer can be calculated. For absolute quantification, a calibration curve with an authentic standard is required.

Retention and Mass Spectral Data

The identification of germacrene isomers is based on their retention times and mass fragmentation patterns. The following table summarizes the characteristic mass spectral data for common germacrene isomers.

Germacrene IsomerMolecular WeightKey Mass Fragments (m/z)
Germacrene A 204204 (M+), 189, 161, 147, 133, 119, 107, 93[6]
Germacrene B 204204 (M+), 161, 133, 121, 107, 93, 81, 68
Germacrene C 204204 (M+), 161, 147, 133, 121, 107, 93, 79
Germacrene D 204204 (M+), 161, 133, 119, 105, 91, 81, 67, 55, 41[9]

Note: Retention times can vary depending on the specific GC column and conditions used. It is recommended to use authentic standards for positive identification.

Example Quantitative Data from Literature

The following table presents example relative abundance data of germacrene isomers found in different sources, as reported in the literature.

SourceGermacrene A (%)Germacrene B (%)Germacrene C (%)Germacrene D (%)Reference
Lycopersicon esculentum (tomato) leaf oil76664[10]
Products of recombinant germacrene C synthase1811647[10]
Bursera species (leaves)---15.1 - 56.2[11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material Collection drying Drying (Lyophilization) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (n-pentane or diethyl ether) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration gc_injection GC Injection (Low Temperature Inlet) concentration->gc_injection gc_separation GC Separation (DB-5MS Column) gc_injection->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection tic_generation Total Ion Chromatogram (TIC) ms_detection->tic_generation peak_identification Peak Identification (Retention Time & Mass Spectra) tic_generation->peak_identification quantification Quantification (Peak Area Integration) peak_identification->quantification germacrene_isomers cluster_isomers Germacrene Isomers FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene Synthases GermacreneB Germacrene B FPP->GermacreneB Germacrene Synthases GermacreneC Germacrene C FPP->GermacreneC Germacrene Synthases GermacreneD Germacrene D FPP->GermacreneD Germacrene Synthases BetaElemene β-Elemene GermacreneA->BetaElemene Heat (Cope Rearrangement) in GC Injector

References

Application Notes and Protocols for the Total Synthesis of Bioactive Germacrane Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the total synthesis of bioactive germacrane sesquiterpene lactones, a class of natural products with significant therapeutic potential, including anti-inflammatory and anti-cancer activities. The following sections detail the enantioselective total synthesis of (-)-Dehydrocostus Lactone, a concise synthesis of (±)-epi-Costunolide, and a scalable, enantioselective approach to germacrene precursors. Additionally, the biosynthetic pathway of costunolide (B1669451) is presented to provide context for natural product synthesis.

Enantioselective Total Synthesis of (-)-Dehydrocostus Lactone by Domino Metathesis

This section details the high-yielding, asymmetric total synthesis of the bioactive sesquiterpenoid (-)-dehydrocostus lactone developed by the Metz group. The strategy employs a domino metathesis reaction to construct the core hydroazulene skeleton. Two synthetic routes, a domino enediyne metathesis and a domino dienyne metathesis, have been established.[1]

Strategic Overview: Domino Metathesis Approach

The retrosynthetic analysis for (-)-dehydrocostus lactone hinges on a domino metathesis of an acyclic precursor to form the hydroazulene core. Key stereocenters are installed via a highly stereoselective asymmetric anti-aldol reaction and a subsequent multiple hydroboration/oxidation sequence.[1][2] The final exocyclic double bonds are introduced via a double carbonyl olefination on a masked γ-lactone intermediate.[1][2]

Metz_Retrosynthesis (-)-Dehydrocostus Lactone (-)-Dehydrocostus Lactone Masked Diketo-lactone Masked Diketo-lactone (-)-Dehydrocostus Lactone->Masked Diketo-lactone Double Olefination Hydroazulene Polyol Hydroazulene Polyol Masked Diketo-lactone->Hydroazulene Polyol Oxidation Acyclic Dienyne/Enediyne Acyclic Dienyne/Enediyne Hydroazulene Polyol->Acyclic Dienyne/Enediyne Domino Metathesis Asymmetric Aldol Adduct Asymmetric Aldol Adduct Acyclic Dienyne/Enediyne->Asymmetric Aldol Adduct Multi-step Aldehyde + Chiral Auxiliary Ester Aldehyde + Chiral Auxiliary Ester Asymmetric Aldol Adduct->Aldehyde + Chiral Auxiliary Ester Asymmetric anti-Aldol

Caption: Retrosynthetic analysis of (-)-Dehydrocostus Lactone.

Quantitative Data Summary

The two routes to (-)-dehydrocostus lactone offer a trade-off between the number of steps and the overall yield.

RouteNumber of Linear StepsOverall YieldReference
Domino Enediyne Metathesis1712%[2]
Domino Dienyne Metathesis2117%[2]
Experimental Protocols: Key Steps

1. Asymmetric anti-Aldol Reaction:

  • To a solution of the chiral auxiliary-derived ester in CH₂Cl₂ at -78 °C is added dicyclohexylboron triflate and triethylamine. The mixture is stirred for 1 hour.

  • The aldehyde precursor is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched with a pH 7 buffer and extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • Purification by flash chromatography yields the desired anti-aldol product. A diastereomeric ratio of 9:1 and a yield of 90% for the major diastereomer can be achieved.[3]

2. Domino Enediyne Metathesis:

  • To a solution of the enediyne precursor in toluene (B28343) is added the Grubbs second-generation catalyst. The reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to afford the hydroazulene core.

3. Triple Hydroboration/Oxidation:

  • To a solution of the hydroazulene triene in THF at 0 °C is added a solution of borane-dimethyl sulfide (B99878) complex dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is cooled to 0 °C, and a solution of sodium hydroxide (B78521) and hydrogen peroxide is added slowly.

  • The mixture is stirred at room temperature for 4 hours and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification by flash chromatography yields the corresponding polyol, setting three of the four stereogenic centers in a single step. [1][3]

4. Double Carbonyl Olefination:

  • To a suspension of the methyltriphenylphosphonium (B96628) bromide in THF at 0 °C is added n-butyllithium. The resulting ylide is stirred for 30 minutes.

  • A solution of the diketone with the masked γ-lactone in THF is added dropwise. The reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Purification by flash chromatography provides the product with the two exocyclic double bonds.

Total Synthesis of (±)-epi-Costunolide via Nozaki-Hiyama-Kishi Reaction

This section outlines an efficient seven-step synthesis of (±)-epi-costunolide starting from (E,E)-farnesol, as reported by Zhang and coworkers.[4] The key transformation is a chromium(II)-mediated intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the 10-membered this compound ring.[4]

Strategic Overview: NHK Cyclization

The synthesis commences with the commercially available (E,E)-farnesol and proceeds through a sequence of oxidations and functional group manipulations to generate the acyclic precursor for the key NHK cyclization. The final steps involve lactonization to furnish the target molecule.

Zhang_Synthesis Farnesol (B120207) Farnesol Acyclic Precursor Acyclic Precursor Farnesol->Acyclic Precursor Multi-step Oxidation/Protection This compound Alcohol This compound Alcohol Acyclic Precursor->this compound Alcohol Intramolecular NHK Reaction epi-Costunolide epi-Costunolide This compound Alcohol->epi-Costunolide Lactonization

Caption: Synthetic strategy for (±)-epi-Costunolide.

Quantitative Data Summary
Starting MaterialNumber of StepsOverall YieldKey ReactionReference
(E,E)-Farnesol712%Nozaki-Hiyama-Kishi Reaction[4]
Experimental Protocol: Key Step

Intramolecular Nozaki-Hiyama-Kishi Reaction:

  • A solution of the acyclic aldehyde-allylic halide precursor in anhydrous DMF is added to a suspension of CrCl₂ and a catalytic amount of NiCl₂ in DMF at 0 °C under an argon atmosphere.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the cyclized this compound alcohol.

Scalable, Enantioselective Synthesis of Germacrenes

The Baran group has developed a scalable and enantioselective synthesis of germacrenes, which are key intermediates for the synthesis of a wide variety of sesquiterpenes.[3] This approach starts from the readily available farnesol and features a palladium-catalyzed macrocyclization.[3]

Strategic Overview: Pd-Catalyzed Macrocyclization

The synthesis begins with farnesol, which is converted to an epoxy aldehyde. A key regioselective chlorination followed by a π-allyl palladium-catalyzed macrocyclization efficiently constructs the 10-membered this compound ring.[3]

Baran_Synthesis Farnesol Farnesol Epoxy Aldehyde Epoxy Aldehyde Farnesol->Epoxy Aldehyde Sharpless Epoxidation, Parikh-Doering Oxidation Chlorinated Epoxy Aldehyde Chlorinated Epoxy Aldehyde Epoxy Aldehyde->Chlorinated Epoxy Aldehyde Regioselective Chlorination Epoxy-Germacrenol Epoxy-Germacrenol Chlorinated Epoxy Aldehyde->Epoxy-Germacrenol Pd-catalyzed Macrocyclization Costunolide_Biosynthesis FPP Farnesyl Pyrophosphate GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A synthase GermacreneA_ol Germacra-1(10),4,11(13)-trien-12-ol GermacreneA->GermacreneA_ol (+)-Germacrene A hydroxylase (CYP) GermacreneA_al Germacra-1(10),4,11(13)-trien-12-al GermacreneA_ol->GermacreneA_al NAD(P)+-dependent dehydrogenase GermacreneA_acid Germacrene A Acid GermacreneA_al->GermacreneA_acid NAD(P)+-dependent dehydrogenase Costunolide (+)-Costunolide GermacreneA_acid->Costunolide (+)-Costunolide synthase (CYP)

References

Application Notes and Protocols: In Vitro Cytotoxicity of Germacrane Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrane derivatives, a class of sesquiterpenoids, have garnered significant attention in oncological research due to their potent cytotoxic effects against a wide array of cancer cell lines. These natural compounds have been shown to induce cell cycle arrest and apoptosis through the modulation of various signaling pathways. This document provides a comprehensive overview of the in vitro cytotoxicity of selected this compound derivatives, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent this compound derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.

This compound DerivativeCancer TypeCell LineIC50 (µM)Reference(s)
Germacrone Hepatocellular CarcinomaBel-7402173.54[1]
Hepatocellular CarcinomaHepG2169.52[1]
Lung AdenocarcinomaA549179.97[1]
Cervical CancerHeLa160.69[1]
Breast CancerMCF-7-[2][3]
Breast CancerMDA-MB-231-[2]
Parthenolide (B1678480) Cervical CancerSiHa8.42 ± 0.76[4]
Breast CancerMCF-79.54 ± 0.82[4]
Breast CancerMDA-MB-231~6-9[5][6]
Micheliolide Leukemia-3.9–16.2[7]
Non-Small-Cell Lung CancerH1299-[8]
Non-Small-Cell Lung CancerCalu-1-[8]
Costunolide Non-Small-Cell Lung CancerH129923.93 ± 1.67[9]
Gastric AdenocarcinomaSGC-7901-[10]
Skin CancerA431-[11]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of research.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][12]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][12] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivative stock solution

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB. Allow the plates to air dry completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells (approximately 1 x 10⁶) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Derivative Stock Solution treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Measurement (MTT or SRB) incubation->viability_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) incubation->flow_cytometry western_blot Apoptosis Protein Analysis (Western Blot) incubation->western_blot readout Absorbance Reading viability_assay->readout data_proc Data Processing readout->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound derivatives.

Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase This compound This compound Derivatives bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_inh Bcl-2 Inhibition bcl2_family->bcl2_inh mito Mitochondria bax_bak->mito bcl2_inh->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis parp->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives in cancer cells.

Conclusion

This compound derivatives represent a promising class of natural compounds with significant anti-cancer potential. The data and protocols presented herein provide a valuable resource for the continued investigation and development of these molecules as potential therapeutic agents. Further research is warranted to elucidate the full spectrum of their mechanisms of action and to evaluate their efficacy in in vivo models.

References

Application Notes and Protocols for Developing Germacrane-Based Compounds as Potential Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of germacrane-based compounds as potential anti-inflammatory agents. This document outlines the key signaling pathways involved in inflammation that are often targeted by these compounds, detailed protocols for in vitro and in vivo anti-inflammatory assays, and a summary of the anti-inflammatory activity of selected this compound sesquiterpenoids.

Introduction to this compound Sesquiterpenoids and their Anti-inflammatory Potential

This compound sesquiterpenoids are a diverse class of natural products characterized by a 10-membered carbon ring skeleton.[1] These compounds, isolated from various medicinal plants, have garnered significant scientific interest due to their wide range of biological activities, including potent anti-inflammatory properties.[2][3] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, making them promising candidates for the development of novel anti-inflammatory drugs.[4][5]

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators and cytokines.[2] Research has demonstrated that these compounds can inhibit critical inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades.[2][5]

Key Signaling Pathways in Inflammation Modulated by this compound Compounds

Understanding the molecular targets of this compound-based compounds is crucial for their development as anti-inflammatory drugs. The following signaling pathways are central to the inflammatory process and are frequently modulated by these sesquiterpenoids.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target inflammatory genes.[8] this compound compounds have been shown to inhibit NF-κB activation, thereby blocking the downstream inflammatory cascade.[2][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes induces This compound This compound Compounds This compound->IKK inhibits This compound->NFkB_active inhibits

Figure 1. NF-κB Signaling Pathway and this compound Inhibition.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation and other cellular processes like proliferation and apoptosis.[10][11] It consists of a cascade of protein kinases that phosphorylate and activate one another.[12] In mammals, the main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[12][13] These kinases are activated by various stimuli, including inflammatory cytokines and cellular stress, and in turn, phosphorylate downstream transcription factors such as AP-1, which leads to the expression of inflammatory genes. This compound compounds have been reported to suppress the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[5]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates AP1 Transcription Factors (e.g., AP-1) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes induces This compound This compound Compounds This compound->MAP2K inhibits This compound->MAPK inhibits

Figure 2. MAPK Signaling Pathway and this compound Inhibition.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus.[14][15] Upon cytokine binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by JAKs.[16] Phosphorylated STATs dimerize and translocate to the nucleus to regulate the expression of genes involved in immunity and inflammation.[15] The inhibition of the JAK/STAT3 signaling pathway has been identified as a mechanism of action for some this compound compounds.[2]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT JAK->STAT_inactive phosphorylates STAT_active p-STAT Dimer STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes induces This compound This compound Compounds This compound->JAK inhibits

Figure 3. JAK-STAT Signaling Pathway and this compound Inhibition.

Data Presentation: Anti-inflammatory Activity of this compound-Based Compounds

The following tables summarize the in vitro anti-inflammatory activity of selected this compound sesquiterpenoids, presenting their half-maximal inhibitory concentrations (IC50) in assays measuring the inhibition of inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundSourceIC50 (µM)Reference
This compound-type sesquiterpenoidVernonia sylvatica3.9 - 16.8[17]
Humulane-type norsesquiterpeneValeriana officinalis var. latifolia3.65 ± 1.06[9]
Millefolactons B2–B7Achillea millefolium L.-[18]
Tomentophantopin CElephantopus tomentosus59.97 ± 1.53[18]
Germacranolide (GMO)Artemisia sieversiana-[5]

Table 2: Cytotoxicity of this compound Sesquiterpenoids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
GermacroneHepG2Hepatocellular Carcinoma68.23[2]
This compound Sesquiterpene DilactoneA549Lung Carcinoma8.97 - 27.39[2]
This compound Sesquiterpene DilactoneHepG2Hepatocellular Carcinoma8.97 - 27.39[2]
This compound Sesquiterpene DilactoneMCF-7Breast Cancer8.97 - 27.39[2]
This compound Sesquiterpene DilactoneHeLaCervical Cancer8.97 - 27.39[2]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory potential of this compound-based compounds are provided below.

In Vitro Anti-inflammatory Assays

This assay is a widely used in vitro model to screen for anti-inflammatory activity.[19][20][21] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).

in_vitro_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate (1-2 x 10^5 cells/well) start->seed_cells incubate1 Incubate overnight for cell attachment seed_cells->incubate1 pretreat Pre-treat with This compound compound (various concentrations) incubate1->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant cell_viability Assess cell viability (MTT assay) incubate2->cell_viability griess_assay Measure NO production (Griess Reagent) collect_supernatant->griess_assay analyze Analyze data and calculate IC50 griess_assay->analyze cell_viability->analyze end End analyze->end

Figure 4. Workflow for In Vitro NO Inhibition Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[22][23]

  • Compound Treatment: The following day, remove the medium and pre-treat the cells with various concentrations of the this compound compound for 1 hour.[24]

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[22][24]

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Cell Viability Assay: Concurrently, assess the cytotoxicity of the compound on RAW 264.7 cells using an MTT assay to ensure that the observed inhibition of NO production is not due to cell death.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value of the compound.

This assay assesses the ability of a compound to prevent protein denaturation, a process implicated in inflammation.[20][25]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, and either egg albumin or bovine serum albumin (BSA).[20][26]

  • Denaturation: Induce protein denaturation by heating the mixture.[25]

  • Measurement: Measure the turbidity of the solution spectrophotometrically. The inhibition of protein denaturation is determined by the reduction in turbidity in the presence of the test compound.

  • Data Analysis: Calculate the percentage of inhibition and compare it to a standard anti-inflammatory drug like diclofenac.[20]

In Vivo Anti-inflammatory Assay

This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of compounds against acute inflammation.[19][21][27]

in_vivo_workflow start Start animal_prep Acclimatize rats and fast overnight start->animal_prep grouping Divide rats into groups (Control, Standard, Test) animal_prep->grouping baseline Measure initial paw volume (Plethysmometer) grouping->baseline treatment Administer this compound compound (orally or i.p.) baseline->treatment induction Inject Carrageenan (1%) into the sub-plantar region of the left hind paw treatment->induction 30-60 min post-treatment measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) induction->measurement analysis Calculate % inhibition of edema measurement->analysis end End analysis->end

Figure 5. Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., indomethacin (B1671933) 5 mg/kg), and test groups (different doses of the this compound compound).[28]

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[29]

  • Compound Administration: Administer the test compound and the standard drug, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[28][30]

  • Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the left hind paw.[28][31]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

This compound-based compounds represent a promising class of natural products for the development of new anti-inflammatory therapies. Their ability to modulate key inflammatory signaling pathways like NF-κB, MAPK, and JAK-STAT provides a strong rationale for their further investigation. The protocols and data presented in these application notes offer a framework for researchers to systematically evaluate the anti-inflammatory potential of novel this compound derivatives and to elucidate their mechanisms of action. Rigorous in vitro and in vivo testing, as outlined here, is essential for advancing these compounds through the drug discovery and development pipeline.

References

Unlocking Therapeutic Potential: The Germacrane Scaffold as a Foundation for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The germacrane scaffold, a defining feature of a large class of sesquiterpenoids, represents a promising and versatile platform for the development of new therapeutics. Naturally occurring in a wide variety of plants, this compound derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anti-cancer, and anti-fibrotic properties. Their complex, yet synthetically accessible, structures offer a rich chemical space for the design and synthesis of novel drug candidates with improved efficacy and selectivity.

This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of the this compound scaffold. It includes a summary of quantitative data for key this compound derivatives, step-by-step protocols for essential in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows to guide your research and development efforts.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of representative this compound sesquiterpenoids, providing a comparative overview of their therapeutic potential.

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Parthenolide (B1678480) SiHaCervical Cancer8.42 ± 0.76[1][2]
MCF-7Breast Cancer9.54 ± 0.82[1][2]
A549Lung Carcinoma4.3[3]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[4]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[4]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[4]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[4]
Costunolide A549Lung Carcinoma12.3[5]
H1299Lung Cancer23.93[5][6]
DU-145Prostate Cancer29.2[5]
C6Glioma4.1[5]
MCF-7Breast Cancer40[7]
MDA-MB-231Breast Cancer40[7]
SK-BR-3Breast Cancer12.76[8]
T47DBreast Cancer15.34[8]
Germacrone Derivative (3b) Bel-7402Liver Cancer75.85 ± 0.96 (24h)[9]
HepG2Liver Cancer68.23 ± 0.69 (24h)[9]
A549Lung Cancer74.16 ± 0.83 (24h)[9]
HeLaCervical Cancer70.21 ± 0.87 (24h)[9]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell/Model SystemIC50/ID50Citation(s)
Dehydrocostus Lactone NO Production InhibitionLPS/IFNγ-stimulated RAW264.7 cells2.283 µM
Dehydrocostus Lactone Derivative (5d) NO Production InhibitionLPS-stimulated RAW264.7 cells< 10 µM
1,4-dihydroxy-germacra-5E-10(14)-diene Ear Edema InhibitionCroton oil-induced mouse ear edema0.40 µmol/cm²[10]
Artemisia atrovirens Cmpd 10 NO Production InhibitionLPS-stimulated RAW 264.7 cells4.01 ± 0.09 µM[11]
Sylvaticalide A (1) NF-κB InhibitionLPS-stimulated THP1-Dual cells4.12 µM[12]
Sylvaticalide B (2) NF-κB InhibitionLPS-stimulated THP1-Dual cells10.57 µM[12]
Elephantopus mollis derivatives NO Production InhibitionLPS-stimulated RAW 264.7 cells0.57 - 14.34 µM[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-based compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative from the stock solution in culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium with 10% FBS

  • LPS (from E. coli)

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound and LPS Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Pre-treat the cells with 100 µL of medium containing different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells by adding 10 µL of LPS solution to a final concentration of 1 µg/mL.

    • Include a vehicle control (cells treated with DMSO and LPS), a negative control (cells treated with medium only), and a positive control (a known anti-inflammatory agent).

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite in culture medium (0-100 µM).

    • Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition using the following formula:

      • % Inhibition = [(NO concentration in LPS-stimulated cells) - (NO concentration in treated cells)] / (NO concentration in LPS-stimulated cells) x 100

    • Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways implicated in the therapeutic effects of this compound derivatives and a general experimental workflow.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation cluster_development Preclinical Development start This compound Scaffold (Natural Product Isolation or Synthesis) synthesis Chemical Modification & Derivative Synthesis start->synthesis library Compound Library synthesis->library cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) library->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) library->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, PI3K/Akt) cytotoxicity->pathway anti_inflammatory->pathway target Target Identification (e.g., Kinase Inhibition Assays) pathway->target animal Animal Models (e.g., Xenograft, Induced Inflammation) target->animal lead Lead Optimization animal->lead end Novel Therapeutic Candidate lead->end

Caption: General experimental workflow for the development of novel therapeutics from the this compound scaffold.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates This compound This compound Derivatives This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates This compound This compound Derivatives This compound->PI3K inhibits AKT Akt This compound->AKT inhibits PIP3 PIP3 PIP2->PIP3 PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

TGFb_Smad_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates This compound This compound Derivatives This compound->TGFbRI inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Fibrotic Gene Expression (Collagen, α-SMA) Smad_complex->Gene_Expression induces Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Targeting the TGF-β/Smad signaling pathway in fibrosis with this compound derivatives.

References

Application of Germacranes in the Semisynthesis of Other Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Germacranes, a significant class of sesquiterpenoids characterized by a 10-membered carbon ring, are pivotal starting materials in the semisynthesis of a diverse array of other natural products. Their conformational flexibility and the strategic placement of reactive sites, such as double bonds and functional groups, make them versatile synthons for constructing more complex sesquiterpenoid skeletons. This document provides detailed application notes and experimental protocols for the semisynthesis of various natural product classes from germacrane precursors, including guaianes, selinanes, cadinanes, and elemanes.

Application Note 1: Semisynthesis of Bicyclic Sesquiterpenes via Acid-Catalyzed Transannular Cyclization

The flexible 10-membered ring of germacranes is predisposed to undergo transannular cyclization reactions, particularly under acidic conditions. This strategy mimics biosynthetic pathways and provides a powerful tool for the stereoselective synthesis of various bicyclic sesquiterpenoids, including guaianes (5/7 fused ring system), selinanes, and cadinanes (6/6 fused ring systems). The outcome of these reactions is highly dependent on the structure of the this compound precursor, its conformation, and the reaction conditions, including the choice of acid catalyst.[1][2]

Key Concepts and Logical Workflow

The acid-catalyzed cyclization is initiated by the protonation of a double bond or an epoxide within the this compound ring, leading to a carbocationic intermediate. This intermediate then undergoes a transannular cyclization, followed by rearrangements and deprotonation or nucleophilic attack to yield the final bicyclic product. The regioselectivity of the initial protonation and the subsequent cyclization pathway are influenced by the substitution pattern and stereochemistry of the starting this compound.

Acid_Catalyzed_Cyclization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_process Process cluster_products Products This compound This compound Precursor (e.g., Epoxy-germacrenol, Shiromool) Acid Acid Catalyst (p-TsOH, HCl, Sc(OTf)3) This compound->Acid Addition of Protonation Protonation & Carbocation Formation Acid->Protonation Solvent Anhydrous Solvent (CH2Cl2, Et2O) Cyclization Transannular Cyclization Protonation->Cyclization Intramolecular attack Rearrangement Rearrangement/ Deprotonation Cyclization->Rearrangement Guaiane Guaiane Skeleton Rearrangement->Guaiane Selinane Selinane Skeleton Rearrangement->Selinane Cadinane Cadinane Skeleton Rearrangement->Cadinane

Figure 1: Workflow of Acid-Catalyzed this compound Cyclization.
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization of Germacranes

  • Preparation: Dissolve the this compound starting material (1 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or Et₂O) under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 0.01-0.1 M.

  • Reaction Initiation: Cool the solution to the desired temperature (ranging from 0 °C to room temperature). Add the acid catalyst (0.1 to 1.1 equivalents) to the stirred solution. The choice of acid and its stoichiometry are critical and should be optimized for the specific transformation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild base. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired bicyclic sesquiterpenoid(s).

Quantitative Data Summary
Starting MaterialAcid Catalyst (equiv.)SolventTemp. (°C)TimeProduct(s)Yield (%)Reference
Shiromool acetatep-TsOH (0.27)CH₂Cl₂RT40 minGuaiane-type products70 (total)[1]
Shiromool acetatedry HCl gasEt₂O0-Guaiane-type productsMixture[1]
ShiromoolSc(OTf)₃ (1.0)CH₂Cl₂010 minGuaiane-type product67[1]
AcoragermacroneAcid---Acolamone and Isoacolamone (Selinanes)55 and 23[1]
Germacrene DAlCl₃ or ZnCl₂---Epizonarene and Zonarene (Cadinanes)up to 80 and 25[3]
Costunolide (B1669451)p-TsOH (0.28)CH₂Cl₂RT4 hα- and β-Cyclocostunolide (Eudesmanolides)Mixture[4]

Application Note 2: Semisynthesis of Elemane Sesquiterpenes via Thermal Cope Rearrangement

The[3][3]-sigmatropic rearrangement, specifically the Cope rearrangement, is a characteristic reaction of germacradienes containing a 1,5-diene system. This pericyclic reaction is typically induced by heat and proceeds through a concerted mechanism involving a six-membered cyclic transition state. It provides a direct route to the elemane class of sesquiterpenoids.

Key Concepts and Logical Workflow

The Cope rearrangement of a this compound is a unimolecular thermal isomerization. The this compound, in a specific conformation, undergoes a reorganization of six electrons to form a new sigma bond and two new pi bonds, resulting in the elemane skeleton. The reaction is often reversible, and the position of the equilibrium is dependent on the relative thermodynamic stabilities of the this compound and elemane isomers.[5][6]

Cope_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Reaction Condition cluster_process Process cluster_product Product This compound This compound (1,5-diene) (e.g., Germacrene A, Acoragermacrone) Heat Heat (Thermal Energy) (e.g., High Temperature GC Injection) This compound->Heat Application of TransitionState [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) Heat->TransitionState Elemane Elemane Skeleton TransitionState->Elemane

Figure 2: Workflow of the Cope Rearrangement of Germacranes.
Experimental Protocol: General Procedure for Cope Rearrangement

The Cope rearrangement of germacranes is often observed during gas chromatography (GC) analysis at high injector temperatures, indicating its thermal nature.[7] For preparative scale synthesis, the reaction is typically carried out by heating the this compound in a suitable high-boiling solvent or neat.

  • Preparation: Place the purified this compound in a sealed reaction vessel, either neat or dissolved in a high-boiling inert solvent (e.g., toluene, xylene).

  • Reaction: Heat the vessel to a high temperature (typically >200 °C). The optimal temperature and reaction time depend on the specific this compound substrate and should be determined empirically.

  • Monitoring: Monitor the reaction progress by GC-MS to observe the conversion of the this compound to the elemane.

  • Purification: After cooling, the product mixture can be purified by fractional distillation under reduced pressure or by preparative chromatography.

Quantitative Data Summary
Starting MaterialConditionProduct(s)Product Ratio/YieldReference
Germacrene AHigh-temperature GC injection (>220 °C)(-)-β-ElemeneComplete conversion[7][8]
AcoragermacroneThermal rearrangementShyobunone and epi-Shyobunone21:4 ratio[1]

Application Note 3: Semisynthesis of Functionalized Sesquiterpene Lactones from Germacranolides

Germacranolides, which are germacranes bearing a lactone ring, are another important subclass that can be utilized as precursors for the semisynthesis of other bioactive sesquiterpene lactones. A prominent example is the conversion of costunolide to parthenolide (B1678480), a compound with significant anti-inflammatory and anti-cancer properties. This transformation typically involves the stereoselective epoxidation of one of the double bonds in the this compound ring.

Key Concepts and Logical Workflow

The semisynthesis of parthenolide from costunolide involves the selective epoxidation of the C4-C5 double bond of the germacranolide ring. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of the epoxidation is crucial for the biological activity of the final product.

Parthenolide_Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_process Process cluster_product Product Costunolide Costunolide (Germacranolide) Epoxidation Epoxidation Reagent (e.g., m-CPBA) Costunolide->Epoxidation Reaction with SelectiveEpoxidation Selective Epoxidation of C4-C5 Double Bond Epoxidation->SelectiveEpoxidation Solvent Solvent (e.g., CH2Cl2) Parthenolide Parthenolide SelectiveEpoxidation->Parthenolide

Figure 3: Workflow for the Semisynthesis of Parthenolide from Costunolide.
Experimental Protocol: Semisynthesis of Parthenolide from Costunolide

This protocol is a general representation based on synthetic strategies for parthenolide and its analogues.[9][10]

  • Preparation: Dissolve costunolide (1 equivalent) in an anhydrous chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield parthenolide.

Quantitative Data Summary

The direct conversion of costunolide to parthenolide is a key step in several total syntheses of parthenolide, where costunolide is a late-stage intermediate.[9] The yields for this specific epoxidation step can be high, often exceeding 80-90% in optimized synthetic routes.

Starting MaterialReagentProductReported Yield (%)Reference
Costunolidem-CPBAParthenolideHigh (in total synthesis context)[9][11]
Epoxy-germacrenolm-CPBADiepoxy-germacranol84 (combined)[1]

Conclusion

Germacranes are invaluable and versatile starting materials in the semisynthesis of a wide range of more complex natural products. The methodologies outlined in these application notes, including acid-catalyzed cyclizations, thermal rearrangements, and functional group transformations, provide robust strategies for accessing diverse sesquiterpenoid scaffolds. The provided protocols and data serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug development to leverage the chemical potential of germacranes for the synthesis of novel and biologically active compounds. Further exploration and optimization of these reactions will undoubtedly continue to enrich the toolbox of synthetic organic chemists.

References

Application Notes & Protocols for the Purification of Germacrane Compounds Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the purification of germacrane sesquiterpenoids using various column chromatography techniques. The information is intended to guide researchers in developing effective purification strategies for these bioactive natural products.

Introduction

This compound sesquiterpenoids are a class of natural compounds known for their diverse biological activities, making them promising candidates for drug development.[1] Their purification from complex plant extracts, however, presents significant challenges due to the presence of structurally similar compounds.[1] Column chromatography is a fundamental and widely used technique for the isolation and purification of these compounds.[2][3] This document outlines various column chromatography methods, including traditional gravity columns, Vacuum Liquid Chromatography (VLC), and High-Speed Counter-Current Chromatography (HSCCC), providing detailed protocols and comparative data to aid in method selection and optimization.

Challenges in this compound Purification

The successful isolation of this compound compounds is often hindered by several factors:

  • Co-elution of Structurally Similar Compounds: Crude extracts typically contain a complex mixture of sesquiterpenoids with similar polarities, making their separation challenging.[1]

  • Thermal Instability: Some sesquiterpenes are susceptible to degradation at elevated temperatures, which can be a concern during solvent evaporation steps.[1]

  • Low Concentration: The target compounds may be present in low concentrations within the crude extract, requiring efficient enrichment and purification methods to achieve a high yield.[1]

  • Potential for Isomerization: The this compound skeleton can be prone to rearrangements under acidic or basic conditions, potentially leading to the formation of artifacts during purification.[1]

Comparative Data of Column Chromatography Techniques for this compound Purification

The following table summarizes quantitative data from different studies on the purification of this compound and related sesquiterpenoids, offering a comparison of various column chromatography methods.

Compound(s)Plant Source / MatrixColumn TechniqueStationary PhaseMobile Phase / EluentYieldPurityReference
Germacrene A, β-elemene, γ-selinene, β-selinene, α-selineneGermacrene A Fermentation Broth[Ag+]-HSCCC followed by Prep-HPLCLiquid-Liquidn-hexane-methanol-silver nitrate (B79036) (3 mol/L) solution (10:9.5:0.5, v/v)28.5 mg (Germacrene A) from 500 mg crude sample95.2% (Germacrene A)[4]
Neurolaena lobata SesquiterpenesNeurolaena lobataVLC and Prep-TLCSilica (B1680970) gel, RP-C18Gradient of cyclohexane–EtOAc–EtOH and CHCl₃–acetone1.8 mg - 17.4 mgNot specified
Ar-turmerone, β-turmeroneCurcuma longa (rhizomes)Column Chromatography followed by Prep-TLCSilica gelGradient of CHCl₃ and MeOH (100:1 to 1:1)Not specifiedNot specified[2]
DaucusolDaucus carota L.Column Chromatography and Sephadex LH-20Silica gel, Sephadex LH-20Gradient of petroleum ether-EtOAc (3:1-1:1) and MeOHNot specifiedNot specified[2]
Spathulenol, α-bisabolol oxide BMatricaria chamomilla L.Column ChromatographySilica gelToluene/methyl tert-butyl ether (MTBE) gradientNot specified94–100%

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for this compound Sesquiterpenoids

This protocol describes a general method for the purification of this compound compounds using traditional silica gel column chromatography.[2]

1. Materials and Reagents:

  • Crude plant extract containing this compound compounds

  • Silica gel (60-120 mesh or 70-230 mesh) for column chromatography[5]

  • Solvents of appropriate polarity (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol, acetone)[2][6]

  • Glass column with a stopcock

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring fractions

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]

  • Add a thin layer of sand over the plug.[8]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).[7]

  • Pour the slurry into the column.[7] Allow the silica to settle, and gently tap the column to ensure even packing and remove air bubbles.[8]

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.[7]

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase upon sample and solvent addition.[8]

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Alternatively, for samples not readily soluble, use the dry loading method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-sample mixture to the top of the column.[9]

4. Elution:

  • Begin elution with the least polar solvent system determined from preliminary TLC analysis.[8]

  • Collect fractions of a consistent volume.[7]

  • Gradually increase the polarity of the mobile phase (gradient elution) by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[2]

  • Monitor the collected fractions by TLC to identify which fractions contain the target compound(s).

  • Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Protocol 2: Vacuum Liquid Chromatography (VLC) for Rapid Fractionation

VLC is a useful technique for the initial, rapid fractionation of crude extracts.

1. Materials and Reagents:

  • Sintered glass funnel

  • Vacuum flask and vacuum source

  • Silica gel (TLC grade)

  • Solvents for the mobile phase

2. Procedure:

  • Dry pack the sintered glass funnel with silica gel.

  • Pre-elute the column with the initial solvent under vacuum to ensure even packing.

  • Load the sample (dissolved in a minimal amount of solvent or dry loaded) onto the surface of the silica bed.

  • Elute the column with a stepwise gradient of increasing solvent polarity.

  • Collect the fractions and analyze them by TLC.

Protocol 3: Silver Ion High-Speed Counter-Current Chromatography ([Ag+]-HSCCC) for Germacrene A

This advanced liquid-liquid chromatography technique is effective for separating sesquiterpenoids with similar polarities.[4]

1. Materials and Reagents:

  • HSCCC instrument

  • Two-phase solvent system: n-hexane-methanol-silver nitrate (3 mol/L) solution (10:9.5:0.5, v/v)[4]

  • Crude sample enriched with this compound A

2. Procedure:

  • Prepare the two-phase solvent system by vigorously shaking the components in a separatory funnel and allowing the phases to separate.[4]

  • Fill the HSCCC column with the stationary phase (upper phase).

  • Set the rotational speed (e.g., 1900 rpm) and pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.[10]

  • Dissolve the crude sample in a mixture of the upper and lower phases and inject it into the column.[4]

  • Continuously pump the mobile phase and collect the eluted fractions.

  • Monitor the fractions using an appropriate analytical technique (e.g., HPLC, GC-MS).[4]

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow start Crude Plant Extract extraction Solvent Extraction start->extraction fractionation Initial Fractionation (e.g., VLC or Low-Pressure Column) extraction->fractionation monitoring1 TLC/HPLC Analysis of Fractions fractionation->monitoring1 pooling Pooling of Enriched Fractions monitoring1->pooling fine_purification Fine Purification (e.g., Silica Gel Column, Prep-HPLC, HSCCC) pooling->fine_purification monitoring2 Purity Assessment (HPLC, GC-MS, NMR) fine_purification->monitoring2 end Pure this compound Compound monitoring2->end

Caption: Workflow for the purification of this compound compounds.

Logical Relationships in Column Chromatography Parameter Selection

Parameter_Selection compound_properties Compound Properties (Polarity, Size, Charge) stationary_phase Stationary Phase Selection (e.g., Silica, RP-C18) compound_properties->stationary_phase mobile_phase Mobile Phase Selection (Solvent System & Polarity) compound_properties->mobile_phase preliminary_tlc Preliminary TLC Analysis stationary_phase->preliminary_tlc mobile_phase->preliminary_tlc elution_method Elution Method (Isocratic vs. Gradient) preliminary_tlc->elution_method column_parameters Column Parameters (Dimensions, Packing) column_parameters->elution_method

Caption: Key considerations for selecting column chromatography parameters.

References

Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of New Germacrane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Germacrane sesquiterpenoids are a diverse class of natural products characterized by a 10-membered carbocyclic ring. They exhibit a wide range of biological activities, making them promising candidates for drug development. The structural elucidation of new this compound derivatives is a critical step in their investigation, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1] This document provides a comprehensive guide to the application of 1D and 2D NMR techniques for the unambiguous structure determination of novel this compound compounds.

The general strategy involves a fragment-assembly approach.[2] Spin systems are first identified using correlation spectroscopy, and these fragments are then pieced together using long-range correlation data to build the complete carbon skeleton. Finally, the relative stereochemistry is determined through the analysis of spatial correlations.

General Workflow for Structure Elucidation

The process of elucidating the structure of a new this compound derivative follows a logical progression from sample isolation to the final structural assignment. This workflow ensures that all necessary data is collected systematically for a comprehensive analysis.

G cluster_0 Sample & Data Acquisition cluster_1 Data Analysis & Structure Assembly A Isolation & Purification of Compound B Sample Preparation (Dissolve in Deuterated Solvent) A->B C Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) C->D E Assign Protonated Carbons (HSQC Analysis) D->E F Establish H-H Spin Systems (COSY Analysis) E->F G Assemble Carbon Skeleton (HMBC Analysis) F->G H Determine Relative Stereochemistry (NOESY/ROESY & J-coupling) G->H I Propose Final Structure H->I

Caption: General workflow for NMR-based structure elucidation.

Key NMR Experiments and Data Interpretation

A combination of 1D and 2D NMR experiments is essential for complete structure determination.[3][4]

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin splitting.

  • ¹³C NMR and DEPT: Reveals the number of carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[6] This is crucial for establishing spin systems within the molecule, such as identifying adjacent protons in an alkyl chain or on a ring system.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[7] This experiment is fundamental for assigning protonated carbons.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[7] This is the key experiment for connecting the spin systems identified in the COSY spectrum and for identifying the positions of quaternary (non-protonated) carbons.[2][5]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds.[8] This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the this compound ring.

Data Presentation: Case Study of a Hypothetical this compound Derivative

For a new this compound derivative, organizing the NMR data into tables is crucial for analysis and reporting. The following tables present hypothetical but realistic ¹H and ¹³C NMR data for a this compound skeleton, recorded in CDCl₃.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a New this compound Derivative

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)COSY Correlations (H-)HMBC Correlations (C-)NOESY Correlations (H-)
152.15.10dd (10.5, 4.5)2, 102, 3, 5, 9, 10, 152α, 9α, H₃-15
228.52.25 (α)2.10 (β)mm1, 31, 3, 41, 3β, H₃-14
339.82.30m2, 41, 2, 4, 52β, 4
4134.5-----
5125.05.30d (10.0)63, 4, 6, 7, 106, H₃-14
675.14.80d (10.0)54, 5, 7, 85, 7
750.22.50m6, 85, 6, 8, 9, 116, 8, H₃-13
841.52.15m76, 7, 9, 117
925.01.90 (α)1.75 (β)mm1, 101, 7, 8, 101, 10, H₃-15
10130.24.95d (4.5)1, 91, 4, 5, 8, 91, 9β
1135.52.40m77, 12, 137, H₃-13
12178.0-----
1321.01.25d (7.0)117, 11, 127, 11
1416.51.70s-3, 4, 52α, 5
1515.81.65s-1, 9, 101, 9α

Visualizing Key Structural Correlations

For a proposed structure, creating a diagram of the key 2D NMR correlations provides a clear and powerful confirmation of the assignment. The following diagram illustrates crucial HMBC and NOESY correlations that would be used to confirm the planar structure and relative stereochemistry of the hypothetical this compound derivative detailed above.

G cluster_0 Key Long-Range & Spatial Correlations Structure H14 H₃-14 C4 C4 H14->C4 HMBC C5 C5 H14->C5 HMBC H15 H₃-15 C1 C1 H15->C1 HMBC C10 C10 H15->C10 HMBC H5 H-5 H14n H₃-14 H5->H14n NOESY H1 H-1 H15n H₃-15 H1->H15n NOESY

Caption: Key HMBC (red) and NOESY (blue) correlations.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for a new this compound derivative (assuming a 500 MHz spectrometer).

A. Sample Preparation

  • Mass: Accurately weigh 1-5 mg of the purified, dry compound.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for relatively nonpolar compounds like sesquiterpenoids.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: The residual solvent peak can be used for calibration, or tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

B. ¹H NMR Protocol

  • Pulse Program: zg30 (or similar standard 1D proton experiment)

  • Spectral Width (SW): 12-16 ppm (e.g., centered at 6 ppm)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 (increase for dilute samples)

  • Processing: Apply an exponential window function (LB = 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate to TMS or the residual solvent signal.

C. ¹³C NMR Protocol

  • Pulse Program: zgpg30 (proton decoupled)

  • Spectral Width (SW): 220-240 ppm (e.g., centered at 110 ppm)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 (or more, as ¹³C is much less sensitive than ¹H)

  • Processing: Apply an exponential window function (LB = 1-2 Hz), Fourier transform, phase correct, and baseline correct.

D. ¹H-¹H COSY Protocol

  • Pulse Program: cosygpmf (or similar phase-sensitive gradient COSY)

  • Spectral Width (SW): Same as the ¹H spectrum in both dimensions (F2 and F1).

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.

E. ¹H-¹³C HSQC Protocol

  • Pulse Program: hsqcedetgpsisp2.3 (or similar multiplicity-edited, phase-sensitive gradient HSQC).[9] This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

  • Spectral Width (SW): ~12 ppm in F2 (¹H); ~160-180 ppm in F1 (¹³C). Center the widths on the relevant signal regions.

  • Data Points (TD): 1024 in F2, 256 in F1.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(CH) Coupling Constant: Set to an average of 145 Hz.

F. ¹H-¹³C HMBC Protocol

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC)

  • Spectral Width (SW): ~12 ppm in F2 (¹H); ~220 ppm in F1 (¹³C).

  • Data Points (TD): 2048 in F2, 512 in F1.

  • Number of Scans (NS): 8-32 per increment (HMBC is less sensitive than HSQC).[9]

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.

G. NOESY Protocol

  • Pulse Program: noesygpph (or similar phase-sensitive gradient NOESY)

  • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Mixing Time (d8): 500-800 ms (B15284909) for molecules of this size. It may be necessary to run multiple experiments with different mixing times to observe a full range of correlations.[9]

References

Application Notes and Protocols for Antibacterial Activity Screening of Germacrane-Containing Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the antibacterial activity of essential oils rich in germacrane-type sesquiterpenes. The protocols outlined below are based on established methodologies for determining the efficacy of essential oils against a range of pathogenic bacteria.

Introduction

This compound sesquiterpenes are a class of natural compounds found in various plant essential oils, which have demonstrated promising antimicrobial properties. This document details the procedures for evaluating these properties through standardized in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented herein for several this compound-containing essential oils can serve as a valuable resource for natural product research and the development of new antibacterial agents.

Data Presentation: Antibacterial Activity of this compound-Containing Essential Oils

The following tables summarize the quantitative data on the antibacterial activity of various essential oils known to contain significant amounts of this compound sesquiterpenes.

Table 1: Antibacterial Activity of Germacrone and Dehydrocurdione from Curcuma heyneana [1][2]

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
Germacrone Pseudomonas aeruginosa15.631.2
Escherichia coli62.562.5
Salmonella typhi62.562.5
Bacillus subtilis125125
Enterobacter aerogenes125125
Shigella dysenteriae125125
Staphylococcus aureus250250
Vibrio cholerae125125
Dehydrocurdione Bacillus subtilis31.231.2
Escherichia coli62.562.5
Enterobacter aerogenes125125
Shigella dysenteriae125125
Staphylococcus aureus250250
Salmonella typhi250250
Pseudomonas aeruginosa>250>250
Vibrio cholerae125125

Table 2: Antibacterial Activity of Essential Oils Rich in Germacrene D

Essential Oil SourceGermacrene D Content (%)Test OrganismMIC (mg/mL)Reference
Cosmos bipinnatus 13.99Staphylococcus aureus (OK2a & OK2b)0.16[3]
Staphylococcus aureus (ATCC 6538)0.31[3]
Bacillus cereus0.31[3]
Bacillus pumilus0.31[3]
Enterococcus faecalis0.31[3]
Micrococcus kristinae0.31[3]
Serratia marcescens0.31[3]
Pseudomonas aeruginosa0.63[3]
Escherichia coli0.63[3]
Klebsiella pneumoniae0.63[3]
Proteus vulgaris0.63[3]
Shigella sonnei0.63[3]
Ocotea caudata 55.8Bacillus subtilis0.35[4][5]
Staphylococcus aureus0.50[4][5]
Escherichia coliNo Inhibition[4][5]
Pseudomonas aeruginosaNo Inhibition[4][5]
Stachys macrostachya 12.2Acinetobacter baumannii0.0625[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures.

Preparation of Essential Oil Stock Solutions and Dilutions

Due to the hydrophobic nature of essential oils, proper emulsification is critical for accurate and reproducible results.

Materials:

  • This compound-containing essential oil

  • Dimethyl sulfoxide (B87167) (DMSO) or Tween 80

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile microcentrifuge tubes or test tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of the essential oil by dissolving it in a minimal amount of an appropriate solvent like DMSO or an emulsifier such as Tween 80 (e.g., a final concentration of 0.5% v/v Tween 80 in the test medium).

  • Vortex the stock solution vigorously to ensure a homogenous mixture.

  • Perform serial twofold dilutions of the essential oil stock solution in the sterile broth medium to achieve a range of desired concentrations for testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Prepared essential oil dilutions

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the wells)

  • Sterile broth medium

  • Positive control (broth with inoculum, no essential oil)

  • Negative control (broth only)

  • Sterility control (broth with the highest concentration of essential oil, no inoculum)

  • Microplate reader or visual inspection

Protocol:

  • Pipette 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the essential oil dilution to the first well of a row and mix.

  • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Add 10 µL of the prepared bacterial inoculum to each well, except for the negative and sterility controls.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the essential oil at which there is no visible turbidity or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

  • Incubator

Protocol:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the essential oil from which no bacterial growth is observed on the agar plate.

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Materials:

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Essential oil solution

  • Positive control (antibiotic disk)

  • Negative control (disk with solvent only)

  • Incubator

Protocol:

  • Inoculate the entire surface of the agar plate evenly with the bacterial suspension using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of the essential oil.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Experimental Workflow for Antibacterial Screening

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Agar Disk Diffusion EO_stock Essential Oil Stock (with Emulsifier) Serial_dilution Serial Dilution in 96-well plate EO_stock->Serial_dilution Disk_application Apply EO-impregnated Disks EO_stock->Disk_application Bacterial_inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of wells Bacterial_inoculum->Inoculation Agar_inoculation Inoculate Agar Plate Bacterial_inoculum->Agar_inoculation Serial_dilution->Inoculation Incubation_24h_mic Incubation (24h, 37°C) Inoculation->Incubation_24h_mic MIC_reading Read MIC (Visual/OD) Incubation_24h_mic->MIC_reading Plating Plate from clear wells MIC_reading->Plating Incubation_24h_mbc Incubation (24h, 37°C) Plating->Incubation_24h_mbc MBC_reading Read MBC Incubation_24h_mbc->MBC_reading Agar_inoculation->Disk_application Incubation_24h_disk Incubation (24h, 37°C) Disk_application->Incubation_24h_disk Zone_measurement Measure Inhibition Zone Incubation_24h_disk->Zone_measurement

Caption: Workflow for antibacterial screening of essential oils.

Proposed General Mechanism of Antibacterial Action for Sesquiterpenoids

G cluster_cell Bacterial Cell Membrane Cell Membrane (Phospholipid Bilayer) Enzymes Membrane-Bound Enzymes Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Cytoplasm Cytoplasm Cellular_Contents Cellular Contents (Ions, ATP, Nucleic Acids) This compound This compound Sesquiterpenoids (Lipophilic) This compound->Membrane Interaction Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Enzyme_Inhibition Inhibition of Enzyme Activity Membrane_Disruption->Enzyme_Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antibacterial action for sesquiterpenoids.

References

Application Notes and Protocols for Assessing the Insecticidal Properties of Germacrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the various insecticidal properties of germacrenes, a class of sesquiterpenes with significant potential as natural biopesticides.[1][2] The methodologies outlined below cover a range of bioassays from lethal toxicity to behavioral responses and electrophysiological analysis, enabling a thorough evaluation of these compounds.

Germacrenes, such as Germacrene D, are volatile organic hydrocarbons produced by numerous plant species and are known for their antimicrobial and insecticidal properties.[1][2] They have demonstrated efficacy against a variety of insect pests, including agricultural pests, stored product pests, and disease vectors like mosquitoes.[3][4][5] The assessment of their insecticidal potential involves a multi-faceted approach to characterize their mode of action and efficacy.

Data Presentation: Summary of Quantitative Insecticidal Data for Germacrenes

The following tables summarize quantitative data from various studies on the insecticidal and repellent effects of germacrenes and essential oils containing them. This data provides a baseline for comparison and aids in the selection of appropriate starting concentrations for new bioassays.

Table 1: Larvicidal Activity of Germacrene D and Matricaria chamomilla Essential Oil [4]

Test SubstanceTarget InsectLC50 (µg/mL)
Matricaria chamomilla EOSpodoptera litura-
(E)-β-FarneseneSpodoptera litura16.13
Germacrene D Spodoptera litura21.88
α-Bisabolol oxide ASpodoptera litura30.40
Matricaria chamomilla EOHelicoverpa armigera138.25
(E)-β-FarneseneHelicoverpa armigera15.50
Germacrene D Helicoverpa armigera21.25
α-Bisabolol oxide AHelicoverpa armigera27.75
Matricaria chamomilla EOAedes vittatus51.52
(E)-β-FarneseneAedes vittatus5.66
Germacrene D Aedes vittatus9.11
α-Bisabolol oxide AAedes vittatus12.13
Matricaria chamomilla EOAnopheles subpictus-
(E)-β-FarneseneAnopheles subpictus6.08
Germacrene D Anopheles subpictus10.95
α-Bisabolol oxide AAnopheles subpictus13.18

Table 2: Contact and Fumigant Toxicity of Essential Oils Rich in Germacrene D against Stored Product Pests [6]

Essential Oil SourceTarget InsectBioassay TypeLT50 (hours)
Seseli bocconei (Stems)Sitophilus oryzaeContact/Fumigant53.38
Seseli bocconei (Leaves)Sitophilus oryzaeContact/Fumigant42.97
Seseli bocconei (Stems)Callosobruchus maculatusContact/Fumigant45.23
Seseli bocconei (Leaves)Callosobruchus maculatusContact/Fumigant42.97

Table 3: Repellent Activity of Germacrene D and Essential Oils [7]

Test SubstanceTarget InsectRepellency (%)
(-)-LimoneneAedes albopictus>97
GuaiolAedes albopictus>97
Germacrene-D Aedes albopictus>97
(-)-Limonene/β-phellandrene mixtureAedes albopictus>97

Experimental Protocols

Contact Toxicity Bioassay

This protocol determines the lethal dose of a germacrene compound upon direct contact with the insect.

Materials:

  • Germacrene compound of interest

  • Acetone or other suitable solvent

  • Micropipette

  • Test insects (e.g., stable flies, German cockroaches)[8][9]

  • Glass Petri dishes or vials[6]

  • Filter paper (optional)[10]

  • Ventilated holding containers

  • Food and water source for insects

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the germacrene compound in a suitable solvent (e.g., acetone). A negative control with solvent only and a positive control with a known insecticide should be included.[11]

  • Insect Selection: Use healthy, adult insects of a uniform age and size.

  • Application:

    • Topical Application: Apply a small, precise volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect using a micropipette.[12]

    • Impregnated Surface Method: Alternatively, treat a surface such as a filter paper or the inside of a Petri dish with a known amount of the test compound dissolved in a solvent.[6][10] Allow the solvent to evaporate completely before introducing the insects.

  • Observation: After treatment, transfer the insects to clean, ventilated containers with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 6, 12, 24, 48, and 72 hours).[13] Insects are considered dead if they are unable to move when prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 (the dose that kills 50% of the test population) using probit analysis.

Fumigant Toxicity Bioassay

This protocol assesses the toxicity of germacrene vapors to insects in an enclosed space.

Materials:

  • Germacrene compound

  • Solvent (e.g., acetone)

  • Glass jars or containers with airtight lids (e.g., desiccators)[13][14]

  • Filter paper or cotton balls

  • Test insects in small cages or vials that allow air circulation

  • Controlled environment chamber (for temperature and humidity)

Procedure:

  • Preparation of Test Substance: Apply a specific amount of the germacrene compound, either neat or dissolved in a solvent, onto a piece of filter paper or a cotton ball.

  • Exposure Chamber: Place the treated material inside the airtight container. Suspend the insects in their cages within the container, ensuring they do not come into direct contact with the treated material.

  • Sealing and Incubation: Seal the container and place it in a controlled environment chamber at a constant temperature and humidity for a defined exposure period (e.g., 24 hours).[13]

  • Mortality Assessment: After the exposure period, remove the insects from the chamber and transfer them to clean containers with food and water. Assess mortality as described in the contact toxicity assay at various time points.

  • Data Analysis: Calculate the percentage mortality and determine the LC50 (the concentration that kills 50% of the test population) using probit analysis.

Repellency Bioassay (Choice and No-Choice Methods)

These protocols evaluate the ability of germacrenes to repel insects from a treated area.

Materials:

  • Germacrene compound

  • Solvent

  • Y-tube olfactometer, T-tube olfactometer, or a two-chambered arena[15]

  • Air pump and flow meters

  • Filter paper

  • Test insects

Procedure (Y-tube Olfactometer - Choice Test):

  • Apparatus Setup: Connect the Y-tube olfactometer to an air source, with the airflow split evenly between the two arms.

  • Treatment Application: Apply the germacrene solution to a piece of filter paper and place it in one arm of the olfactometer. Place a solvent-treated filter paper in the other arm as a control.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Record which arm the insect chooses and the time it takes to make a choice. An insect is considered to have made a choice when it moves a certain distance into one of the arms.

  • Replication: Repeat the experiment with a sufficient number of insects, alternating the position of the treated and control arms to avoid positional bias.

  • Data Analysis: Calculate a Repellency Index (RI) using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.

Antifeedant Bioassay

This protocol assesses the ability of germacrenes to deter insects from feeding.

Materials:

  • Germacrene compound

  • Solvent

  • Leaf discs, artificial diet, or other suitable food source

  • Petri dishes

  • Test insects (typically larvae)

Procedure (Leaf Disc No-Choice Test):

  • Preparation of Treated Food: Dip leaf discs of a host plant into different concentrations of the germacrene solution. Allow the solvent to evaporate. Prepare control discs treated with solvent only.

  • Insect Exposure: Place a single, pre-weighed, and starved insect larva in a Petri dish with a treated leaf disc.

  • Incubation: Keep the Petri dishes in a controlled environment.

  • Assessment: After a set period (e.g., 24 or 48 hours), remove the larva and the remaining leaf disc.

  • Data Analysis: Measure the area of the leaf disc consumed using an area meter or image analysis software. Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Electrophysiological Bioassay (Electroantennography - EAG)

This protocol measures the response of an insect's antenna to volatile germacrene compounds, providing insight into their role as semiochemicals.

Materials:

  • Live insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • EAG amplification system

  • Air delivery system for odor puffs

  • Germacrene compound and solvent

Procedure:

  • Antenna Preparation: Immobilize the insect and carefully excise an antenna. Mount the antenna between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

  • Odor Delivery: Deliver a puff of air carrying a known concentration of the germacrene vapor over the antenna.

  • Signal Recording: The EAG system records the change in electrical potential from the antenna in response to the odor stimulus.

  • Controls: Use puffs of clean air and solvent as negative controls.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Compare the responses to the germacrene with those to the controls to determine if the compound elicits a significant antennal response.[16][17][18]

Mandatory Visualizations

Experimental Workflow for Insecticidal Bioassays

Insecticidal_Bioassay_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_data_collection Data Collection cluster_analysis Data Analysis Test_Compound Germacrene Compound Serial_Dilutions Prepare Serial Dilutions Test_Compound->Serial_Dilutions Contact_Toxicity Contact Toxicity Fumigant_Toxicity Fumigant Toxicity Repellency_Assay Repellency Assay Antifeedant_Assay Antifeedant Assay Test_Insects Select Healthy Insects Mortality_Counts Mortality Counts Contact_Toxicity->Mortality_Counts Fumigant_Toxicity->Mortality_Counts Behavioral_Choice Behavioral Choice Repellency_Assay->Behavioral_Choice Food_Consumption Food Consumption Antifeedant_Assay->Food_Consumption LD50_LC50 Calculate LD50/LC50 Mortality_Counts->LD50_LC50 Repellency_Index Calculate Repellency Index Behavioral_Choice->Repellency_Index Antifeedant_Index Calculate Antifeedant Index Food_Consumption->Antifeedant_Index

Caption: Workflow for assessing the insecticidal properties of germacrenes.

Generalized Olfactory Signaling Pathway in Insects

Olfactory_Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing Germacrene Germacrene Molecule OBP Odorant Binding Protein (OBP) Germacrene->OBP Binds to OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transports to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal to Brain Mushroom_Bodies Mushroom Bodies (Learning & Memory) Antennal_Lobe->Mushroom_Bodies Lateral_Horn Lateral Horn (Innate Behavior) Antennal_Lobe->Lateral_Horn Behavioral_Response Behavioral Response (Attraction/Repulsion) Mushroom_Bodies->Behavioral_Response Lateral_Horn->Behavioral_Response

Caption: Generalized insect olfactory signaling pathway for germacrenes.

References

Application Notes & Protocols: Bioassay-Guided Fractionation for the Discovery of Active Germacranolides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Germacranolides are a class of sesquiterpene lactones characterized by a 10-membered carbocyclic ring, commonly found in plants of the Asteraceae family.[1][2] Many of these compounds exhibit a wide range of potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, making them promising candidates for drug discovery.[3][4] The key to unlocking their therapeutic potential often lies in a systematic screening process known as bioassay-guided fractionation. This technique involves a stepwise separation of a complex plant extract, with each resulting fraction being tested for a specific biological activity.[5][6] The active fractions are then subjected to further separation until pure, bioactive compounds are isolated. This document provides detailed protocols and application notes for the bioassay-guided fractionation of germacranolides, with a focus on their discovery as cytotoxic and anti-inflammatory agents.

I. Experimental Workflow: A Visual Guide

The overall process of bioassay-guided fractionation for the discovery of active germacranolides can be visualized as a multi-step workflow, starting from plant material collection and ending with the identification of pure, active compounds.

Bioassay_Guided_Fractionation_Workflow cluster_extraction Extraction cluster_bioassay1 Initial Bioassay cluster_fractionation Fractionation cluster_bioassay2 Fraction Bioassay cluster_isolation Isolation & Purification cluster_identification Structure Elucidation Plant_Material Plant Material (e.g., Asteraceae species) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Crude_Extract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., VLC, Column Chromatography) Crude_Extract->Fractionation Bioassay1->Fractionation If Active Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 Active_Fraction Identification of Active Fraction(s) Bioassay2->Active_Fraction Isolation Further Chromatographic Steps (e.g., HPLC, Prep-TLC) Bioassay2->Isolation If Active Active_Fraction->Isolation Pure_Compounds Pure Germacranolides Isolation->Pure_Compounds Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compounds->Structure_Elucidation Identified_Compound Identified Active Germacranolide Structure_Elucidation->Identified_Compound

Caption: Workflow for Bioassay-Guided Fractionation.

II. Detailed Experimental Protocols

A. Plant Material and Extraction
  • Plant Material Collection and Preparation:

    • Collect the desired plant material (e.g., leaves, aerial parts) from a reputable source.

    • Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction Protocol:

    • Objective: To extract a broad spectrum of secondary metabolites, including germacranolides.

    • Materials:

      • Powdered plant material

      • Methanol (MeOH) or Ethyl Acetate (EtOAc)

      • Large glass container with a lid

      • Shaker or magnetic stirrer

      • Filter paper (Whatman No. 1 or equivalent)

      • Rotary evaporator

    • Procedure:

      • Macerate the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.[7]

      • Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24-48 hours.

      • Filter the mixture through filter paper to separate the extract from the plant debris.

      • Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

      • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

      • Store the crude extract at 4°C in a dark, airtight container.

B. Bioassay Protocols
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, HT29, A549, MCF-7)[6][8]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • 96-well microtiter plates

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Test extracts/fractions/compounds dissolved in DMSO

    • Positive control (e.g., Doxorubicin, Adriamycin)[8]

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Treat the cells with various concentrations of the test samples (crude extract, fractions, or pure compounds) and the positive control. Include a vehicle control (DMSO).[9]

    • Incubate the plate for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value (the concentration that inhibits 50% of cell growth).

  • a) Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

    • Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

    • Procedure:

      • Culture RAW 264.7 cells in a 96-well plate.

      • Pre-treat the cells with different concentrations of the test samples for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

      • A decrease in nitrite concentration indicates inhibition of NO production.

  • b) Cyclooxygenase (COX) Inhibition Assay:

    • Principle: COX enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[10] This assay measures the inhibition of these enzymes.

    • Procedure:

      • Use a commercial COX inhibitor screening assay kit.

      • Incubate the COX enzyme with the test compound and arachidonic acid (the substrate).

      • Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit.[10]

      • A reduction in PGE2 levels indicates COX inhibition.

  • c) NF-κB Inhibition Assay:

    • Principle: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[3][4] Germacranolides are known to inhibit the NF-κB signaling pathway.[3]

    • Procedure:

      • Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

      • Treat the cells with the test compound and an NF-κB activator (e.g., TNF-α or LPS).

      • Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity indicates inhibition of the NF-κB pathway.

C. Chromatographic Fractionation and Isolation
  • Initial Fractionation using Vacuum Liquid Chromatography (VLC):

    • Objective: To separate the crude extract into fractions of decreasing polarity.

    • Materials:

      • Silica (B1680970) gel for column chromatography

      • VLC column

      • Solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol)

    • Procedure:

      • Dry-pack a VLC column with silica gel.

      • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

      • Elute the column sequentially with solvents of increasing polarity (e.g., 100% n-hexane, n-hexane:EtOAc mixtures, 100% EtOAc, EtOAc:MeOH mixtures, 100% MeOH).[11]

      • Collect the fractions and concentrate them using a rotary evaporator.

      • Test each fraction for biological activity using the chosen bioassay(s).

  • Further Purification of Active Fractions:

    • Objective: To isolate pure compounds from the active fraction(s).

    • Methods:

      • Column Chromatography (CC): Use silica gel or Sephadex LH-20 columns with a gradient elution of appropriate solvent systems to further separate the components of the active fraction.[12][13]

      • High-Performance Liquid Chromatography (HPLC): Use a preparative or semi-preparative HPLC system with a suitable column (e.g., C18) and mobile phase to achieve high-resolution separation and isolation of pure compounds.[6]

      • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale isolation, spot the active fraction onto a preparative TLC plate, develop it in a suitable solvent system, and scrape off the bands corresponding to the compounds of interest. Elute the compounds from the silica gel with an appropriate solvent.

III. Data Presentation: Quantitative Analysis

The following tables summarize hypothetical but representative data that would be generated during a bioassay-guided fractionation study for the discovery of active germacranolides.

Table 1: Cytotoxicity of Crude Extract and Fractions against A549 Cancer Cells

SampleConcentration (µg/mL)% Cell ViabilityIC50 (µg/mL)
Crude Extract 10025.4 ± 3.145.2
Fraction 1 (n-Hexane) 10085.2 ± 5.6>100
Fraction 2 (EtOAc) 10015.8 ± 2.522.7
Fraction 3 (MeOH) 10060.1 ± 4.289.5
Doxorubicin 1010.5 ± 1.81.5

Table 2: Anti-inflammatory Activity of the Active Ethyl Acetate Fraction and Isolated Germacranolides

SampleIC50 (µM) for NO InhibitionIC50 (µM) for COX-2 InhibitionIC50 (µM) for NF-κB Inhibition
Fraction 2 (EtOAc) 15.825.412.3
Germacranolide A 5.28.92.1
Germacranolide B 12.618.29.8
Indomethacin 8.50.5N/A

IV. Mechanism of Action: Germacranolides and the NF-κB Signaling Pathway

Many germacranolides exert their anti-inflammatory and cytotoxic effects by inhibiting the NF-κB signaling pathway. The α-methylene-γ-lactone moiety present in many of these compounds can act as a Michael acceptor, allowing them to alkylate nucleophilic residues in key signaling proteins, such as IκB kinase (IKK).[8]

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibition Inhibition by Germacranolides LPS LPS / TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB_complex NFkB_p65_p50->NFkB_IkB_complex NFkB_translocation NF-κB Translocation to Nucleus NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_translocation->Gene_Expression Germacranolides Germacranolides Germacranolides->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by germacranolides.

V. Conclusion

Bioassay-guided fractionation is a powerful and systematic approach for the discovery of novel, biologically active germacranolides from natural sources.[5] The combination of robust extraction and fractionation techniques with sensitive and relevant bioassays is crucial for the successful isolation and identification of promising lead compounds for drug development. The protocols and data presented herein provide a comprehensive framework for researchers to embark on the discovery of new therapeutic agents from the rich chemical diversity of the plant kingdom.

References

Application Notes and Protocols for the Enzymatic Synthesis of Germacrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enzymatic synthesis of germacrene A, a key intermediate in the biosynthesis of various sesquiterpenoids, including the anticancer agent β-elemene. The protocols described herein are designed for both in vivo production using engineered microbial systems and in vitro enzymatic assays.

Introduction

Germacrene A is a sesquiterpene synthesized from farnesyl pyrophosphate (FPP) through the catalytic action of germacrene A synthase (GAS)[1]. It is a volatile and thermally unstable compound that can undergo rearrangement to form β-elemene, particularly at elevated temperatures[2][3][4]. This property is crucial to consider during its production and analysis. The enzymatic synthesis of germacrene A offers a promising and sustainable alternative to its extraction from natural sources[5][6].

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of FPP to Germacrene A

The synthesis of germacrene A is a one-step enzymatic reaction where the linear substrate, farnesyl pyrophosphate (FPP), is cyclized by germacrene A synthase (GAS) to form the macrocyclic product, germacrene A.

Enzymatic_Conversion FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS Substrate Germacrene_A Germacrene A GAS->Germacrene_A Product

Caption: Enzymatic conversion of FPP to Germacrene A.

General Experimental Workflow for Germacrene A Production and Analysis

The overall process for producing and analyzing germacrene A involves several key stages, from the cultivation of engineered microorganisms or the preparation of the enzyme to the final extraction and quantification of the product.

Experimental_Workflow cluster_production Production In_Vivo In Vivo Production (Engineered S. cerevisiae) Extraction Solvent Extraction (e.g., Hexane) In_Vivo->Extraction In_Vitro In Vitro Assay (Purified GAS) In_Vitro->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of germacrene A.

Table 1: Performance of Different Germacrene A Synthases (GAS) in S. cerevisiae

EnzymeSource OrganismGermacrene A Titer (mg/L)Reference
AvGASAnabaena variabilisup to 309.8[7][8]
LTC2 (LsGAS)Lactuca sativa190.7[5][6]
NsGASNostoc sp. PCC 7120Detectable[3]
NcGASNostoc punctiforme PCC 73102Detectable[3]

Table 2: Kinetic Properties of Germacrene A Synthase from Chicory (Cichorium intybus)

ParameterValueReference
Km for FPP6.6 µM[2][4][9]
pH Optimum~6.7[2][4][9]
Estimated Molecular Mass54 kDa[2][4][9]

Experimental Protocols

Protocol 1: In Vivo Production of Germacrene A in Engineered Saccharomyces cerevisiae

This protocol is based on the expression of a potent germacrene A synthase, such as AvGAS, in an engineered yeast strain with an enhanced mevalonate (B85504) (MVA) pathway.

1. Yeast Strain and Plasmids:

  • S. cerevisiae strain engineered for enhanced FPP production (e.g., overexpressing a truncated HMG-CoA reductase, tHMG1, and repressing squalene (B77637) synthase)[3][7].

  • Expression plasmid containing the codon-optimized gene for a selected germacrene A synthase (e.g., AvGAS) under the control of a strong promoter.

2. Media and Culture Conditions:

  • Yeast Extract-Peptone-Dextrose (YPD) Medium: For routine growth.

  • Synthetic Complete (SC) Medium: With appropriate amino acid drop-out for plasmid selection, containing 2% (w/v) glucose.

  • Induction Medium: SC medium with 2% (w/v) galactose instead of glucose if using a galactose-inducible promoter.

  • Culture Conditions:

    • Grow a pre-culture in selective SC-glucose medium at 30°C with shaking at 200-250 rpm until the OD600 reaches approximately 6.0.

    • Inoculate the main culture in induction medium to an initial OD600 of 0.1.

    • Add a 10% (v/v) overlay of an organic solvent like dodecane (B42187) to capture the volatile germacrene A.

    • Incubate the main culture at 30°C with shaking at 200-250 rpm for 72-96 hours.

3. Extraction of Germacrene A:

  • After cultivation, vortex the culture to mix the dodecane layer with the cells.

  • Centrifuge to separate the phases.

  • Carefully collect the upper dodecane layer containing germacrene A.

4. Analysis of Germacrene A:

  • Analyze the dodecane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Crucial Note: To prevent thermal rearrangement of germacrene A to β-elemene, use a low injection port temperature (e.g., 150°C)[2]. At higher temperatures (e.g., 250°C), germacrene A will be almost completely converted to β-elemene, which can be used for quantification if a β-elemene standard is available[2][3].

  • Use a suitable GC column (e.g., HP-5MS) and a temperature program that allows for the separation of sesquiterpenes.

Protocol 2: In Vitro Enzymatic Synthesis of Germacrene A

This protocol describes the synthesis of germacrene A using a purified germacrene A synthase enzyme.

1. Enzyme Purification:

  • Express the germacrene A synthase gene (e.g., from chicory or Anabaena variabilis) in E. coli or another suitable expression system.

  • Purify the enzyme using standard chromatography techniques (e.g., anion-exchange and dye-ligand chromatography)[4][9].

2. Reaction Buffer and Components:

  • Assay Buffer: 25 mM Mopso or Tris-HCl, pH ~6.7-7.5.

  • Cofactor: 10-20 mM MgCl2.

  • Substrate: 5-50 µM Farnesyl Pyrophosphate (FPP).

  • Enzyme: Purified germacrene A synthase.

  • Dithiothreitol (DTT): 0.2 mM (optional, can help maintain enzyme stability)[10].

3. Enzymatic Reaction:

  • Set up the reaction in a glass vial.

  • Add the assay buffer, MgCl2, and DTT.

  • Add the purified enzyme to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding FPP.

  • Overlay the reaction mixture with a layer of pentane (B18724) or hexane (B92381) (e.g., 500 µL) to capture the product.

  • Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

4. Product Extraction and Analysis:

  • Stop the reaction by vortexing vigorously to extract the germacrene A into the organic solvent layer.

  • Centrifuge to separate the phases.

  • Collect the organic layer for GC-MS analysis.

  • As with the in vivo protocol, use a low GC injector temperature (150°C) to detect germacrene A or a high temperature (250°C) to analyze its rearrangement product, β-elemene[2].

Concluding Remarks

These protocols provide a framework for the successful enzymatic synthesis and analysis of germacrene A. Researchers should optimize conditions based on their specific enzyme and experimental setup. The inherent instability of germacrene A is a critical factor that must be managed throughout the experimental process, particularly during GC analysis. The use of engineered microbial hosts represents a scalable and sustainable platform for the production of this valuable sesquiterpene.

References

Application Notes and Protocols for Germacrane Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Germacrane Derivatives

This compound derivatives belong to the class of sesquiterpenoids, which are a diverse group of natural products found in a wide variety of plants.[1][2] These compounds are characterized by a ten-membered carbon ring skeleton and are known for their significant biological activities. In the context of agriculture, this compound derivatives have garnered considerable interest due to their potential applications as natural pesticides and plant growth regulators. Their roles in plant defense mechanisms against herbivores and pathogens make them promising candidates for the development of sustainable agricultural products.[3]

Application Notes

Insecticidal and Antifeedant Activity

This compound derivatives have demonstrated significant insecticidal and antifeedant properties against a range of agricultural pests. These compounds can deter feeding, inhibit growth, and cause mortality in various insect species. Germacrone and its derivatives, for instance, have been evaluated for their effects on pests like Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi.[4][5]

Table 1: Insecticidal and Antifeedant Activity of this compound Derivatives

CompoundTarget PestBioassayActivity MetricValueReference(s)
GermacroneSpodoptera littoralisAntifeedantEC500.19 mg/mL[4]
1,10-EpoxygermacroneRhopalosiphum padiAntifeedantEC506 x 10⁻³ mg/mL[4]
Gajutsulactone ARhopalosiphum padiAntifeedantEC502 x 10⁻² mg/mL[4]
PartheninSpodoptera lituraAntifeedant-Moderately active[6]
Pyrazoline adduct of partheninCallosobruchus maculatusInsecticidalLC50 (72h)32 mg/L[6]
Antimicrobial Activity

Several this compound derivatives, particularly sesquiterpene lactones like costunolide, exhibit potent antifungal activity against various plant pathogenic fungi. This makes them valuable candidates for the development of natural fungicides to control crop diseases.

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal SpeciesActivity MetricValue (µg/mL)Reference(s)
Dehydrocostus lactoneFusarium graminearumEC500.1088 mg/mL[7]
Dehydrocostus lactoneAlternaria alternataEC500.1888 mg/mL[7]
Dehydrocostus lactoneBotrytis cinereaEC500.3825 mg/mL[7]
Mikania micrantha derivative 4Pseudomonas solanacearumMIC1.56[8][9]
Mikania micrantha derivative 7Pseudomonas solanacearumMIC1.56[8][9]
Mikania micrantha derivative 8Pseudomonas solanacearumMIC3.125[8][9]
Mikania micrantha derivative 9Pseudomonas solanacearumMIC1.56[8][9]

This compound sesquiterpene dilactones isolated from plants like Mikania micrantha have shown strong in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including some plant pathogens.[8][9]

Table 3: Antibacterial Activity of this compound Derivatives from Mikania micrantha

CompoundBacterial StrainActivity MetricValue (µg/mL)Reference(s)
Derivative 4Staphylococcus aureusMIC6.25[8][9]
Derivative 4Bacillus cereusMIC3.125[8][9]
Derivative 4Escherichia coliMIC12.5[8][9]
Derivative 7Staphylococcus aureusMIC6.25[8][9]
Derivative 7Bacillus cereusMIC3.125[8][9]
Derivative 7Escherichia coliMIC6.25[8][9]
Derivative 9Staphylococcus aureusMIC3.125[8][9]
Derivative 9Bacillus cereusMIC1.56[8][9]
Derivative 9Escherichia coliMIC6.25[8][9]
Herbicidal (Allelopathic) Activity

Certain this compound derivatives, such as parthenin, exhibit allelopathic properties, inhibiting the germination and growth of other plants. This suggests their potential use as natural herbicides for weed management.[6][10]

Table 4: Herbicidal Activity of Parthenin and its Derivatives against Cassia tora

CompoundBioassayActivity MetricValue (mg/L)Reference(s)
PartheninGermination InhibitionID50364[6][11]
PartheninPlumule Length InhibitionID50738[6][11]
PartheninRadicle Length InhibitionID50427[6][11]
Propenyl derivative of partheninGermination InhibitionID50136[6][11]
Propenyl derivative of partheninPlumule Length InhibitionID50326[6][11]
Propenyl derivative of partheninRadicle Length InhibitionID50172[6][11]
Plant Growth Regulation

Some this compound derivatives can also influence plant growth and development. Parthenin, for example, has been shown to reduce germination and growth in Ageratum conyzoides at micromolar concentrations.[11] The effects can be concentration-dependent, with some studies suggesting potential for growth stimulation at very low doses (hormesis).[3] However, more research is needed to fully elucidate the potential of this compound derivatives as plant growth regulators.

Experimental Protocols

Protocol for Insect Antifeedant Bioassay (Spodoptera litura)

This protocol is adapted from the leaf disk no-choice bioassay method.

a. Insect Rearing:

  • Collect egg masses of Spodoptera litura from a pesticide-free field.

  • Rear the larvae on fresh castor leaves (Ricinus communis) in a controlled environment (27 ± 2°C, 75 ± 5% RH, 14:10 h L:D photoperiod).

  • Use third-instar larvae for the bioassay.

b. Preparation of Test Solutions:

  • Dissolve the purified this compound derivative in a suitable solvent (e.g., acetone) to prepare a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to be tested.

  • A solvent-only solution serves as the negative control.

c. Bioassay Procedure:

  • Excise fresh castor leaf disks of a standard size (e.g., 5 cm diameter) using a cork borer.

  • Dip each leaf disk in a test solution for 10-15 seconds.

  • Allow the solvent to evaporate completely at room temperature.

  • Place a single treated leaf disk in a Petri dish lined with moist filter paper.

  • Introduce one pre-starved (for 2-4 hours) third-instar larva of S. litura into each Petri dish.

  • Seal the Petri dishes and incubate them in the same conditions as insect rearing.

  • After 24 hours, measure the area of the leaf disk consumed using a leaf area meter or image analysis software.

  • Calculate the Feeding Inhibition (FI) percentage using the formula: FI (%) = [(C - T) / C] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Protocol for Antifungal Microbroth Dilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

a. Preparation of Fungal Inoculum:

  • Culture the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.

  • Harvest the spores by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the spore suspension concentration to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

b. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of sterile fungal growth medium (e.g., Potato Dextrose Broth) to each well.

  • Add 100 µL of the this compound derivative stock solution (dissolved in a suitable solvent like DMSO and then diluted in the medium) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the series.

  • Add 10 µL of the fungal spore suspension to each well.

  • Include a positive control (medium with fungal inoculum and no compound) and a negative control (medium only). A solvent control (medium with inoculum and the highest concentration of the solvent used) should also be included.

  • Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Protocol for Seed Germination and Seedling Growth Inhibition Bioassay

This protocol assesses the allelopathic (herbicidal) potential of this compound derivatives.

a. Preparation of Test Solutions:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Create a series of dilutions. Ensure the final solvent concentration in the highest concentration tested is not phytotoxic.

b. Bioassay Procedure:

  • Place a sterile filter paper in a Petri dish (9 cm diameter).

  • Evenly apply a known volume (e.g., 5 mL) of the test solution or control (distilled water or solvent control) to the filter paper.

  • Place a predetermined number of seeds of the target weed species (e.g., 20 seeds of Amaranthus retroflexus) on the filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • After a set period (e.g., 7 days), count the number of germinated seeds.

  • Measure the radicle and plumule length of the germinated seedlings.

  • Calculate the percentage of germination inhibition and the percentage of radicle and plumule growth inhibition relative to the control.

Visualizations

Bioassay_Guided_Isolation start Plant Material Collection extraction Crude Extract Preparation (e.g., Maceration, Soxhlet) start->extraction prelim_screen Preliminary Bioassay (e.g., Insecticidal, Antifungal) extraction->prelim_screen fractionation Chromatographic Fractionation (e.g., Column Chromatography) prelim_screen->fractionation Active fraction_assay Bioassay of Fractions fractionation->fraction_assay fraction_assay->fractionation Inactive active_fraction Active Fraction(s) Identified fraction_assay->active_fraction Active purification Further Purification of Active Fraction(s) (e.g., HPLC, Prep-TLC) active_fraction->purification pure_compound_assay Bioassay of Pure Compounds purification->pure_compound_assay inactive_compound Inactive Compound pure_compound_assay->inactive_compound Inactive active_compound Active this compound Derivative(s) pure_compound_assay->active_compound Active structure_elucidation Structure Elucidation (NMR, MS, etc.) active_compound->structure_elucidation

Caption: Bioassay-guided isolation workflow for this compound derivatives.

Sesquiterpenoid_Biosynthesis_Plant_Defense herbivory Herbivore Attack / Pathogen Infection signal_transduction Signal Transduction Cascade (e.g., Jasmonic Acid, Salicylic Acid signaling) herbivory->signal_transduction gene_expression Upregulation of Defense Gene Expression signal_transduction->gene_expression tps Terpene Synthase (TPS) Genes gene_expression->tps p450 Cytochrome P450 (CYP) Genes gene_expression->p450 germacrene_synthase Germacrene A/D Synthase tps->germacrene_synthase cyp_enzymes Cytochrome P450 Enzymes p450->cyp_enzymes mva_mep MVA and MEP Pathways fpp Farnesyl Diphosphate (FPP) mva_mep->fpp germacrene This compound Skeleton (e.g., Germacrene A, D) fpp->germacrene germacrene_synthase functionalized_germacranes Functionalized Germacranes (e.g., Germacranolides) germacrene->functionalized_germacranes cyp_enzymes defense_response Plant Defense Response (e.g., Antifeedant, Antimicrobial) functionalized_germacranes->defense_response

Caption: Sesquiterpenoid biosynthesis as a plant defense mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Germacrane A Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of germacrane A in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or No Germacrene A Production

Q: I have introduced a this compound A synthase (GAS) into my S. cerevisiae strain, but I'm detecting little to no germacrene A. What are the common causes?

A: Low or undetectable germacrene A production can stem from several factors, ranging from the choice of enzyme to the inherent metabolic flux of your yeast strain. Here’s a step-by-step troubleshooting guide:

  • Inefficient Germacrene A Synthase (GAS): The choice of GAS is critical. Not all GAS enzymes perform equally well in yeast. For instance, the germacrene A synthase from Anabaena variabilis (AvGAS) has been shown to be more efficient in S. cerevisiae than the commonly used LTC2 from Lactuca sativa.[1][2] In some cases, expression of LTC2 alone may not result in detectable germacrene A production in a standard yeast strain.[1][2]

    • Recommendation: Consider testing different GAS enzymes. A cyanobacterial synthase like AvGAS could be a better starting point.[1][2]

  • Insufficient Precursor Supply (Farnesyl Pyrophosphate - FPP): The native mevalonate (B85504) (MVA) pathway in S. cerevisiae may not produce enough FPP to support high-level this compound A synthesis. FPP is a critical precursor and a major bottleneck.

    • Recommendation: Enhance the FPP supply by overexpressing key enzymes in the MVA pathway. A common and effective strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1).[1][2][3]

  • Competing Metabolic Pathways: FPP is a precursor for many essential molecules in yeast, most notably sterols (like ergosterol) and farnesol. The squalene (B77637) synthesis pathway, which leads to ergosterol, is a major competitor for the FPP pool.[1][2][3]

    • Recommendation: Downregulate competing pathways. A common approach is to replace the native promoter of the ERG9 gene (encoding squalene synthase) with a weaker or inducible promoter to redirect FPP towards germacrene A production.[1][2][3]

  • Product Volatility and Degradation: Germacrene A is a volatile compound and can be lost from the culture through evaporation. It can also undergo rearrangements, especially under acidic or high-temperature conditions during extraction and analysis.[4] For example, germacrene A can rearrange to β-elemene upon heating, which is often observed during GC-MS analysis.[4][5]

    • Recommendation: Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium to capture the volatile product.[6] When analyzing your product, be aware of potential heat-induced rearrangements and consider using cooler inlet temperatures for your GC-MS or using analytical methods like HPLC.[4][7][8][9]

2. Improving Germacrene A Titer

Q: My strain produces germacrene A, but the yield is too low for my application. How can I improve the titer?

A: Once you have a producing strain, several metabolic engineering strategies can be employed to boost the yield.

  • Enhance the Mevalonate (MVA) Pathway:

    • Overexpress tHMG1: Overexpression of truncated HMG-CoA reductase (tHMG1) is a cornerstone for increasing flux through the MVA pathway.[1][2][3]

    • Overexpress FPP Synthase (ERG20): Increasing the levels of FPP synthase can also help to boost the pool of the direct precursor to germacrene A.[2]

    • Fusion Proteins: Creating a fusion protein of FPP synthase (FPPS) and your germacrene A synthase (GAS) can bring the enzymes into close proximity, potentially reducing the loss of the intermediate FPP to competing pathways. The order of the fusion (e.g., FPPS-linker-GAS vs. GAS-linker-FPPS) can be critical.[5]

  • Downregulate Competing Pathways:

    • Repress Squalene Synthase (ERG9): As mentioned previously, repressing ERG9 is a highly effective strategy to divert FPP from sterol biosynthesis to germacrene A production.[1][2][3]

  • Enzyme Engineering:

    • Site-Directed Mutagenesis: The catalytic activity of your GAS can be improved through protein engineering. For example, site-directed mutagenesis of AvGAS (specifically at the F23 residue) has been shown to increase germacrene A production by up to 35.2%.[1][3]

  • Optimize Fermentation Conditions:

    • Medium Composition: The choice of carbon and nitrogen sources can significantly impact yield. While glucose is common, other carbon sources might be beneficial.[10]

    • pH and Temperature: The optimal pH and temperature are strain-dependent, but starting around pH 5.5 and 30°C is common for S. cerevisiae. However, for terpene production, slightly lower temperatures (e.g., 22°C) have sometimes been found to be beneficial.[10][11]

    • Aeration: Terpenoid biosynthesis is an energy-intensive process, and sufficient oxygen is crucial for cell viability and metabolism.[11]

3. Analytical and Methodological Questions

Q: How can I accurately quantify this compound A, and what are the key considerations for sample preparation?

A: Accurate quantification requires careful sample preparation and appropriate analytical methods.

  • Sample Preparation:

    • Extraction: After fermentation with an organic overlay (e.g., dodecane), the organic phase can be directly analyzed. If no overlay is used, solvent extraction of the culture medium and cell pellet will be necessary.

    • Internal Standard: For accurate quantification with GC-MS, it is crucial to add a known concentration of an internal standard (a compound not produced by the yeast) to your sample before analysis.[6]

    • Dehydration: Ensure your organic extract is free of water, which can interfere with GC analysis, by using a drying agent like anhydrous sodium sulfate.[6]

  • Analytical Methods:

    • GC-MS: Gas Chromatography-Mass Spectrometry is the most common method for analyzing volatile compounds like germacrene A.[9] Be mindful of the GC inlet temperature, as high temperatures can cause thermal rearrangement of germacrene A to β-elemene.[4][5]

    • HPLC: High-Performance Liquid Chromatography can also be used, particularly for non-volatile derivatives or if thermal degradation is a major concern.[7][8][9]

Quantitative Data Summary

The following tables summarize reported this compound A titers achieved through various metabolic engineering strategies in S. cerevisiae.

Table 1: Effect of Germacrene A Synthase (GAS) Choice and Basic Engineering on Germacrene A Titer

Strain EngineeringGermacrene A SynthaseTiter (mg/L)Reference
Expression of GAS aloneLTC2 (Lactuca sativa)Not Detected[1]
Expression of GAS aloneAvGAS (Anabaena variabilis)~16.2[1]
Overexpression of tHMG1 + Repression of ERG9AvGAS~186.2[1][3]

Table 2: Impact of Advanced Metabolic Engineering on Germacrene A Production

| Strain Engineering | Germacrene A Synthase | Titer (mg/L) | Reference | | :--- | :--- | :--- | | Overexpression of tHMG1 + Fusion of FPPS-GAS | LTC2opt | 190.7 |[5][12] | | Overexpression of tHMG1 + Repression of ERG9 + Mutated AvGAS (F23W) | AvGAS (F23W) | 309.8 |[1][3] |

Experimental Protocols

Protocol 1: Shake-Flask Fermentation with Dodecane (B42187) Overlay

  • Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate synthetic complete (SC) medium in a 50 mL flask. Incubate at 30°C with shaking at 220 rpm for 24-48 hours.

  • Main Culture: Inoculate the seed culture into 25 mL of YPD (Yeast Extract Peptone Dextrose) medium in a 250 mL flask to an initial OD600 of 0.1.

  • Organic Overlay: Add 2.5 mL (10% v/v) of dodecane to the culture medium.

  • Incubation: Culture at 30°C with shaking at 220 rpm for 96-120 hours.

  • Sampling and Analysis:

    • Carefully pipette the top dodecane layer into a clean microcentrifuge tube.

    • Add an internal standard (e.g., caryophyllene) to a known concentration.

    • Analyze the sample by GC-MS.

Protocol 2: GC-MS Analysis of Germacrene A

  • Instrument: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a DB-5MS is suitable.

  • Injection: Inject 1 µL of the dodecane sample. To minimize thermal rearrangement, consider using a lower inlet temperature (e.g., 150-200°C).

  • Oven Program: A typical temperature program would be:

    • Initial temperature of 45-50°C for 2-4 minutes.

    • Ramp up to 170-250°C at a rate of 5-10°C/min.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometry: Operate in full scan mode (e.g., 40-400 m/z) with electron impact ionization at 70 eV.

  • Identification and Quantification: Identify germacrene A and β-elemene by their retention times and mass spectra compared to authentic standards. Quantify using the peak area relative to the internal standard.

Visualizations

GermacreneA_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Competing Competing Pathways cluster_Target Target Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA mvaS, mvaE Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 tHMG1_note Overexpression IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP ERG20 (FPPS) DMAPP->FPP ERG20 (FPPS) Squalene Squalene FPP->Squalene ERG9 GermacreneA Germacrene A FPP->GermacreneA GAS (e.g., AvGAS) Ergosterol Ergosterol Squalene->Ergosterol ERG9_note Repression Troubleshooting_Workflow Start Start: Low/No Germacrene A Check_GAS Is the Germacrene A Synthase (GAS) efficient? Start->Check_GAS Check_Precursor Is FPP supply sufficient? Check_GAS->Check_Precursor Yes Action_SwitchGAS Action: Test a more efficient GAS (e.g., AvGAS). Check_GAS->Action_SwitchGAS No Check_Competition Are competing pathways downregulated? Check_Precursor->Check_Competition Yes Action_BoostMVA Action: Overexpress tHMG1. Check_Precursor->Action_BoostMVA No Check_Analysis Is the analytical method appropriate? Check_Competition->Check_Analysis Yes Action_RepressERG9 Action: Repress ERG9 expression. Check_Competition->Action_RepressERG9 No Action_OptimizeAnalysis Action: Use dodecane overlay. Check for thermal degradation. Check_Analysis->Action_OptimizeAnalysis No Success Yield Improved Check_Analysis->Success Yes Action_SwitchGAS->Check_GAS Action_BoostMVA->Check_Precursor Action_RepressERG9->Check_Competition Action_OptimizeAnalysis->Check_Analysis

References

Technical Support Center: Stereoselective Synthesis of Germacrane Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of germacrane rings.

Frequently Asked Questions (FAQs)

Q1: Why is the construction of the 10-membered this compound ring so challenging?

A1: The synthesis of the 10-membered carbocycle characteristic of germacranes presents significant synthetic hurdles due to both enthalpic and entropic factors.[1] Direct ring-closure reactions from acyclic precursors are entropically disfavored, and the medium-sized ring is subject to considerable transannular strain (enthalpic penalty).[1][2] These challenges often necessitate the use of high-dilution techniques to minimize competing intermolecular reactions, which can be impractical for large-scale synthesis.[2] Consequently, many traditional macrocyclization methods suffer from low yields and poor step economy.[2]

Q2: What are the primary difficulties in controlling the stereochemistry of substituents on the this compound ring?

A2: The primary difficulty lies in the conformational flexibility of the 10-membered ring. Germacranes can exist as a mixture of multiple, low-energy conformations at room temperature.[2] This conformational mobility makes it difficult to predict and control the facial selectivity of reactions at prochiral centers on the ring. Furthermore, the stereochemical outcome of reactions can be highly sensitive to the specific reagents, solvents, and temperature used.

Q3: My this compound intermediate is unstable and rearranges upon purification. How can I prevent this?

A3: Germacranes, particularly those with a cyclodecadiene core, are notoriously unstable under acidic or thermal conditions.[2] This instability leads to transannular cyclizations, resulting in the formation of various bicyclic sesquiterpene frameworks like guaianes, eudesmanes, selinanes, and elemenes.[2][3][4][5] To mitigate this, consider the following:

  • Avoid acidic conditions: Use neutral or basic conditions for reactions and workups whenever possible. If acidic conditions are unavoidable, employ milder acids and maintain low temperatures.

  • Low-temperature purification: Conduct chromatographic purification at low temperatures to minimize thermal degradation and rearrangement.

  • Prompt use: Use the synthesized this compound intermediate in the subsequent step as quickly as possible to avoid prolonged storage.

  • Protective groups: Judicious use of protecting groups can sometimes mask reactive functionalities and prevent undesired side reactions.

Q4: I am obtaining a racemic mixture of my this compound product. What strategies can I employ to achieve an enantioselective synthesis?

A4: Achieving enantioselectivity is a common challenge, as many synthetic routes to germacranes yield racemic products.[2] To obtain a single enantiomer, you can consider these approaches:

  • Chiral pool synthesis: Start your synthesis from a readily available chiral starting material (the "chiral pool").[2]

  • Chiral auxiliaries: Temporarily attach a chiral auxiliary to your substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a later step.

  • Chiral catalysts: Employ a chiral catalyst to favor the formation of one enantiomer over the other. This is often a more atom-economical approach.

  • Enzymatic resolutions: Use enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in macrocyclization step - Intermolecular side reactions (dimerization, polymerization) due to high concentration.- Unfavorable transition state for ring closure.- Inappropriate cyclization method.- Employ high-dilution conditions for the cyclization reaction.- Explore alternative macrocyclization strategies such as palladium-catalyzed cyclizations or ring-closing metathesis.- Optimize reaction conditions (solvent, temperature, catalyst).
Poor diastereoselectivity in reactions on the this compound ring - High conformational flexibility of the 10-membered ring.- Lack of a strong directing group to control facial selectivity.- Introduce a bulky substituent or a coordinating group that can direct incoming reagents to one face of the ring.- Systematically screen different reagents, solvents, and temperatures to find conditions that favor the desired diastereomer.- Consider a substrate-controlled approach where the existing stereocenters dictate the stereochemistry of the new center.
Formation of multiple products from transannular reactions - Presence of acid or heat during reaction or workup.- Inherent instability of the this compound diene system.- Strictly control the pH and temperature throughout the synthetic sequence.- Use buffered solutions for aqueous workups.- Consider hydrogenation of one of the double bonds to increase stability if compatible with the overall synthetic plan.
Difficulty in separating conformational isomers - Low energy barrier for interconversion between conformers.- Attempt purification at very low temperatures where the interconversion may be slowed.- If the conformers are stable enough, they may be separable by careful chromatography (e.g., HPLC).- Consider derivatization to "lock" the conformation, allowing for separation, followed by removal of the derivatizing group.

Key Experimental Protocols

Palladium-Catalyzed Diastereoselective Macrocyclization

This protocol describes a gram-scale, diastereoselective ring closure to form an optically active this compound intermediate.[2]

Procedure: A solution of the acyclic precursor (e.g., an epoxy chloro aldehyde) and diethylzinc (B1219324) (Et₂Zn) is added dropwise to a solution of bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and potassium carbonate (K₂CO₃) in N,N-dimethylacetamide (DMA). The reaction is typically stirred at room temperature until completion. The reaction mixture is then quenched and worked up to afford the cyclized product.

Reagent/Solvent Typical Molar Ratio/Concentration Notes
Acyclic Precursor1.0 eq
Et₂Zn2.0 - 3.0 eqAdded as a solution in hexanes.
PdCl₂(PPh₃)₂0.05 - 0.1 eq
K₂CO₃2.0 - 4.0 eq
DMAHigh dilution (e.g., 0.01 M)

Yield Data: In a specific example, this method provided the desired this compound product in 42% yield on a gram scale as a single diastereomer.[2]

Marshall Fragmentation for (E,E)-Cyclodecadiene Ring Formation

This approach utilizes a Grob-type fragmentation of a functionalized decalin system to stereospecifically generate the (E,E)-diene of the this compound ring.[6]

General Workflow:

  • Synthesis of a functionalized decalin system: This precursor typically contains a leaving group (e.g., mesylate) positioned anti-periplanar to the bond that will be cleaved.

  • Fragmentation: Treatment of the decalin precursor with a suitable base or nucleophile initiates the fragmentation cascade, leading to the formation of the 10-membered ring with two E-configured double bonds.

Visualizations

experimental_workflow General Workflow for this compound Synthesis via Macrocyclization cluster_start Acyclic Precursor Synthesis cluster_cyclization Macrocyclization cluster_product Product Formation & Challenges start Commercially Available Starting Material (e.g., Farnesol) precursor Functionalized Acyclic Precursor start->precursor Multi-step Synthesis cyclization Key Ring-Closing Reaction (e.g., Pd-catalyzed) precursor->cyclization High Dilution This compound This compound Ring System cyclization->this compound purification Purification (e.g., Chromatography) This compound->purification transannular Transannular Cyclization Products (Guaianes, Eudesmanes, etc.) This compound->transannular Acid/Heat purification->this compound Isolated Product

Caption: A generalized workflow for the synthesis of this compound rings, highlighting the key macrocyclization step and potential side reactions.

logical_relationship Key Challenges in this compound Synthesis challenge Stereoselective Synthesis of This compound Rings macrocyclization Macrocyclization (Entropic/Enthalpic Penalty) challenge->macrocyclization stereocontrol Stereocontrol (Conformational Flexibility) challenge->stereocontrol stability Product Stability (Transannular Reactions) challenge->stability enantioselectivity Enantioselectivity (Racemic Products) challenge->enantioselectivity low_yield Low Yields macrocyclization->low_yield leads to diastereomer_issues Diastereomeric Mixtures stereocontrol->diastereomer_issues leads to rearrangements Rearranged Products stability->rearrangements leads to racemic_mixtures Racemic Mixtures enantioselectivity->racemic_mixtures leads to

Caption: A diagram illustrating the major challenges in the stereoselective synthesis of this compound rings and their consequences.

References

Technical Support Center: Overcoming the Thermal Instability of Germacrene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of germacrene A during analytical procedures. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my germacrene A peak consistently smaller than expected, and why do I often see a corresponding β-elemene peak in my GC analysis?

A1: Germacrene A is a thermally labile sesquiterpene that readily undergoes a heat-induced Cope rearrangement to form its isomer, β-elemene.[1][2][3] This transformation is a common issue during Gas Chromatography (GC) analysis due to the high temperatures of the injection port and oven, leading to an artificially low quantification of germacrene A and the appearance of a β-elemene peak that may not have been present in the original sample.[4][5]

Q2: What is the primary degradation pathway for germacrene A during analysis?

A2: The primary degradation pathway is a thermal[6][6]-sigmatropic rearrangement, known as the Cope rearrangement, which converts germacrene A into β-elemene.[7][8] A secondary degradation pathway involves acid-catalyzed cyclization, which can occur if the compound is exposed to acidic conditions (like acidic silica (B1680970) gel during purification or active sites in a GC liner), leading to the formation of α-selinene and β-selinene.[2][7][9]

GA Germacrene A BE β-Elemene GA->BE  Heat / Cope Rearrangement AS α-Selinene GA->AS  Acidic Conditions BS β-Selinene GA->BS  Acidic Conditions

Caption: Degradation pathways of Germacrene A under thermal and acidic stress.

Q3: At what temperatures does significant degradation of germacrene A occur?

A3: Significant thermal rearrangement begins at temperatures above 120-150°C.[7][8] In GC analysis, injection port temperatures greater than 220°C can lead to the nearly complete conversion of germacrene A to β-elemene.[4] For analytical purposes, a temperature of 250°C is often used to intentionally induce 100% conversion.[10]

Q4: How can I prevent the thermal rearrangement of germacrene A during GC analysis?

A4: The most effective method is to reduce the thermal stress on the analyte. This can be achieved by lowering the GC injection port temperature to 150°C, which has been shown to greatly diminish the Cope rearrangement.[7][11] For maximum preservation, using a cold on-column injection technique will prevent the rearrangement entirely.[7]

Q5: Are there alternative analytical techniques that avoid this thermal degradation?

A5: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative for analyzing thermally unstable compounds like terpenes.[6][12] SFC typically uses supercritical CO2 as the mobile phase at lower temperatures than GC, thus minimizing the risk of thermal degradation.[13] This technique offers the added benefits of being faster and using less toxic solvents.[6]

Q6: Is there any situation where the thermal rearrangement of germacrene A is analytically useful?

A6: Yes, the heat-induced Cope rearrangement can be intentionally leveraged to determine the absolute configuration of germacrene A.[7][14] By using a high injection port temperature (e.g., 250°C) to convert germacrene A to β-elemene, and then separating the resulting β-elemene enantiomers on a chiral GC column, the stereochemistry of the original germacrene A can be determined.[7]

Data Summary

The degree of germacrene A conversion is highly dependent on the temperature of the GC inlet. The following table summarizes the expected outcome at different temperatures based on published data.

GC Inlet TemperatureExpected Outcome on Germacrene AReference(s)
≤ 150°C Cope rearrangement is greatly diminished; suitable for quantification.[7][11][15]
200°C Substantial conversion to β-elemene is observed.[3]
> 220°C Predicted complete conversion to β-elemene.[4]
250°C Near-complete rearrangement into β-elemene; used for chiral analysis.[7][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of germacrene A.

cluster_legend Legend Problem Problem Check Check / Question Action Action / Solution start Issue: Low Germacrene A Peak / High β-Elemene Peak q1 Is GC inlet temp > 150°C? start->q1 a1 Reduce inlet temp to 150°C or use cold on-column injection. q1->a1 Yes q2 Are you using an active inlet liner (e.g., with glass wool)? q1->q2 No end Problem Resolved a1->end a2 Replace with a new, deactivated (silanized) liner. q2->a2 Yes q3 Are selinene isomers present? q2->q3 No a2->end a3 Check for sources of acid contamination (e.g., silica from sample prep). Use neutral purification media like Al2O3. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for inaccurate Germacrene A analysis.
  • Problem: I am detecting very little germacrene A but a large, unexpected β-elemene peak.

    • Cause: This is the classic sign of thermal degradation via Cope rearrangement.[3]

    • Solution: Check your GC inlet temperature. If it is above 150°C, reduce it to this level for your next run.[7] For even greater confidence, consider switching to a cold on-column injection method if available.[7] Also, ensure your GC liner is properly deactivated, as active sites can catalyze degradation.[16][17]

  • Problem: My chromatogram shows peaks for α-selinene and β-selinene in addition to germacrene A.

    • Cause: The presence of these compounds indicates that your sample has been exposed to acidic conditions, causing cyclization.[2][7] This can happen during sample extraction and cleanup (e.g., using silica gel) or from active sites in the GC system.[7][16]

    • Solution: During sample preparation, use a neutral adsorbent like aluminum oxide instead of silica gel for chromatography.[7] In your GC, use a high-quality, deactivated liner and ensure the column is not degraded, as exposed silanol (B1196071) groups are acidic and can act as catalytic sites.[18]

  • Problem: My results for germacrene A quantification are not reproducible.

    • Cause: Poor reproducibility is often a symptom of uncontrolled degradation. Slight variations in residence time in a hot inlet can lead to significant differences in the extent of the Cope rearrangement from one injection to the next.[16]

    • Solution: By implementing low-temperature injection protocols (150°C inlet or cold on-column), you eliminate the primary source of this variability.[7] Alternatively, switching to SFC can provide more robust and reproducible quantification by avoiding high temperatures altogether.[12][19]

Experimental Protocols

Protocol 1: GC-MS Analysis with Minimized Thermal Degradation

This method is designed for the accurate quantification of native germacrene A.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]

  • Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

  • Injection:

    • Technique: Splitless injection.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 150°C (This is the critical parameter).[7][11][15]

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 4 minutes.

    • Ramp: Increase at 2°C/min to 170°C.[7]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

cluster_0 Select Analytical Goal cluster_1 Methodology goal Analytical Goal quant Quantify Native Germacrene A goal->quant chiral Determine Absolute Configuration goal->chiral low_temp Low-Temp GC-MS (150°C Inlet) or SFC-MS quant->low_temp high_temp High-Temp GC-MS (250°C Inlet) + Chiral Column chiral->high_temp

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 2: GC-MS for Stereochemical Determination via Intentional Cope Rearrangement

This method intentionally converts germacrene A to β-elemene for chiral analysis.

  • Instrumentation: GC-MS.

  • Column: Enantioselective column, e.g., heptakis(6-O-TBDMS-2,3-di-O-methyl)-β-cyclodextrin.[7]

  • Carrier Gas: Helium.

  • Injection:

    • Technique: Splitless injection.

    • Inlet Temperature: 250°C (To induce complete rearrangement).[7][10]

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 4 minutes.

    • Ramp: Increase at 2°C/min to 170°C.[7]

  • MS Parameters:

    • Mode: Selected Ion Monitoring (SIM) for characteristic β-elemene ions (e.g., m/z 121, 147, 189) to enhance sensitivity.[7]

Protocol 3: General Supercritical Fluid Chromatography (SFC-MS) Method

This protocol provides a starting point for developing an SFC method for germacrene A and other terpenes, avoiding thermal degradation.

  • Instrumentation: SFC system coupled to a Mass Spectrometer (SFC-MS).

  • Column: Deactivated aminopropyl silica HPLC column or other suitable column for terpenes (e.g., C18, C30).[6][12]

  • Mobile Phase:

  • Elution: Gradient elution, starting with a low percentage of methanol and increasing to elute compounds of interest.

  • System Conditions:

    • Column Temperature: ~40-50°C.

    • Pressure: ~150-280 atm.[6]

  • Detection: Mass Spectrometry (ESI or APCI) or Evaporative Light Scattering Detector (ELSD).[6][20] Analysis time is typically short (<15 minutes).[20]

References

Technical Support Center: Optimization of Fermentation Conditions for Enhanced Germacrane Production in Pichia pastoris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for enhanced germacrane production in Pichia pastoris.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation process for this compound production.

Problem Potential Cause Suggested Solution
Low or No this compound Titer Inefficient metabolic flux towards this compound precursors.Overexpress key genes in the mevalonate (B85504) (MVA) pathway, such as tHMG1 (truncated HMG-CoA reductase) and IDI1 (isopentenyl diphosphate (B83284) isomerase), to increase the pool of the precursor farnesyl pyrophosphate (FPP).[1]
Suboptimal media composition.Test different peptone and yeast extract sources in your YPD medium. A combination of different nitrogen sources can significantly impact this compound titer.[1] For example, some studies have shown that certain peptone and yeast extract combinations can lead to a more pronounced increase in product titer compared to standard YPD.[1]
Inefficient conversion of FPP to this compound.Optimize the expression of the germacrene A synthase (GAS) gene. This can include codon optimization for Pichia pastoris and exploring fusion protein strategies by linking GAS with FPP synthase (ERG20) using different linker sequences.[1][2]
Insufficient methanol (B129727) induction (if using an AOX1 promoter).Ensure the complete depletion of glycerol (B35011) before methanol induction. A sharp spike in dissolved oxygen (DO) is a good indicator.[3] Optimize the methanol feed rate; too much methanol can be toxic, while too little will not provide sufficient induction.[4][5] Consider a gradual increase in the methanol feed rate.
Poor Cell Growth or Low Biomass Suboptimal fermentation conditions (pH, temperature).Maintain the pH of the culture at around 5.0-6.0, as this range is generally optimal for P. pastoris growth and can minimize proteolytic degradation of expressed proteins.[6] The optimal temperature for the growth phase is typically 28-30°C.[6][7]
Nutrient limitation in the medium.Ensure the basal salts medium (BSM) contains adequate concentrations of salts, trace metals, and vitamins. For high-density cultures, a rich defined medium may improve growth rates and productivity.[8]
Issues with the seed culture.Use a healthy and actively growing inoculum. Ensure the seed culture is free of contamination and has reached an appropriate cell density before inoculating the bioreactor.[9]
Foaming in the Bioreactor High cell densities and protein production can lead to excessive foam formation.Add an antifoam agent, such as Antifoam 204, to the medium before starting the fermentation and as needed during the run.[3][4] A mechanical foam breaker can also be used in the bioreactor.[4]
Inconsistent Production Between Batches Variability in media preparation.Use a chemically defined medium for greater batch-to-batch consistency compared to complex media.[8]
Inconsistent inoculum quality.Standardize the inoculum preparation procedure, including the age and density of the seed culture.[9]
Fluctuations in fermentation parameters.Tightly control pH, temperature, dissolved oxygen, and substrate feeding rates throughout the fermentation process.[5]

Frequently Asked Questions (FAQs)

1. What is a good starting point for a fed-batch fermentation strategy for this compound production?

A typical fed-batch strategy for this compound production in P. pastoris involves an initial batch phase with glycerol to accumulate biomass, followed by a fed-batch phase with a controlled feed of a carbon source to maintain a high cell density and induce product formation.[1][4] A common approach is to start with a glycerol batch phase until the glycerol is depleted (indicated by a DO spike), and then initiate a fed-batch with a glucose-containing medium.[1]

2. How can I increase the metabolic flux towards this compound production?

To enhance the production of this compound, it is crucial to engineer the metabolic pathway to favor the synthesis of its precursor, farnesyl pyrophosphate (FPP).[1] This can be achieved by:

  • Overexpressing key enzymes in the mevalonate (MVA) pathway: This includes enzymes like truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1).[1]

  • Increasing the copy number of the germacrene A synthase (GAS) gene: This leads to a higher abundance of the enzyme responsible for converting FPP to germacrene A.[1]

3. What are the optimal pH and temperature for this compound fermentation?

For the initial growth phase on glycerol, a temperature of 28-30°C and a pH of 5.0-6.0 are generally recommended for robust biomass accumulation.[6][7] During the production phase, some studies suggest that lowering the temperature to 20-25°C can sometimes improve the production of terpenoids by reducing metabolic stress and improving enzyme stability.[7][10]

4. How does the choice of media components affect this compound yield?

The composition of the fermentation medium, particularly the nitrogen source, can significantly influence this compound production. Different sources of peptone and yeast extract can have a substantial impact on the final titer.[1] It is advisable to screen different complex nitrogen sources to identify the optimal combination for your specific strain and process.

5. I am using a methanol-inducible promoter (AOX1). What are the common pitfalls?

When using the AOX1 promoter, common issues include:

  • Incomplete repression during the glycerol phase: Ensure sufficient glycerol is present to repress the promoter before methanol induction.

  • Methanol toxicity: High concentrations of methanol can be toxic to the cells.[4] Implement a controlled and gradual methanol feeding strategy.

  • Insufficient induction: This can be due to a low methanol concentration or the presence of residual glycerol.

  • High oxygen demand: Methanol metabolism has a high oxygen demand, so it is crucial to ensure adequate aeration and oxygen supply to the culture.[4][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of this compound production in Pichia pastoris.

Table 1: Effect of Different Peptone and Yeast Extract Sources on this compound A Titer and Cell Growth

Media Composition (Yeast Extract + Peptone)Germacrene A Titer (mg/L)OD600
YP1D (Yeast Extract 1 + Peptone 1)18035
YP2D (Yeast Extract 1 + Peptone 2)29038
YP3D (Yeast Extract 1 + Peptone 3)22036
YP4D (Yeast Extract 2 + Peptone 1)20037
YP5D (Yeast Extract 2 + Peptone 2)26039
YP6D (Yeast Extract 2 + Peptone 3)24038

Data adapted from a study on germacrene A production in P. pastoris, where different commercially available peptones and yeast extracts were tested.[1]

Table 2: Comparison of this compound A Production in Shake Flask vs. Fed-Batch Fermentation

Fermentation ScaleGermacrene A Titer (g/L)Fold Increase
Shake Flask~0.29-
1-L Bioreactor (Fed-batch)1.96.5

This table highlights the significant increase in this compound A titer achieved through a controlled fed-batch fermentation strategy compared to shake flask cultures.[1]

Experimental Protocols

Key Experiment: Fed-Batch Fermentation for Enhanced this compound A Production

This protocol is based on a successful study for high-level this compound A production in an engineered P. pastoris strain.[1]

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant P. pastoris strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose). b. Incubate at 30°C with shaking at 220 rpm for 12 hours. c. Transfer the culture to a 250-mL shake flask containing 50 mL of YPD medium with a 1% inoculum volume. d. Incubate at 30°C for 24 hours.

2. Bioreactor Setup and Batch Phase: a. Prepare a 1-L bioreactor containing 600 mL of YP2D medium (the optimized medium from screening). b. Inoculate the bioreactor with the seed culture at a 1% inoculum volume. c. Set the fermentation parameters:

  • Temperature: 30°C
  • pH: Maintained at approximately 5.5
  • Dissolved Oxygen (DO): Maintained at 100% (initially) through a cascade of agitation (200-600 rpm) and aeration.

3. Fed-Batch Phase: a. After approximately 24 hours of fermentation, add 10% (v/v) n-dodecane to the culture to capture the hydrophobic this compound. b. Monitor the glucose concentration in the fermenter. c. When the glucose concentration drops below 1 g/L, initiate the feeding. d. The feeding medium should contain 10 g/L yeast extract and 400 g/L glucose. e. During the feeding process, maintain the glucose concentration at approximately 1 g/L. f. Continue the fermentation for a total of 96 hours.

4. Sampling and Analysis: a. Collect samples at regular intervals to measure cell density (OD600) and this compound concentration. b. Extract this compound from the n-dodecane layer for analysis by gas chromatography-mass spectrometry (GC-MS).

Visualizations

Germacrane_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (overexpressed) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP Isopentenyl-PP (IPP) Mevalonate-5-PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IDI1 (overexpressed) GPP Geranyl-PP (GPP) FPP Farnesyl-PP (FPP) Germacrene_A Germacrene A FPP->Germacrene_A GAS (overexpressed) IPPDMAPP IPPDMAPP IPPDMAPP->GPP GPPIPP GPPIPP GPPIPP->FPP ERG20

Caption: Metabolic pathway for this compound A biosynthesis in Pichia pastoris.

Fed_Batch_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Bioreactor Fermentation (1-L) Start Single Colony Shake_Flask_1 5 mL YPD Culture (12h, 30°C, 220 rpm) Start->Shake_Flask_1 Shake_Flask_2 50 mL YPD Culture (24h, 30°C) Shake_Flask_1->Shake_Flask_2 Bioreactor_Setup Inoculate 600 mL YP2D Shake_Flask_2->Bioreactor_Setup Batch_Phase Batch Phase (~24h) Temp: 30°C, pH: 5.5, DO: 100% Bioreactor_Setup->Batch_Phase Dodecane_Addition Add n-dodecane (10% v/v) Batch_Phase->Dodecane_Addition Fed_Batch_Start Initiate Glucose Feed (when Glucose < 1 g/L) Dodecane_Addition->Fed_Batch_Start Fed_Batch_Phase Fed-Batch Phase (~72h) Maintain Glucose at ~1 g/L Fed_Batch_Start->Fed_Batch_Phase Harvest Harvest at 96h Fed_Batch_Phase->Harvest

Caption: Experimental workflow for fed-batch fermentation of this compound A.

Oxidative_Stress_Response cluster_MAPK MAPK Signaling Pathway Methanol_Metabolism Methanol Metabolism in Peroxisome ROS Reactive Oxygen Species (ROS) e.g., H2O2 Methanol_Metabolism->ROS Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Stress_Response_TFs Stress Response Transcription Factors MAPK->Stress_Response_TFs Antioxidant_Genes Expression of Antioxidant Genes (e.g., Catalase, SOD) Stress_Response_TFs->Antioxidant_Genes Cellular_Protection Enhanced Cellular Protection and Protein Folding Antioxidant_Genes->Cellular_Protection

Caption: Simplified oxidative stress response pathway in Pichia pastoris.

References

troubleshooting peak tailing and broadening in HPLC analysis of germacranes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for common chromatographic issues encountered during the HPLC analysis of germacranes and other sesquiterpene lactones. The following question-and-answer format directly addresses specific problems like peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: Why are my germacrane peaks showing significant tailing?

A: Peak tailing is a common issue when analyzing polar or ionizable compounds like germacranes on silica-based reversed-phase columns.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][3][4]

  • Cause 1: Secondary Silanol (B1196071) Interactions: Germacranes often possess functional groups (e.g., hydroxyls, lactone rings) that can form strong hydrogen bonds or have ionic interactions with residual silanol groups (Si-OH) on the silica (B1680970) surface of the column packing.[4][5][6] These secondary retention mechanisms are stronger than the primary hydrophobic interactions, causing some analyte molecules to be retained longer, which results in asymmetrical peaks with a "tail."[1][5] This is particularly problematic for basic compounds.[5][7]

  • Cause 2: Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the this compound analytes and the surface silanol groups.[5] Silanols are acidic (pKa ~3.5-4.5) and become ionized (negatively charged) at higher pH values, increasing the potential for strong ionic interactions with protonated basic analytes.[4][8][9]

  • Cause 3: Column Contamination: Accumulation of highly retained matrix components on the column inlet or frit can create active sites that interact with analytes, leading to peak distortion.[10][11][12]

  • Cause 4: Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing excess molecules to travel down the column more quickly, which can manifest as tailing or fronting peaks.[13][14][15]

Q2: My peaks are broad, not just tailing. What are the common causes and solutions?

A: Peak broadening, or low column efficiency, indicates that the analyte band is spreading more than expected as it travels through the system. While some causes overlap with tailing, broadening often points to different underlying issues.

  • Cause 1: Extra-Column Volume: This refers to all the volume in the HPLC system outside of the column itself, including injector loops, tubing, and the detector flow cell.[16] Excessive volume can cause the analyte band to spread before it even reaches the detector, resulting in broader peaks.[17][18] This effect is more pronounced for early-eluting peaks.[16][19]

  • Cause 2: Mismatched Sample Solvent: If your this compound sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread upon injection, leading to broad or split peaks.[10][20]

  • Cause 3: Column Degradation: Over time, the packed bed of the column can degrade, creating voids or channels.[4][18] This leads to non-uniform flow paths for the analyte, resulting in significant peak broadening. High pH (>8) can dissolve the silica backbone, while low pH (<2.5) can cleave the bonded phase.

  • Cause 4: Suboptimal Flow Rate: Every column has an optimal flow rate for maximum efficiency. A flow rate that is too high or too low can lead to increased band broadening.[21][22]

Troubleshooting Workflows and Protocols

To systematically diagnose and resolve these issues, follow the diagnostic workflow and detailed protocols below.

Diagnostic Workflow for Peak Shape Problems

This workflow provides a logical sequence of steps to identify the root cause of peak tailing or broadening.

G Observe Peak Tailing or Broadening Observed CheckOverload Inject sample diluted 10x. Does peak shape improve? Observe->CheckOverload OverloadSol Reduce sample concentration or injection volume. CheckOverload->OverloadSol Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No SolventSol Dissolve sample in mobile phase. CheckSolvent->SolventSol Yes CheckSilanol Add 0.1% Formic Acid or 0.1% Triethylamine (B128534) to mobile phase. Does tailing decrease? CheckSolvent->CheckSilanol No SilanolSol Incorporate additive into method. Consider a modern, end-capped Type B silica column. CheckSilanol->SilanolSol Yes CheckSystem Replace column with zero-volume union. Inject standard. Is peak sharp? CheckSilanol->CheckSystem No SystemSol Minimize extra-column volume: - Use shorter, narrower ID tubing. - Check for proper fitting connections. CheckSystem->SystemSol No ColumnIssue Issue is likely column-related: - Contamination - Bed degradation (void) CheckSystem->ColumnIssue Yes ColumnSol Flush column or replace if necessary. ColumnIssue->ColumnSol

Caption: A troubleshooting workflow for HPLC peak shape issues.

Experimental Protocols

Protocol 1: Mitigating Secondary Silanol Interactions

This protocol details how to use mobile phase additives to reduce peak tailing caused by silanol interactions.

Objective: To improve the peak shape of germacranes by suppressing or blocking active silanol sites on the stationary phase.

Method 1: pH Adjustment (Acidic Modifier)

  • Prepare Mobile Phase A: Use high-purity water.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile (B52724) or methanol.

  • Add Acid Modifier: To Mobile Phase A, add formic acid or acetic acid to a final concentration of 0.1% (v/v). This lowers the mobile phase pH, protonating the silanol groups and minimizing their ability to interact with analytes.[23][24]

  • Equilibrate: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Analyze: Inject the this compound standard and compare the peak shape to the original method.

Method 2: Competitive Base Additive

  • Prepare Mobile Phases: Prepare Mobile Phase A (Water) and B (Organic Solvent) as above.

  • Add Competing Base: To the final mobile phase mixture (pre-mixed), add a small concentration of a competing base like triethylamine (TEA). A typical starting concentration is 0.05-0.1% (v/v). TEA is a basic compound that will preferentially interact with the acidic silanol sites, effectively shielding them from the this compound analytes.[23]

  • Equilibrate and Analyze: Follow steps 4 and 5 from Method 1. Note: TEA can suppress signal in mass spectrometry, so it is more suitable for UV detection.[23]

Parameter Without Additive With 0.1% Formic Acid With 0.1% TEA
Peak Tailing Factor (Tf) 2.11.31.2
Theoretical Plates (N) 3,5007,2007,800
Fictional data for illustrative purposes.
Protocol 2: Diagnosing and Resolving Mass Overload

Objective: To determine if poor peak shape is due to injecting an excessive mass of the analyte.

  • Prepare a Dilution Series: Create a series of sample dilutions from your original stock solution. A simple approach is to prepare 1:5 and 1:10 dilutions using the mobile phase as the diluent.

  • Inject Sequentially: Inject the original sample, followed by the 1:5 dilution, and then the 1:10 dilution. Maintain a constant injection volume.

  • Analyze Peak Shape: Carefully observe the peak shape and retention time for each injection.

    • If the peak shape becomes more symmetrical and the retention time stabilizes or slightly increases with dilution, mass overload is the cause.[13][14]

    • If the peak shape remains poor across all concentrations, the issue is not overload.

  • Solution: If mass overload is confirmed, either reduce the concentration of the sample or decrease the injection volume.[10]

Sample Concentration (µg/mL) Peak Width (min) Peak Asymmetry (As)
Original1000.251.9 (Tailing)
1:5 Dilution200.181.4 (Tailing)
1:10 Dilution100.151.1 (Symmetrical)
Fictional data for illustrative purposes.
Protocol 3: Measuring and Minimizing Extra-Column Volume

Objective: To quantify the system's contribution to band broadening.

  • System Preparation: Remove the HPLC column from the system.

  • Install Union: In place of the column, install a zero-dead-volume union (a short piece of capillary tubing) to connect the injector directly to the detector.[19]

  • Prepare Standard: Prepare a low-concentration solution of a non-retained compound like uracil (B121893) or acetone.

  • Inject and Record: Set the flow rate to your typical analytical conditions (e.g., 1.0 mL/min) and make a small injection (e.g., 1 µL). Record the resulting peak.

  • Calculate Volume: The peak that appears represents the band broadening contributed by the system itself.[16] Calculate the peak width. A sharp, narrow peak indicates a well-optimized system with low extra-column volume. A broad peak suggests a problem.

  • Solution: If extra-column volume is high, inspect all tubing and connections between the injector and detector.[16]

    • Replace any long pieces of tubing with shorter lengths.

    • Use tubing with a smaller internal diameter (e.g., 0.005" or 0.12 mm) where possible.

    • Ensure all fittings are properly seated to avoid dead volume.[18]

References

strategies to increase the stability of bioactive germacrane lactones in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioactive germacrane lactones. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of these promising therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound lactones in solution?

A1: The most significant stability issue for this compound lactones, like most lactones, is their susceptibility to hydrolysis. The central lactone ring (a cyclic ester) can be cleaved by water to form an inactive hydroxy acid.[1][2] This reaction is highly dependent on pH and temperature, with stability generally being greater in acidic conditions (pH 3-5) and decreasing significantly at neutral or basic pH.[2][3]

Q2: My this compound lactone appears to be losing activity in my cell-based assays. What could be the cause?

A2: Loss of activity in aqueous cell culture media is a common problem. Cell culture media is typically buffered around physiological pH (e.g., 7.4), a condition under which the lactone ring rapidly hydrolyzes to its inactive form.[2][3] The half-life of a lactone at pH 7.4 can be a matter of minutes to hours.[3] It is crucial to prepare fresh solutions immediately before use and consider the compound's stability over the duration of the assay.

Q3: How should I prepare and store stock solutions of this compound lactones?

A3: To minimize hydrolysis, stock solutions should be prepared in an anhydrous aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[1] Avoid using aqueous buffers for long-term stock solution storage.

Q4: What are the main strategic approaches to improve the stability of this compound lactones?

A4: There are three primary strategies to enhance stability:

  • pH and Formulation Optimization: Controlling the pH of the solution and using formulation excipients like cyclodextrins or liposomes to protect the lactone ring.[4][5][6]

  • Encapsulation Technologies: Techniques like liposomal encapsulation or creating solid dispersions can physically shield the molecule from the aqueous environment.[7][8][9]

  • Chemical Modification: Synthesizing more stable analogs of the natural product by modifying labile functional groups.[10][11]

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity in aqueous assay medium. Hydrolysis of the lactone ring at neutral or alkaline pH (e.g., cell culture medium at pH 7.4).[2][3]1. Prepare working solutions fresh immediately before each experiment. 2. Conduct a time-course experiment to determine the compound's half-life in your specific medium. 3. Consider a formulation strategy like cyclodextrin (B1172386) complexation or liposomal encapsulation to protect the compound.[4][6]
Precipitation of the compound from aqueous solution. Poor aqueous solubility , which is common for lipophilic sesquiterpenes.[12]1. Increase solubility through complexation with cyclodextrins.[5][6] 2. Formulate as a solid dispersion with a hydrophilic polymer.[8][13] 3. Use co-solvents like DMSO or ethanol (ensure final concentration is compatible with the experimental system).
Inconsistent results in analytical measurements (e.g., HPLC). Degradation during sample preparation or analysis. The interconversion between the lactone and its hydrolyzed form can occur in the autosampler or on the column.[3]1. Control the sample pH; maintain acidic conditions (pH < 5) in your mobile phase and sample diluent to stabilize the lactone form.[3] 2. Keep samples cooled (e.g., 4°C) in the autosampler. 3. Minimize the time between sample preparation and injection.
Compound degrades upon repeated freeze-thaw cycles. Repeated phase transitions can stress the molecule and introduce moisture.Prepare small, single-use aliquots of your concentrated stock solution to avoid the need for repeated thawing and freezing of the main stock.[1]

In-Depth Stabilization Strategies

pH Optimization and Control

The most direct way to manage hydrolytic degradation is to control the pH of the solution.

Q: What is the optimal pH for storing this compound lactones in an aqueous solution? A: Generally, the lactone form is most stable in acidic conditions, typically between pH 3 and 5.[3] As the pH increases towards neutral and basic, the rate of hydrolysis increases dramatically.

Illustrative Data: pH-Dependent Stability of a Lactone The following table illustrates the effect of pH and temperature on the stability of a generic lactone compound in solution. While specific data for each this compound lactone will vary, this demonstrates the general trend.

pH of BufferTemperature (°C)Half-life (t½)% Remaining after 24h
5.025> 100 hours~95%
7.425~10 hours~10%
7.437~4 hours< 2%
9.025< 1 hour< 1%

Data is illustrative, based on general lactone stability principles.[3][14]

Fig. 1: Lactone Ring Hydrolysis Pathway Active This compound Lactone (Active Form) Inactive Hydroxy Acid (Inactive Form) Active->Inactive Hydrolysis (+H₂O) Reversible, pH-dependent Inactive->Active Lactonization (-H₂O) Favored in Acidic pH

Fig. 1: Lactone Ring Hydrolysis Pathway
Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic central cavity, forming inclusion complexes.

Q: How do cyclodextrins increase the stability of this compound lactones? A: By encapsulating the lactone, cyclodextrins can shield the hydrolytically labile ester bond from the surrounding aqueous environment, thereby slowing the rate of degradation.[15][16] This complexation also significantly increases the aqueous solubility of these lipophilic compounds.[6][17]

Illustrative Data: Effect of Cyclodextrin Complexation This table shows the potential improvement in solubility and stability for a poorly soluble lactone, camptothecin (B557342), when complexed with a modified β-cyclodextrin.

ParameterFree CamptothecinCamptothecin with RDM-β-CDFold Increase
Solubility (µg/mL) 1.34228.45~171x
Half-life at pH 7.4 (min) 58.7587.310x

Data from a study on camptothecin complexation with randomly substituted dimethyl-β-cyclodextrin (RDM-β-CD).[17]

Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Q: Why use liposomes to formulate this compound lactones? A: Encapsulating this compound lactones within liposomes protects them from the external aqueous environment, significantly reducing hydrolysis and improving stability.[4][7] This strategy can also enhance bioavailability, sustain release, and potentially reduce toxicity associated with the free compound.[7] Recent studies on sesquiterpene lactones like eremantholide C and goyazensolide (B1232741) have shown that liposomal formulations exhibit excellent stability and maintain therapeutic effects.[4][7]

Fig. 2: Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10 mM Stock in Anhydrous DMSO p2 Dilute to 100 µM in Test Buffers (pH 5, 7.4, 9) p1->p2 e1 Incubate at Desired Temperatures (4°C, 25°C, 37°C) p2->e1 e2 Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) e1->e2 a1 Analyze via Stability-Indicating HPLC-UV Method e2->a1 a2 Quantify Remaining Lactone vs. Degradation Products a1->a2 a3 Calculate Half-Life (t½) a2->a3

Fig. 2: Workflow for Stability Assessment

Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability

This protocol outlines a general method for evaluating the stability of a this compound lactone in various aqueous buffers.

Materials:

  • This compound lactone compound

  • Anhydrous DMSO

  • Aqueous buffers (e.g., 50 mM citrate (B86180) for pH 5.0, 50 mM phosphate (B84403) for pH 7.4, 50 mM borate (B1201080) for pH 9.0)

  • Amber glass vials

  • Temperature-controlled incubators

  • HPLC-UV system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound lactone in anhydrous DMSO.[14]

  • Working Solution Preparation: In amber glass vials, dilute the stock solution with each aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is below 1% to minimize solvent effects.[14]

  • Incubation: Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 37°C).[14]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Immediately analyze the aliquots using a validated, stability-indicating HPLC-UV method to determine the concentration of the remaining intact lactone.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition. From this data, calculate the pseudo-first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This method is a simple and effective way to prepare solid-state inclusion complexes.

Materials:

  • This compound lactone

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol-water solution (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio: Determine the desired molar ratio of lactone to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of the ethanol-water solution to form a paste.

  • Incorporation: Dissolve the this compound lactone in a minimal amount of ethanol and add it dropwise to the cyclodextrin paste.

  • Kneading: Triturate the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate, resulting in a nearly dry, solid mass.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Final Product: Pulverize the dried complex into a fine powder and store it in a desiccator. The resulting powder can be used to prepare aqueous solutions for experiments.

Fig. 3: Logic for Selecting a Stability Strategy start Identify Primary Stability Challenge c1 Poor Aqueous Solubility? start->c1 c2 Rapid Degradation in Aqueous Media? c1->c2 No s1 Cyclodextrin Complexation (Increases Solubility & Stability) c1->s1 Yes s2 Solid Dispersion (Enhances Dissolution) c1->s2 Yes s3 pH Control & Buffering (Slows Hydrolysis) c2->s3 Yes s4 Liposomal Encapsulation (Shields from Environment) c2->s4 Yes s5 Chemical Modification (Synthesize Stable Analog) c2->s5 Yes (Long-term Strategy) s1->c2 s2->c2

Fig. 3: Logic for Selecting a Stability Strategy

References

Technical Support Center: Refining Purification Protocols for Complex Germacrane Isomer Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of separating complex mixtures of germacrane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main difficulty in separating this compound isomers stems from their high structural similarity. These sesquiterpenes often have identical molecular weights and similar polarities, leading to overlapping peaks in chromatographic separations. Specific challenges include:

  • Co-elution: Due to similar physicochemical properties, isomers often co-elute, making baseline separation difficult to achieve with standard chromatographic techniques.

  • Thermal Instability: Some this compound isomers, like germacrone (B1671451) and germacrene A, are thermally labile. They can undergo rearrangement reactions, such as a Cope rearrangement, at elevated temperatures in a GC injector port, leading to the formation of artifacts like β-elemenone and β-elemene, respectively.[1]

  • Chirality: The presence of multiple chiral centers results in enantiomers and diastereomers. Enantiomers have identical physical properties in an achiral environment, necessitating the use of specialized chiral stationary phases for their separation.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: A multi-technique approach is often necessary. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful tool. Method development often involves screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. For enantiomers, chiral HPLC is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile sesquiterpenes. However, careful optimization of the injector temperature is crucial to prevent thermal degradation of labile this compound isomers.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to HPLC, especially for chiral separations. It often provides faster separations and uses less organic solvent.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique, particularly when enhanced with a silver ion complexing agent (Ag+-HSCCC), has proven highly effective in separating sesquiterpenoids, including germacrene A, from complex mixtures with high purity and recovery.

Q3: How can I improve the resolution between closely eluting this compound isomers in HPLC?

A3: To enhance resolution, you can manipulate the three key factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k').

  • Optimize Selectivity (α): This is often the most impactful parameter.

    • Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity. Fine-tuning the mobile phase pH is critical for any ionizable isomers.

    • Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.

  • Increase Efficiency (N):

    • Column Parameters: Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.

    • Flow Rate: Lowering the flow rate can improve efficiency, but at the cost of longer run times.

  • Adjust Retention Factor (k'):

    • Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent percentage will increase retention times, providing more opportunity for separation. Aim for a k' between 2 and 10.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?

A4: SFC is particularly advantageous for:

  • Chiral Separations: SFC often provides excellent and rapid separation of enantiomers when using chiral stationary phases.

  • Thermally Labile Compounds: Since SFC can be run at lower temperatures than GC, it is a good option for analyzing thermally sensitive this compound isomers.

  • "Green" Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.

  • Preparative Purification: SFC can be readily scaled up for preparative purification, offering faster solvent removal from collected fractions compared to reversed-phase HPLC.

Troubleshooting Guides

Issue 1: Poor Resolution/Co-eluting Peaks in HPLC
Potential Cause Troubleshooting Steps
Inadequate Selectivity 1. Change Organic Modifier: If using acetonitrile, switch to methanol (B129727), or vice-versa. Their different solvent properties can alter elution order. 2. Modify Mobile Phase pH: For germacranolides with ionizable groups, small pH adjustments can significantly impact retention and selectivity. 3. Switch Stationary Phase: If mobile phase adjustments fail, try a column with a different chemistry (e.g., from C18 to a Phenyl or Pentafluorophenyl (PFP) phase) to introduce different separation mechanisms like π-π interactions.
Insufficient Column Efficiency 1. Decrease Flow Rate: This increases the interaction time of the isomers with the stationary phase. 2. Increase Column Length: A longer column provides more theoretical plates for separation. 3. Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency.
Inappropriate Retention Factor 1. Adjust Solvent Strength: In reversed-phase, decrease the percentage of organic solvent to increase retention. In normal phase, increase the percentage of the more polar solvent. 2. Optimize Gradient Slope: If using a gradient, make it shallower around the elution time of the target isomers.
Issue 2: Thermal Degradation of Isomers in GC-MS
Potential Cause Troubleshooting Steps
High Injector Temperature 1. Lower Inlet Temperature: For thermally labile germacranes like germacrone, injector temperatures above 250°C can cause significant degradation.[1] Start with a lower temperature (e.g., 180-200°C) and incrementally increase it to find the optimal balance between volatilization and stability. 2. Use a Split/Splitless Inlet: A split injection minimizes the residence time of the analytes in the hot inlet, reducing the chance of thermal degradation.
On-Column Degradation 1. Use a Shorter Column: A shorter column reduces the time the analyte spends at elevated temperatures. 2. Optimize Temperature Program: Employ a faster temperature ramp to elute the compounds more quickly.
Active Sites in the GC System 1. Use a Deactivated Liner: Employ a liner with high-quality deactivation to minimize active sites that can catalyze degradation. 2. Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a low-bleed and inert surface.
Issue 3: Difficulty in Chiral Separation
Potential Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) 1. Screen Different CSPs: There is no universal CSP. Screen a variety of polysaccharide-based (e.g., cellulose, amylose) or other types of chiral columns. 2. Consult Literature: Search for published separations of similar compounds to guide your column selection.
Suboptimal Mobile Phase 1. Vary the Organic Modifier: In normal phase chiral chromatography, the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) are critical. 2. Use Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
Temperature Effects 1. Optimize Column Temperature: Temperature can affect the conformation of both the analyte and the chiral selector, thereby influencing the separation. Evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C).

Data Presentation

Table 1: Quantitative Data from a Published Purification Protocol for Germacrene A and Related Sesquiterpenoids

Method: Silver Ion High-Speed Counter-Current Chromatography (Ag+-HSCCC) followed by Preparative HPLC.

CompoundAmount from 500 mg Crude Extract (mg)Purity (%)Recovery (%)
β-elemene54.197.110.82
Germacrene A28.595.25.70
γ-selinene4.698.20.92
β-selinene3.496.30.68
α-selinene1.398.50.26

Experimental Protocols

Protocol 1: Preparative HPLC for this compound Isomer Enrichment

This protocol provides a general framework for developing a preparative HPLC method.

  • Analytical Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Begin with a scouting gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. A typical gradient is 5-95% B over 20 minutes.

    • Detection: Use a UV detector at a wavelength where the isomers absorb (e.g., 210 nm).

    • Optimization: Adjust the mobile phase composition, gradient slope, and flow rate to achieve the best possible separation of the target isomers at an analytical scale.

  • Method Scale-Up:

    • Column: Select a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger diameter (e.g., 21.2 x 250 mm).

    • Flow Rate Calculation: Adjust the flow rate according to the column diameters: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

    • Injection Volume: Increase the injection volume proportionally to the increase in column volume. Perform a loading study by incrementally increasing the injection mass to determine the maximum load without significant loss of resolution.

  • Fraction Collection:

    • Set up the fraction collector to collect the eluent corresponding to the peaks of the target isomers.

    • Combine the fractions containing the purified isomers.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Evaporate the solvent to obtain the purified isomers.

Protocol 2: Chiral SFC for Enantiomeric Resolution of this compound Isomers

This protocol outlines a general approach for chiral SFC method development.

  • Column Screening:

    • Screen a set of chiral columns with different stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC).

    • Use a generic screening gradient, for example, 5-40% methanol in CO2 over 5-10 minutes.

  • Method Optimization:

    • Co-solvent: If methanol doesn't provide good separation, try other alcohol co-solvents like ethanol (B145695) or isopropanol.

    • Additives: If peak shape is poor, especially for basic or acidic compounds, add a small amount of an appropriate additive to the co-solvent (e.g., 0.1% diethylamine (B46881) for basic compounds, 0.1% trifluoroacetic acid for acidic compounds).

    • Temperature and Backpressure: Optimize the column temperature (e.g., 30-40°C) and backpressure (e.g., 100-150 bar) to fine-tune the separation.

  • Preparative Scale-Up:

    • Once an optimal analytical method is developed, scale up to a preparative SFC system using a larger dimension column of the same stationary phase.

    • Adjust the flow rate and injection volume as described in the preparative HPLC protocol.

Visualizations

experimental_workflow Experimental Workflow for this compound Isomer Purification cluster_extraction Extraction cluster_prepurification Pre-purification cluster_purification Final Purification cluster_analysis Analysis & Characterization raw_material Plant Material / Fermentation Broth extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract hsccc Ag+-HSCCC crude_extract->hsccc enriched_fraction Isomer-Enriched Fraction hsccc->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc sfc Preparative SFC enriched_fraction->sfc pure_isomers Pure Isomers prep_hplc->pure_isomers sfc->pure_isomers analytical_hplc Analytical HPLC/SFC (Purity Check) pure_isomers->analytical_hplc gc_ms GC-MS (Identification) pure_isomers->gc_ms nmr NMR (Structure Elucidation) pure_isomers->nmr

Caption: Workflow for the purification and analysis of this compound isomers.

nfkb_pathway Inhibition of NF-κB Signaling by this compound Sesquiterpenes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb_nfkb IκBα NF-κB ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Ubiquitination & Degradation of IκBα ikb_nfkb->nfkb Releases NF-κB dna DNA nfkb_nuc->dna Binds to Promoter gene_expression Pro-inflammatory Gene Expression dna->gene_expression Transcription This compound This compound Sesquiterpenes This compound->ikk Inhibits

Caption: this compound sesquiterpenes can inhibit the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Germacrane Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of germacranes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of these valuable sesquiterpenes from natural sources, addressing the common challenge of low yields.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on overcoming common issues encountered during germacrane extraction.

Section 1: Pre-Extraction & Biological Factors

FAQ 1: My this compound yield is consistently low despite using established protocols. What pre-extraction factors could be at play?

Low yields can often be traced back to the quality and handling of the plant material before extraction even begins. Consider the following:

  • Plant Material Quality: The concentration of germacranes can vary significantly based on the plant's species, cultivar, age, and even the specific part of the plant used. Environmental conditions such as soil composition, climate, and light exposure also play a crucial role.[1] Stresses like moderate drought have been shown to sometimes increase the production of essential oils containing germacranes in certain plants.[1]

  • Harvesting Time: The biosynthetic production of secondary metabolites like germacranes can fluctuate with the plant's developmental stage and even the time of day. Harvesting at the optimal time is critical for maximizing the starting concentration of your target compounds.

  • Post-Harvest Handling and Drying: Improper drying can lead to the degradation of thermolabile germacranes. Air-drying in a shaded, well-ventilated area or freeze-drying are generally preferred over high-temperature oven drying. The choice of drying method can significantly impact the final yield.

FAQ 2: How does the biosynthesis of germacranes within the plant affect potential extraction yields?

Understanding the biosynthetic pathway is key to appreciating the inherent variability in this compound content. Germacranes are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, culminating in the formation of farnesyl diphosphate (B83284) (FPP).[2][3] A specific enzyme, germacrene A synthase, then converts FPP into germacrene A, a precursor to many other this compound-type sesquiterpenes.[4][5][6] The expression and activity of these enzymes are influenced by genetic and environmental factors, directly impacting the amount of germacranes available for extraction.

Germacrane_Biosynthesis cluster_pathways Precursor Pathways MVA_Pathway Mevalonate (MVA) Pathway FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP MEP_Pathway Methylerythritol Phosphate (MEP) Pathway MEP_Pathway->FPP GAS Germacrene A Synthase FPP->GAS Cyclization Germacrene_A Germacrene A GAS->Germacrene_A Other_Germacranes Other Germacranes (e.g., Germacrene D) Germacrene_A->Other_Germacranes Further enzymatic modifications

This compound Biosynthesis Pathway.
Section 2: Extraction Methodologies & Parameters

FAQ 3: I am using a traditional extraction method like maceration or Soxhlet and experiencing low yields. What could be the cause and what are the alternatives?

Traditional methods, while simple, often suffer from drawbacks that lead to low yields of sensitive compounds like germacranes.

  • Thermal Degradation: Many germacranes are thermolabile, meaning they degrade at high temperatures. The prolonged heating in Soxhlet extraction can significantly reduce your final yield.[7]

  • Long Extraction Times: Extended extraction periods, as seen in maceration, increase the risk of compound degradation due to exposure to light, air (oxidation), and enzymatic activity.

  • Inefficient Extraction: These methods may not be exhaustive, leaving a significant portion of the target compounds in the plant matrix.

Modern Alternatives:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent at low temperatures, minimizing thermal degradation. It is highly selective and leaves no solvent residue.[7]

  • Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter times.[7][8]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, leading to faster extraction. Careful temperature control is crucial to prevent degradation.[9][10][11]

FAQ 4: How do I choose the right solvent for my this compound extraction?

Solvent selection is critical and depends on the polarity of the specific germacranes you are targeting.

  • General Purpose: Ethanol (B145695) and methanol (B129727) are often effective for a broad range of sesquiterpenoids.

  • Non-polar Germacranes: Hexane or other non-polar solvents may be more suitable.

  • Solvent Polarity Tuning: For methods like SFE, adding a co-solvent like ethanol can modify the polarity of the supercritical CO2 to improve the extraction of more polar germacranes.

It is advisable to conduct small-scale pilot extractions with a few different solvents to determine the optimal choice for your specific plant material and target compounds.

FAQ 5: My yield is still low even with modern extraction techniques. What parameters should I optimize?

For techniques like UAE and MAE, optimizing the following parameters is key:

  • Extraction Time: While these methods are rapid, there is an optimal duration beyond which the yield may plateau or even decrease due to degradation.

  • Temperature: Even at lower overall temperatures, localized heating can occur. Monitor and control the temperature to prevent degradation.

  • Solvent-to-Solid Ratio: A sufficient volume of solvent is needed to ensure the entire plant material is submerged and to create a concentration gradient that drives extraction.

  • Microwave Power (for MAE): Higher power can lead to faster extraction but also increases the risk of thermal degradation. An optimal power level should be determined.

  • Ultrasonic Frequency and Power (for UAE): These parameters influence the intensity of cavitation and should be optimized for your specific application.

Data Presentation: Comparison of Extraction Techniques

The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction methods for sesquiterpenes and other phytochemicals. Note that direct comparisons can be challenging due to variations in plant material, target compounds, and analytical methods.

Table 1: Quantitative Comparison of Extraction Methods for Sesquiterpenes

Extraction TechniquePlant MaterialKey SesquiterpeneYield (% w/w)Extraction TimeSolvent ConsumptionReference
HydrodistillationCupressus sempervirensEssential Oil~0.74 hoursWater[7]
Soxhlet ExtractionArtemisia annuaArtemisinin10.28 (total extract)Not Specifiedn-hexane[7]
MacerationArtemisia annuaArtemisininNot Specified5 daysMethanol/Hexane-chloroform[7]
Supercritical Fluid Extraction (SFE)Cupressus sempervirensEssential Oil~0.941 hourCO2[7]
Microwave-Assisted Hydrodistillation (MAHD)Not SpecifiedNot SpecifiedHigher yields in some casesShorter than hydrodistillationReduced[7]
Ultrasound-Assisted Extraction (UAE)Not SpecifiedNot SpecifiedImproved yieldsShorter than macerationReduced[7][8]

Table 2: Parameter Optimization for Modern Extraction Techniques (Illustrative Examples)

TechniquePlant MaterialTarget CompoundOptimal ParametersYieldReference
MAEInula helenium rootsSesquiterpene lactones5 min, 300 W, 30:1 liquid:solid ratio, 100% ethanol54.99 mg/g (Alantolactone)[11]
UAEGomphrena celosioidesTriterpenoid saponins33.6 min, 78.2°C, 26.1:1 solvent:sample ratio2.337%[12]
UAEGrape CanesStilbenes10 min, 75°C, 60% ethanol in waterNot specified[13]

Experimental Protocols

This section provides detailed methodologies for key extraction techniques discussed.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Germacranes

Objective: To extract germacranes from plant material using ultrasonication to enhance efficiency.

Materials:

  • Dried and powdered plant material

  • Selected solvent (e.g., ethanol, methanol, hexane)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Methodology:

  • Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 10 g).

  • Solvent Addition: Add the selected solvent at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to obtain the crude this compound extract.

  • Analysis: Quantify the this compound content using a suitable analytical method such as HPLC or GC-MS.

Protocol 2: Microwave-Assisted Extraction (MAE) of Germacranes

Objective: To rapidly extract germacranes using microwave energy.

Materials:

  • Dried and powdered plant material

  • Selected solvent (e.g., ethanol, acetone)

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

Methodology:

  • Sample Preparation: Place a weighed amount of the dried, powdered plant material (e.g., 5 g) into the microwave extraction vessel.

  • Solvent Addition: Add the chosen solvent at the optimized solvent-to-solid ratio.

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the desired microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).

  • Cooling: After the extraction, allow the vessel to cool to room temperature.

  • Separation: Filter or centrifuge the mixture to separate the extract from the plant residue.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator at a low temperature.

  • Analysis: Determine the yield of germacranes using an appropriate analytical technique.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound yields.

Troubleshooting_Workflow start Start: Low this compound Yield pre_extraction Review Pre-Extraction Factors: - Plant material quality - Harvesting time - Drying method start->pre_extraction extraction_method Evaluate Extraction Method: - Using traditional method? - Potential for thermal degradation? pre_extraction->extraction_method Factors OK optimization Optimize Extraction Parameters: - Solvent selection - Time and temperature - Solvent:Solid ratio - Power (MAE/UAE) extraction_method->optimization No consider_modern Consider Modern Techniques: - SFE - UAE - MAE extraction_method->consider_modern Yes re_evaluate Re-evaluate Yield optimization->re_evaluate consider_modern->optimization re_evaluate->pre_extraction Yield Still Low end End: Optimized Yield re_evaluate->end Yield Improved

Workflow for Troubleshooting Low this compound Yields.

References

optimizing reaction conditions for the chemical modification of the germacrane skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions during the chemical modification of the germacrane skeleton.

Section 1: General Troubleshooting Guide

This section addresses common issues encountered during synthesis and optimization experiments.

Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and solutions?

A1: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, especially for moisture-sensitive reactions.[2]

  • Reaction Temperature: The reaction may be kinetically limited at the current temperature. Gradually increase the temperature in 5-10 °C increments to see if the rate improves.[1] Conversely, excessively high temperatures can lead to the degradation of reactants or products.[1] A temperature screening study is often the best approach to find the optimal balance.[1]

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Forgetting to add a crucial catalyst or using an inactive one is a common oversight. For example, in Sonogashira couplings, the palladium catalyst's quality is critical.[2]

  • Inert Atmosphere: Many reactions, particularly those involving organometallic catalysts, are sensitive to oxygen. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that solvents have been thoroughly degassed.[2]

  • Concentration: Reactant concentrations might be too low. Try running the reaction at a higher concentration.

  • Mixing: In heterogeneous reactions, ensure stirring is adequate to facilitate interaction between reactants in different phases.

Q2: I am observing a significant amount of impurities or side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is often temperature-dependent.

  • Lower the Reaction Temperature: Side reactions frequently have higher activation energies than the desired reaction. Lowering the temperature can disproportionately slow these undesired pathways, increasing selectivity for the target product.[1]

  • Optimize Reagent Addition: Slow, dropwise addition of a reactive reagent via a syringe pump can maintain its low concentration in the reaction mixture, often minimizing side reactions.

  • Choice of Catalyst/Reagents: The choice of reagents can dramatically influence selectivity. For instance, in the hydrogenation of a this compound containing multiple double bonds, a selective catalyst like Crabtree's catalyst can be used.[3] Adding suppressants, such as 2,6-di-tert-butylpyridine, can also prevent side product formation.[3]

  • Solvent Effects: The solvent can influence reaction pathways. Changing the solvent or solvent polarity may favor the desired reaction.[4][5]

Q3: My results are not reproducible between batches. What are the likely causes?

A3: Lack of reproducibility often points to subtle variations in reaction setup and conditions.

  • Temperature Control: Ensure the internal reaction temperature is being accurately monitored and controlled. A large reaction volume can generate an exotherm that is not detected by an external probe, leading to variability.[1]

  • Atmosphere Control: Inconsistent control of the inert atmosphere can lead to varying levels of reactant or catalyst degradation.

  • Reagent Purity: Different batches of starting materials or reagents may have varying purity levels.

  • Water Content: Trace amounts of water can significantly impact many organic reactions. Always use properly dried solvents and glassware.

Section 2: FAQs for Specific Modifications

Epoxidation

Q1: My epoxidation of a this compound double bond using m-CPBA is giving a mixture of diastereomers. How can I improve stereoselectivity?

A1: The stereochemical outcome of an epoxidation is influenced by the steric and electronic environment of the double bond. If the substrate contains a nearby hydroxyl group, you can use it to direct the epoxidation. A directed epoxidation using a reagent like vanadyl acetylacetonate (B107027) (VO(acac)₂) can provide high stereoselectivity.[3]

Q2: I am attempting an epoxidation but am isolating a diol instead. What is happening?

A2: This indicates that the initially formed epoxide is being opened by water present in the reaction mixture, often catalyzed by acidic byproducts (like m-chlorobenzoic acid from m-CPBA). Ensure you are using anhydrous solvents and consider adding a buffer, such as powdered sodium bicarbonate, to the reaction mixture to neutralize any acid formed.

Introduction of Nitrogen-Containing Groups

Q1: The Michael addition of my amine to the α,β-unsaturated lactone moiety is very slow. How can I accelerate it?

A1: The reactivity of the amine and the steric hindrance around the Michael acceptor are key.

  • Base Catalysis: Adding a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate Michael additions.

  • Lewis Acid Catalysis: A Lewis acid can be used to activate the α,β-unsaturated system, making it more electrophilic.

Q2: I am trying to introduce a triazole group via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, but the yield is low. What should I check?

A2: The CuAAC reaction is generally robust but can fail due to several factors.

  • Copper Source/Ligand: Ensure the copper(I) catalyst is active. It can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. The choice of ligand is also important for stabilizing the copper(I) species.

  • Oxygen: The presence of oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II). Thoroughly degas all solvents and reagents.

  • Purity: Ensure the azide (B81097) and alkyne starting materials are pure. Impurities can sometimes poison the catalyst.

Section 3: Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing reaction conditions, illustrating how systematic changes in parameters can affect product yield.

Table 1: Optimization of a One-Pot, Three-Component Reaction [6]

EntryBase (mol%)Temperature (°C)Time (min)Yield (%)
1None5060Trace
2Et₃N (15%)506025
3Piperidine (15%)506040
4Pyridine (15%)506020
5DBU (15%)506035
6NaOH (15%)506050
7KOH (15%)Room Temp6060
8KOH (10%)503075
9KOH (15%) 50 30 92
10KOH (20%)503080
11KOH (15%)Reflux3065

This table demonstrates the systematic optimization of base, temperature, and time for a specific reaction, with KOH at 15 mol% and 50°C for 30 minutes providing the optimal yield.

Table 2: Effect of Reagent on Epoxidation Diastereoselectivity

EntrySubstrateReagentSolventDiastereomeric Ratio (α:β)
1Germacranolide Am-CPBACH₂Cl₂4:1
2Germacranolide AVO(acac)₂, TBHPCH₂Cl₂>20:1
3Germacranolide BDMDOAcetone1:1

This hypothetical data illustrates how a directing group on Germacranolide A leads to high selectivity with a directed epoxidation agent (Entry 2) compared to a standard one (Entry 1). The lack of a directing group on Germacranolide B results in poor selectivity (Entry 3).

Section 4: Key Experimental Protocols

Protocol 1: Directed Epoxidation of an Allylic Alcohol on the this compound Skeleton [3]

  • Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the this compound-containing allylic alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Catalyst Addition: Add vanadyl acetylacetonate (VO(acac)₂, 0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP, 1.2 eq) in decane (B31447) dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting epoxy alcohol by flash column chromatography.

Protocol 2: Michael Addition of an Amine to a this compound Lactone

  • Setup: To a solution of the this compound α,β-unsaturated lactone (1.0 eq) in ethanol, add the desired amine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. For less reactive amines, the reaction can be heated to reflux.[7]

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take several hours to reach completion.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by silica (B1680970) gel column chromatography to yield the desired amino-lactone derivative.[7]

Section 5: Visualization of Workflows and Logic

The following diagrams illustrate logical workflows for troubleshooting and decision-making during the chemical modification of the this compound skeleton.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Systematic Analysis cluster_action Optimization & Action start Reaction Outcome Unsatisfactory problem Identify Primary Issue: - Low Yield - Poor Selectivity - Side Products - No Reproducibility start->problem reagents Check Reagents & Starting Materials - Purity (NMR, LCMS) - Stability - Stoichiometry problem->reagents Low Yield or Side Products conditions Review Reaction Conditions - Temperature Control - Inert Atmosphere - Solvent Purity - Reaction Time problem->conditions Low Yield or No Reproducibility catalyst Evaluate Catalyst System - Activity / Age - Loading - Co-catalyst / Ligand problem->catalyst Low Yield optimize_reagent Adjust Stoichiometry / Addition Rate reagents->optimize_reagent optimize_temp Perform Temperature Screening conditions->optimize_temp optimize_solvent Screen Alternative Solvents conditions->optimize_solvent end Problem Solved optimize_temp->end optimize_solvent->end optimize_reagent->end

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Parameter_Relationships Temp Temperature Selectivity Selectivity Temp->Selectivity - (often) SideProducts Side Products Temp->SideProducts + (often) Rate Rate Temp->Rate +/- Solvent Solvent Solvent->Selectivity ++ Solvent->Rate +/- Catalyst Catalyst Yield Yield Catalyst->Yield ++ Catalyst->Selectivity ++ Time Time Time->Yield + (to plateau) Selectivity->Yield SideProducts->Yield - Rate->Yield

Caption: Logical relationships between key reaction parameters and experimental outcomes.

References

resolving co-elution problems in the chromatographic analysis of germacrane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems in the chromatographic analysis of germacrane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-elution in my chromatogram when analyzing this compound derivatives?

A1: Co-elution, the incomplete separation of two or more compounds, manifests in several ways in a chromatogram. The most obvious signs are asymmetrical peaks, such as those with a shoulder or significant tailing. In some cases, peaks may appear broader than expected. Because this compound derivatives are often structurally similar isomers, they can have very close retention times, making co-elution a common challenge. For confirmation, especially when peaks appear symmetrical, using a Diode Array Detector (DAD) for peak purity analysis is highly recommended. If the UV-Vis spectra across the peak are not identical, it indicates the presence of multiple components. Similarly, if you are using a mass spectrometer (MS) as a detector, differing mass spectra across the peak are a strong indicator of co-elution.

Q2: What is a good starting point for developing an HPLC method for this compound derivatives to avoid co-elution?

A2: A good starting point for the analysis of this compound derivatives is a reversed-phase HPLC (RP-HPLC) method. A C18 column is a common first choice for the stationary phase. The mobile phase typically consists of a gradient elution using acetonitrile (B52724) and water. To improve peak shape and reduce tailing, which can sometimes be mistaken for co-elution, it is advisable to add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase. A common detection wavelength for many sesquiterpene lactones, including germacranolides, is in the low UV range, around 210 nm.

Q3: How does changing the organic modifier in the mobile phase affect the separation of co-eluting this compound derivatives?

A3: Changing the organic modifier, for instance, switching between acetonitrile and methanol (B129727), can significantly alter the selectivity of the separation.[1] Acetonitrile and methanol have different solvent properties that influence their interaction with both the stationary phase and the analytes. This can change the elution order and improve the resolution of co-eluting peaks. For example, if two this compound derivatives are co-eluting with an acetonitrile/water mobile phase, switching to a methanol/water mobile phase may provide the necessary change in selectivity to achieve separation. It is often beneficial to screen both solvents during method development.

Q4: When should I consider using a different stationary phase to resolve co-eluting this compound derivatives?

A4: If optimizing the mobile phase (both solvent composition and gradient) does not resolve the co-elution, changing the stationary phase is the next logical step.[1][2] Since this compound derivatives are often isomers with subtle structural differences, a standard C18 column may not always provide sufficient selectivity. Alternative stationary phases can offer different separation mechanisms. For aromatic this compound derivatives, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions. For separating isomers with different shapes, a C30 column may offer better shape selectivity compared to a C18 column.

Q5: Can temperature adjustments help in resolving co-eluting this compound derivatives?

A5: Yes, adjusting the column temperature can be a useful tool for fine-tuning selectivity. Changes in temperature can alter the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase.[2] This can sometimes lead to improved resolution between closely eluting peaks. It is important to systematically evaluate a range of temperatures (e.g., from 25°C to 40°C) to determine the optimal condition for your specific separation.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks in a Reversed-Phase HPLC Method

Issue: Two or more this compound derivative peaks are co-eluting or poorly resolved (Resolution, Rs < 1.5).

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase & Temperature Optimization cluster_3 Resolution start Co-elution Observed (Rs < 1.5) step1 Adjust Gradient Profile (e.g., shallower gradient) start->step1 step2 Change Organic Modifier (Acetonitrile <-> Methanol) step1->step2 If no improvement end Baseline Resolution Achieved (Rs >= 1.5) step1->end If resolved step3 Change Stationary Phase (e.g., C18 -> Phenyl-hexyl or PFP) step2->step3 If still co-eluting step2->end If resolved step4 Adjust Column Temperature step3->step4 For fine-tuning step3->end If resolved step4->end

Caption: A logical workflow for troubleshooting poor resolution of this compound derivatives.

Detailed Steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient increases the separation time between closely eluting peaks, which can improve resolution.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different chemical properties.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. For aromatic this compound derivatives, a phenyl-hexyl or PFP column may offer different selectivity.[1][2]

  • Adjust the Temperature: Systematically varying the column temperature can fine-tune selectivity and improve resolution.[2]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Modifier on the Resolution of Two Co-eluting this compound Derivatives

Mobile Phase CompositionRetention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
60% Acetonitrile / 40% Water10.210.20.0
55% Acetonitrile / 45% Water12.512.60.8
60% Methanol / 40% Water9.810.11.6

Table 2: Illustrative Effect of Stationary Phase on the Resolution of Two Co-eluting this compound Derivatives

Stationary PhaseRetention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
C1815.415.40.0
Phenyl-Hexyl14.915.31.8
PFP16.116.51.9

Experimental Protocols

Protocol 1: Method Development for the Separation of this compound Derivatives by RP-HPLC

Objective: To establish a baseline RP-HPLC method for the analysis of a mixture of this compound derivatives.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD or MS detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or acetic acid).

  • Sample containing a mixture of this compound derivatives, dissolved in the initial mobile phase.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD at 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: Linear gradient from 40% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: Return to 40% B (re-equilibration).

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • Evaluate peak shape, resolution, and retention times.

    • If co-elution is observed, proceed with the troubleshooting guide.

Protocol 2: Screening of Mobile Phase Organic Modifiers

Objective: To evaluate the effect of acetonitrile versus methanol on the selectivity of separation for co-eluting this compound derivatives.

Procedure:

  • Run with Acetonitrile: Perform the analysis using the conditions described in Protocol 1.

  • Run with Methanol:

    • Replace Mobile Phase B (Acetonitrile) with Methanol.

    • Flush the HPLC system thoroughly with the new mobile phase.

    • Repeat the analysis using the same gradient program.

  • Comparison:

    • Compare the chromatograms obtained with acetonitrile and methanol.

    • Assess changes in elution order and resolution.

    • Select the organic modifier that provides the best separation.

Signaling Pathways and Workflows

G cluster_0 Method Development Strategy cluster_1 Optimization Loop cluster_2 Final Method start Define Separation Goal (e.g., baseline resolution of all derivatives) select_column Select Initial Stationary Phase (e.g., C18) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/Water with 0.1% Formic Acid) select_column->select_mobile_phase develop_gradient Develop Gradient Program select_mobile_phase->develop_gradient analyze_results Analyze Initial Results develop_gradient->analyze_results check_resolution Co-elution Problem? analyze_results->check_resolution troubleshoot Apply Troubleshooting Guide check_resolution->troubleshoot Yes final_method Optimized & Validated Method check_resolution->final_method No troubleshoot->analyze_results

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Germacrane Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of working with poorly soluble germacrane compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound, dissolved in DMSO, precipitates immediately when added to my aqueous bioassay medium. What is the primary cause?

A1: This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium where the compound has very low solubility.[1] The rapid change in solvent polarity causes the compound to fall out of solution. The final concentration of your compound in the media likely exceeds its aqueous solubility limit.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based bioassay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or artifacts in the bioassay.[2] Typically, a final DMSO concentration of ≤ 0.5% is recommended, but the maximum tolerable concentration should be empirically determined for your specific cell line and assay, as sensitivity can vary.[1]

Q3: Beyond using DMSO, what are the main strategies to enhance the solubility of my this compound compound?

A3: Several techniques can be employed, often categorized as physical and chemical modifications.[3] Key strategies include:

  • Co-solvents: Using a mixture of water-miscible solvents to increase solubility.[4][5]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[6][7]

  • Surfactants/Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.[3]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution, for example, through nanosuspensions.[5][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[9]

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier.[10][11]

Q4: Can I use heat to dissolve my compound in the stock solvent?

A4: Gentle warming (e.g., to 37°C) can help dissolve the compound in the initial stock solution.[12] However, you must consider the thermal stability of your specific this compound compound, as excessive heat could lead to degradation.

Q5: My compound appears soluble initially but precipitates after several hours in the incubator. What could be the cause?

A5: This delayed precipitation can be due to several factors:

  • Temperature Shift: Moving the media from room temperature to 37°C can affect solubility.[1]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.[13]

  • Interaction with Media Components: The compound might interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[1]

  • pH Shift: Cellular metabolism can alter the local pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[13]

Troubleshooting Guides

Guide 1: Immediate Precipitation of Compound in Bioassay Medium

This guide addresses the issue of a compound precipitating as soon as the stock solution is added to the aqueous medium.

Step 1: Assess Solvent Concentration

  • Question: Is the final concentration of your organic solvent (e.g., DMSO) in the medium above the recommended limit (typically >0.5%)?[1]

  • Solution:

    • Prepare a more concentrated stock solution to reduce the volume added to the assay.

    • If the solvent concentration is already low, the issue is the compound's poor aqueous solubility. Proceed to Step 2.

Step 2: Optimize the Dilution Method

  • Problem: Rapid, direct dilution into a large volume can cause localized high concentrations and "solvent shock."[13]

  • Solution:

    • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).[1]

    • While gently vortexing or swirling the medium, add the stock solution dropwise. This gradual addition helps prevent precipitation.[1]

    • Consider a serial dilution approach in the pre-warmed medium.[13]

Step 3: Reduce Final Compound Concentration

  • Problem: The desired final concentration of the compound may exceed its maximum solubility in the assay medium.

  • Solution:

    • Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[13]

    • Test a lower range of concentrations for your bioassay.

Step 4: Explore Formulation Strategies

  • Problem: The compound is inherently too hydrophobic for the aqueous medium.

  • Solution:

    • Proceed to the detailed experimental protocols for methods like using co-solvents, cyclodextrins, or surfactants.

Guide 2: Delayed Precipitation During Incubation

This guide helps troubleshoot when a compound precipitates after being in solution for some time under assay conditions.

Potential Cause 1: Temperature and pH Instability

  • Action:

    • Always pre-warm the media to 37°C before adding the compound.[1]

    • Ensure your incubator's temperature and CO2 levels are stable and calibrated.

    • Use a medium buffered with HEPES if significant pH shifts are expected due to high cell density.[1]

Potential Cause 2: Compound Instability

  • Action:

    • Assess the stability of your this compound compound at 37°C over your experiment's duration.

    • Consider preparing fresh compound-containing media more frequently (e.g., every 24 hours) for long-term assays.[13]

Potential Cause 3: Interaction with Media Components

  • Action:

    • Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[1]

    • If serum is used, try reducing the serum percentage or using a serum-free medium to see if protein binding and precipitation is the issue.

Data Presentation: Comparison of Solubility Enhancement Methods

The following table presents hypothetical but representative quantitative data on the solubility enhancement of a poorly soluble this compound compound ("this compound-X") using different techniques.

MethodVehicle/ExcipientThis compound-X ConcentrationAqueous Solubility Increase (Fold)Observations
Control Deionized WaterN/A1 (Baseline: 0.5 µg/mL)Very low intrinsic solubility.
Co-solvency 10% Ethanol in Water10 mg/mL stock~20May require testing for solvent effects on the bioassay.
Co-solvency 5% DMSO / 5% PEG 40010 mg/mL stock~50A common combination for preclinical studies.[5]
Complexation 40% (w/v) HP-β-CDSaturated solution~500Forms a water-soluble inclusion complex.[2]
Micellar Solubilization 10% Polysorbate 801 mg/mL~200Effective but requires testing for surfactant effects on cells.[2]
Nanosuspension HPMC/SDS Stabilizers10 mg/mL~150Increases surface area for dissolution.[10]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To prepare a working solution of a this compound compound using a co-solvent system for improved solubility in aqueous media.

Materials:

  • This compound compound (powder)

  • Primary organic solvent (e.g., 100% DMSO, sterile)

  • Co-solvent (e.g., Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol)[2][14]

  • Pre-warmed (37°C) aqueous bioassay medium

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the this compound compound in 100% DMSO to create a primary stock (e.g., 50-100 mM). Ensure complete dissolution using a vortex mixer or brief sonication.

  • Prepare Co-solvent Mixture (Optional Intermediate Step): If needed, create an intermediate stock by diluting the primary DMSO stock into the chosen co-solvent (e.g., PEG 400).

  • Final Dilution: While gently swirling the pre-warmed bioassay medium, slowly add the primary or intermediate stock solution to reach the final desired concentration.

  • Final Solvent Concentration Check: Ensure the final concentration of all organic solvents combined is below the toxicity limit for your assay (e.g., <1% total).

  • Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation before use. Use immediately.[1]

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To prepare a soluble inclusion complex of a this compound compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][15]

Materials:

  • This compound compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Shaker/rotator and centrifuge

Procedure:

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warming may be required to fully dissolve the HP-β-CD.

  • Add Compound: Add an excess amount of the powdered this compound compound directly to the HP-β-CD solution.

  • Equilibrate: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours. This allows for the formation and equilibration of the inclusion complex.[2]

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the water-soluble this compound-cyclodextrin complex.

  • Determine Concentration (Recommended): The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., via HPLC-UV or UV-Vis spectroscopy) before use in bioassays.

Visualizations

G cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Strategies cluster_end Goal start Poorly Soluble This compound Compound cosolvents Co-solvents (DMSO, PEG 400) start->cosolvents complexation Complexation (Cyclodextrins) start->complexation surfactants Micellar Solubilization (Surfactants) start->surfactants nanoparticles Particle Size Reduction (Nanosuspension) start->nanoparticles end_node Soluble Compound for Bioassay cosolvents->end_node complexation->end_node surfactants->end_node nanoparticles->end_node

Caption: General workflow for enhancing compound solubility.

G start Precipitation Observed in Medium check_dmso Final DMSO Conc. > 0.5%? start->check_dmso reduce_dmso Increase Stock Conc. to Lower Volume check_dmso->reduce_dmso Yes check_dilution Optimize Dilution: - Pre-warm media (37°C) - Add stock slowly - Vortex gently check_dmso->check_dilution No reduce_dmso->check_dilution check_solubility Exceeds Max. Solubility? check_dilution->check_solubility lower_conc Lower Final Compound Conc. check_solubility->lower_conc Yes formulation Use Advanced Formulation (Cyclodextrin, Co-solvent) check_solubility->formulation No clear Solution Clear lower_conc->clear formulation->clear

Caption: Troubleshooting workflow for compound precipitation.

G cluster_cd Cyclodextrin (Host) cluster_drug This compound (Guest) cluster_complex Result cd Hydrophilic Exterior complex Water-Soluble Inclusion Complex cd->complex cavity Lipophilic Cavity cavity->complex drug Poorly Soluble Compound drug->cavity Encapsulation

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

improving the efficiency of enzymatic reactions involving germacrene synthases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with germacrene synthases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of your enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low germacrene yield in my experiments?

A1: Low yields in germacrene synthesis can stem from several factors. A primary issue is often the poor expression and solubility of the germacrene synthase enzyme, which can lead to the formation of inactive inclusion bodies, particularly in E. coli expression systems.[1][2] Another critical factor is the availability of the precursor molecule, farnesyl diphosphate (B83284) (FPP).[3][4] Insufficient FPP can create a bottleneck in the synthesis pathway. Additionally, suboptimal reaction conditions such as pH, temperature, and cofactor concentrations can significantly reduce enzyme activity.[5][6][7] Finally, product inhibition or degradation of the enzyme over the course of the reaction can also contribute to lower than expected yields.[8]

Q2: My germacrene synthase is expressed as inclusion bodies. How can I improve its solubility?

A2: Formation of inclusion bodies is a common challenge when expressing heterologous proteins in E. coli. To improve the solubility of your germacrene synthase, consider the following strategies:

  • Lower Expression Temperature: Reducing the induction temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[8]

  • Fusion Tags: Employing fusion tags, such as specific peptide tags, at the N- or C-terminus of the protein can enhance solubility.[1]

  • Host Strain Selection: Different E. coli strains have varying capacities for expressing soluble proteins. Experimenting with strains like BL21(DE3) Star or those engineered to assist in protein folding may be beneficial.[4]

  • Codon Optimization: Optimizing the codon usage of your germacrene synthase gene for the expression host can improve translational efficiency and folding.

Q3: I am observing multiple sesquiterpene byproducts in my reaction. Is this normal?

A3: Yes, it is quite common for sesquiterpene synthases, including germacrene synthases, to exhibit some level of promiscuity, producing a range of related sesquiterpene products.[8][9] This is due to the complex and highly reactive nature of the carbocation intermediates formed during the cyclization of FPP.[8] For example, besides the desired germacrene, you might detect compounds like guaiene, sativene, or germacrene D.[2] The specific product profile can be influenced by the specific synthase used and the reaction conditions.

Q4: How do I accurately quantify germacrene A, given its instability?

A4: Germacrene A is thermally labile and readily undergoes a Cope rearrangement to form β-elemene at the high temperatures used in Gas Chromatography (GC) injectors.[3][6][10] Therefore, the standard method for quantifying germacrene A is to measure the amount of β-elemene produced after this thermal conversion.[3][11] You can use a commercial β-elemene standard to create a calibration curve for accurate quantification via GC-Mass Spectrometry (GC-MS).[11] It is crucial to ensure your GC injector temperature is high enough (e.g., 250°C) to facilitate complete conversion.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: No or Very Low Product Formation
Possible Cause Troubleshooting Step Reference
Inactive Enzyme Verify protein expression and integrity via SDS-PAGE. Confirm enzyme activity with a small-scale pilot assay. Consider re-purifying the enzyme.[8]
Missing Cofactors Ensure the reaction buffer contains the necessary divalent metal ion, typically Mg²⁺ (5-20 mM). Some synthases may also utilize Mn²⁺.[5][7][12]
Incorrect pH The optimal pH for germacrene synthases is typically between 6.7 and 7.5. Verify and adjust the pH of your reaction buffer.[5][6][7][13]
Substrate (FPP) Degradation Use freshly prepared farnesyl diphosphate (FPP) or ensure it has been stored properly at -80°C.[8]
Inhibitory Pyrophosphate (PPi) Accumulation The reaction releases pyrophosphate, which can inhibit the synthase. Add a pyrophosphatase to the reaction to hydrolyze PPi.[8]
Issue 2: Low Yield with Significant Byproduct Formation
Possible Cause Troubleshooting Step Reference
Suboptimal Reaction Temperature Optimize the reaction temperature. While many microbial systems are cultured around 30°C for production, in vitro assays may have different optima.[8]
High Substrate Concentration Very high concentrations of FPP can sometimes lead to the formation of alternative products. Try titrating the FPP concentration.[8]
Inherent Enzyme Promiscuity Some germacrene synthases naturally produce a mixture of products. Consider using protein engineering (e.g., site-directed mutagenesis) to enhance specificity for the desired germacrene.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design.

Table 1: Kinetic Parameters of Germacrene Synthases

Enzyme Source Km (μM for FPP) Optimal pH Reference
Cichorium intybus (Chicory)6.6~6.7[6]
Cichorium intybus (CiGASsh)3.27.0[13]
Cichorium intybus (CiGASlo)6.96.8[13]
Zingiber officinale (Ginger)0.88~7.5[5][7]
Lactuca sativa (LTC2)Not specified~7.5

Table 2: Reported Yields of Germacrene/β-Elemene in Engineered Microorganisms

Organism Germacrene Synthase Yield Reference
Escherichia coliAvGAS (mutant)7.74 g/L (in bioreactor)[1]
Saccharomyces cerevisiaeAvGAS (F23W mutant)309.8 mg/L[3]
Escherichia coliLTC2 (mutant)65.7 mg/g DCW
Escherichia coliScGAS147 mg/L[4]
Saccharomyces cerevisiaeLcTPS314.71 g/L[14]

Experimental Protocols

Protocol 1: In Vitro Germacrene Synthase Assay

This protocol provides a general procedure for an in vitro assay to determine the activity of a purified germacrene synthase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 10 mM MgCl₂

    • 10 mM DTT

    • 15% (v/v) Glycerol

    • 20 µg of purified germacrene synthase

  • Substrate Addition: Initiate the reaction by adding farnesyl diphosphate (FPP) to a final concentration of 50 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Product Extraction: Add an equal volume of n-hexane (or an n-dodecane overlay during the reaction) to the mixture. Vortex vigorously for 1 minute to extract the sesquiterpene products.

  • Phase Separation: Centrifuge the tube at high speed for 2 minutes to separate the organic and aqueous phases.

  • Sample Analysis: Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of Germacrene Products

This protocol outlines a typical method for analyzing germacrene products, accounting for the thermal rearrangement of germacrene A to β-elemene.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar column, such as a DB-5ms or HP-5ms, is suitable for separating sesquiterpenes.

  • Injector Temperature: Set the injector temperature to 250°C to ensure the complete conversion of germacrene A to β-elemene.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Ramp: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Identification and Quantification: Identify β-elemene and other sesquiterpenes by comparing their mass spectra and retention times to authentic standards and mass spectral libraries (e.g., NIST). Quantify using a calibration curve generated from a β-elemene standard.[15]

Visualizations

experimental_workflow General Experimental Workflow for Germacrene Production cluster_gene Gene Synthesis & Cloning cluster_expression Protein Expression & Purification cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis gene_selection Select Germacrene Synthase Gene codon_optimization Codon Optimization for Host gene_selection->codon_optimization cloning Clone into Expression Vector codon_optimization->cloning transformation Transform Host (e.g., E. coli) cloning->transformation culture_growth Culture Growth & Induction (IPTG) transformation->culture_growth cell_lysis Cell Lysis culture_growth->cell_lysis purification Purification (e.g., Ni-NTA) cell_lysis->purification in_vitro_assay In Vitro Assay Setup (Buffer, Cofactors, FPP) purification->in_vitro_assay incubation Incubation in_vitro_assay->incubation extraction Product Extraction (Organic Solvent) incubation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification vs. Standard (β-elemene) gcms->quantification

Caption: Workflow from gene selection to product analysis.

troubleshooting_workflow Troubleshooting Low Germacrene Yield start Low Yield? check_expression Protein Expressed? start->check_expression check_solubility Protein Soluble? check_expression->check_solubility Yes solution_expression Optimize Codon Usage & Expression Host check_expression->solution_expression No check_activity Enzyme Active? check_solubility->check_activity Yes solution_solubility Lower Temperature Use Fusion Tags check_solubility->solution_solubility No check_precursor Sufficient FPP? check_activity->check_precursor Yes solution_activity Check Cofactors (Mg2+) Add Pyrophosphatase check_activity->solution_activity No check_conditions Optimal Conditions? check_precursor->check_conditions Yes solution_precursor Engineer Host for Higher FPP Production check_precursor->solution_precursor No solution_conditions Optimize pH, Temp. & Substrate Conc. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_expression->check_expression solution_solubility->check_solubility solution_activity->check_activity solution_precursor->check_precursor solution_conditions->check_conditions biosynthetic_pathway Germacrene A Biosynthesis and Conversion fpp Farnesyl Diphosphate (FPP) synthase Germacrene A Synthase (+ Mg2+) fpp->synthase germacrene_a Germacrene A synthase->germacrene_a ppi Pyrophosphate (PPi) synthase->ppi rearrangement Cope Rearrangement (Heat in GC Injector) germacrene_a->rearrangement beta_elemene β-Elemene (Quantified Product) rearrangement->beta_elemene

References

troubleshooting contamination issues in cell-based assays for germacrane bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential contamination issues in cell-based assays for germacrane bioactivity.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Microbial Contamination

Q1: I observed a sudden change in media color (e.g., yellow and cloudy) and turbidity after treating my cells with a this compound extract. Is the extract contaminated?

While it's possible the extract is contaminated, these signs typically indicate bacterial contamination, which is one of the most common issues in cell culture.[1][2] It is crucial to systematically investigate all potential sources before concluding the compound is the primary source.

  • Immediate Actions:

    • Immediately isolate and discard the contaminated culture flasks to prevent cross-contamination.[3]

    • Thoroughly decontaminate the biosafety cabinet, incubator (including water pan), and any equipment used.[2][3]

  • Troubleshooting Steps:

    • Review Aseptic Technique: Ensure strict aseptic techniques are followed by all lab personnel. This includes proper handwashing, spraying gloves and equipment with 70% ethanol, and minimizing air exposure of sterile containers.[4]

    • Check Reagents and Media: Test for contamination in the media, serum, and other reagents used in the experiment by incubating them alone in a separate flask.

    • Test this compound Extract Sterility: Before adding your extract to cells, test its sterility. Add the prepared extract solution to a small flask of antibiotic-free medium and incubate for a few days. If the medium becomes cloudy, your extract is the source of contamination.[1]

Q2: My culture appears fine under the microscope, but the cells are growing poorly and results are not reproducible after adding the this compound compound. What could be the issue?

This could be a sign of mycoplasma contamination. Mycoplasmas are small bacteria that do not have a cell wall, making them resistant to common antibiotics and invisible under a standard light microscope.[5] They do not typically cause turbidity but can significantly alter cell metabolism, growth, and gene expression, leading to unreliable results.[2]

  • Detection:

    • Specific detection kits are necessary. Common methods include PCR, ELISA, and fluorescence staining with dyes like DAPI or Hoechst.[6]

  • Prevention & Action:

    • Routinely test all cell lines for mycoplasma, especially before starting a new series of experiments.[3]

    • Quarantine new cell lines until they are confirmed to be free of mycoplasma.[3]

    • If contamination is confirmed, it is best to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.

Section 2: Contamination Specific to Natural Product Extracts

Q3: How can I sterilize my this compound extract without degrading the active compounds?

Crude or partially purified natural product extracts can introduce microbial contaminants.[1] Heat sterilization (autoclaving) is not recommended as it can degrade heat-labile compounds like sesquiterpenoids.

  • Recommended Method: Filter Sterilization

    • Use a sterile syringe filter with a pore size of 0.22 µm to remove most bacteria and fungi.[7] This is the most common and effective method for sterilizing small volumes of solutions containing sensitive compounds.[8]

    • If you suspect smaller bacteria or mycoplasma, a 0.1 µm filter can be used.[1]

    • Ensure the filtration unit and collection vials are sterile, and perform the filtration in a laminar flow hood to maintain sterility.[7][8]

Q4: My cells show an unexpected inflammatory response even in the control group treated with the vehicle for the this compound extract. What could cause this?

This may be due to chemical contamination, specifically from endotoxins. Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[9] They can be present in water, sera, or even co-extracted with your natural product and can persist even after the bacteria are removed by filtration.[1][10] Endotoxins are potent activators of immune cells like macrophages and can trigger inflammatory responses, confounding the results of bioactivity assays.[9]

  • Troubleshooting & Prevention:

    • Use high-purity, endotoxin-free water and reagents for all media and buffer preparations.[11]

    • Purchase serum and other reagents from reputable suppliers who certify their products as endotoxin-free.

    • Test your this compound extract for endotoxin (B1171834) levels using a Limulus Amebocyte Lysate (LAL) assay.

    • If endotoxin contamination is an issue, consider methods for its removal, such as phase separation with Triton X-114 or affinity chromatography, though these may impact your compound yield.

Frequently Asked Questions (FAQs)

Q: What are the most common types of contaminants in cell culture? A: Contaminants are broadly categorized as biological or chemical.

  • Biological contaminants include bacteria, fungi (molds and yeasts), mycoplasma, viruses, and cross-contamination with other cell lines.[1]

  • Chemical contaminants include impurities in media or reagents, endotoxins, and residues from detergents or disinfectants.[11][12]

Q: Can I use antibiotics to prevent contamination when testing my this compound extract? A: While antibiotics can control bacterial growth, their routine use is often discouraged. They can mask underlying low-level contamination and are ineffective against mycoplasma, potentially leading to the development of antibiotic-resistant strains.[13] A strong emphasis on proper aseptic technique is always the best preventative measure.[3]

Q: How can I differentiate between bacterial and fungal contamination? A:

  • Bacteria: Typically cause the medium to become uniformly cloudy or turbid, and the pH often drops suddenly, turning the medium yellow. Under a microscope, you may see small, motile particles between the cells.[2]

  • Fungi (Mold/Yeast): Molds often appear as filamentous structures (hyphae) floating in the medium.[2] Yeasts appear as individual oval or spherical particles that may be budding. The medium may remain clear initially but can become cloudy at later stages.[3]

Q: What is the best practice if I discover a contaminated culture? A: The best practice is to immediately discard the contaminated culture and any shared reagents.[3] Attempting to rescue cultures is generally not recommended as it can lead to the spread of contamination and may not fully eliminate the problem, compromising future results.[9]

Experimental Protocols & Data

Data Presentation: Assay Parameters

The following tables summarize typical quantitative data for key experiments. Note that optimal conditions may vary depending on the cell line and specific experimental goals.

Table 1: Cell Seeding Densities for 96-well Plates

Assay TypeCell Line ExampleTypical Seeding Density (cells/well)
Cytotoxicity (MTT/LDH)RAW 264.7 Macrophages1 x 10⁴ - 5 x 10⁴
A549 (Lung Cancer)5 x 10³ - 2 x 10⁴
Anti-inflammatory (NO)RAW 264.7 Macrophages5 x 10⁴ - 1.5 x 10⁵
Signaling (Western Blot)Varies by cell linePlated in 6-well plates or larger

Table 2: Reagent Concentrations and Incubation Times

ExperimentReagentTypical ConcentrationIncubation Time
MTT Assay MTT Reagent0.5 mg/mL2 - 4 hours
Solubilization Solution (DMSO)100 µL/well15 min - overnight
Nitric Oxide Assay LPS (Stimulant)1 µg/mL18 - 24 hours
Griess Reagent50 µL/well15 - 30 minutes
Western Blot Primary AntibodyVaries (see manufacturer's data)1 hour (RT) to overnight (4°C)
Secondary AntibodyVaries (see manufacturer's data)1 hour (RT)
Detailed Methodologies

This assay measures cell viability based on the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Treat cells with various concentrations of the this compound extract and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant. It is commonly used to assess the anti-inflammatory potential of compounds in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound extract for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 18-24 hours.

  • Collect Supernatant: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) followed by 50 µL of Griess Reagent B (e.g., NED in phosphoric acid) to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 15-30 minutes, protected from light. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.

This protocol outlines the detection of the NF-κB p65 subunit, a key protein in the inflammatory signaling pathway. Analysis can be done on total protein levels or its translocation to the nucleus as a marker of activation.

  • Cell Treatment and Lysis: Plate cells in 6-well plates. Treat with the this compound extract and/or stimulus (e.g., LPS) for the desired time. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plate prep_cells->seed_cells prep_compound Prepare & Sterilize This compound Extract treat_cells Treat Cells with Extract prep_compound->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Assay-Specific Reagent (e.g., MTT, Griess) incubate->add_reagent measure Measure Signal (Absorbance, Fluorescence) add_reagent->measure analyze Analyze & Interpret Data measure->analyze conclusion Draw Conclusions on Bioactivity analyze->conclusion

Caption: General workflow for a cell-based bioactivity assay.

G cluster_visual Initial Check cluster_source Source Identification cluster_action Corrective Action start Contamination Suspected (e.g., Turbidity, pH change) microscope Microscopic Examination start->microscope isolate Isolate & Discard Contaminated Cultures microscope->isolate check_reagents Test Media & Reagents microscope->check_reagents check_extract Test Extract Sterility microscope->check_extract check_technique Review Aseptic Technique microscope->check_technique check_myco Perform Mycoplasma Test microscope->check_myco decontaminate Decontaminate Workspace & Equipment isolate->decontaminate check_reagents->decontaminate filter_extract Re-prepare & Filter Extract check_extract->filter_extract retrain Reinforce Training check_technique->retrain check_myco->isolate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikba p-IκBα ikk->ikba Phosphorylation proteasome Proteasomal Degradation ikba->proteasome nfkb_inactive NF-κB (p50/p65) IκBα nfkb_inactive->ikk Activation nfkb_active NF-κB (p50/p65) nfkb_inactive->nfkb_active Release nfkb_nuc NF-κB (p50/p65) nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna transcription Gene Transcription (e.g., TNF-α, IL-6, iNOS) dna->transcription G cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimulus Stimulus (Growth Factors, Stress) receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., Raf, MEKK) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk P mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk P trans_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->trans_factors Translocation & Activation gene_exp Changes in Gene Expression trans_factors->gene_exp

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activity of Different Germacrane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Germacrane-type sesquiterpene lactones, a diverse group of natural products, have garnered significant attention in cancer research due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several this compound derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Data Presentation: Comparative Cytotoxic Activity

The cytotoxic potential of different this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of various this compound derivatives against a range of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific cell line sensitivities.

This compound DerivativePlant SourceCancer Cell LineIC50 (µM)Reference
Tomentophantin A Dimerostemma aspilioidesK562 (Leukemia)0.40 - 5.1[1]
CCRF-CEM (Leukemia)0.40 - 5.1[1]
Lucena 1 (Resistant Leukemia)0.40 - 7.7[1]
CEM/ADR5000 (Resistant Leukemia)0.40 - 7.7[1]
Cardivarolide G Carpesium divaricatumHeLa (Cervical Cancer)~10[2]
HepG2 (Liver Cancer)~7.5[2]
Unnamed Germacranolide 1 Carpesium divaricatumHeLa (Cervical Cancer)~17[2]
HepG2 (Liver Cancer)~17[2]
Unnamed Germacranolide 2 Carpesium divaricatumHeLa (Cervical Cancer)<10[2]
HepG2 (Liver Cancer)<10[2]
Unnamed this compound 1 Wollastonia bifloraBEL-7402 (Hepatocellular Carcinoma)Significant Activity[3]
Unnamed this compound 2 Wollastonia bifloraBEL-7402 (Hepatocellular Carcinoma)Significant Activity[3]
Unnamed this compound 3 Wollastonia bifloraBEL-7402 (Hepatocellular Carcinoma)Significant Activity[3]
(11β,13-dihydrodeoxymikanolide-13-yl)-adenine Mikania micranthaA549 (Lung Cancer)8.97 - 27.39[1][4]
HepG2 (Liver Cancer)8.97 - 27.39[1][4]
MCF-7 (Breast Cancer)8.97 - 27.39[1][4]
HeLa (Cervical Cancer)8.97 - 27.39[1][4]
Unnamed this compound Dilactone 7 Mikania micranthaA549 (Lung Cancer)8.97 - 27.39[1][4]
HepG2 (Liver Cancer)8.97 - 27.39[1][4]
MCF-7 (Breast Cancer)8.97 - 27.39[1][4]
HeLa (Cervical Cancer)8.97 - 27.39[1][4]
Unnamed this compound Dilactone 8 Mikania micranthaA549 (Lung Cancer)8.97 - 27.39[1][4]
HepG2 (Liver Cancer)8.97 - 27.39[1][4]
MCF-7 (Breast Cancer)8.97 - 27.39[1][4]
HeLa (Cervical Cancer)8.97 - 27.39[1][4]
Unnamed this compound Dilactone 9 Mikania micranthaA549 (Lung Cancer)8.97 - 27.39[1][4]
HepG2 (Liver Cancer)8.97 - 27.39[1][4]
MCF-7 (Breast Cancer)8.97 - 27.39[1][4]
HeLa (Cervical Cancer)8.97 - 27.39[1][4]
Germacrone Rhizoma curcumaLung Cancer Cells50, 100, 200 (Inhibitory Concentrations)[5][6]
MCF-7 (Breast Cancer)Dose-dependent inhibition[7]
MDA-MB-231 (Breast Cancer)Dose-dependent inhibition[7]

Experimental Protocols

The most common method for evaluating the cytotoxic activity of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the concentration of the compound.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Akt/MDM2/p53 Signaling Pathway Induced by Germacrone

One of the well-documented mechanisms is the induction of apoptosis and cell cycle arrest in lung cancer cells by Germacrone, which acts through the Akt/MDM2/p53 signaling pathway.[5][6] Germacrone inhibits the phosphorylation of Akt, which in turn prevents the phosphorylation of MDM2. This leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally activates genes involved in cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Germacrone_Signaling_Pathway Germacrone Germacrone pAkt p-Akt Germacrone->pAkt Akt Akt Akt->pAkt pMDM2 p-MDM2 pAkt->pMDM2 MDM2 MDM2 MDM2->pMDM2 p53 p53 pMDM2->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Germacrone-induced Akt/MDM2/p53 signaling pathway.

Experimental Workflow

The general workflow for assessing the cytotoxic activity of this compound derivatives involves a series of steps from compound isolation to data analysis.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Compound_Isolation Isolation of This compound Derivatives Compound_Treatment Treatment with This compound Derivatives Compound_Isolation->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance_Reading Data_Analysis Calculation of % Cell Viability Absorbance_Reading->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

General experimental workflow for cytotoxicity testing.

References

Germacrane vs. Eudesmane Sesquiterpenes: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of germacrane and eudesmane (B1671778) sesquiterpenes, supported by experimental data and detailed protocols.

This compound and eudesmane sesquiterpenes, two prominent classes of natural compounds, have garnered significant attention for their diverse pharmacological activities, particularly their potent anti-inflammatory effects. Both classes of compounds have demonstrated the ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This guide provides a comprehensive comparison of their anti-inflammatory efficacy, supported by quantitative data from various studies, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and eudesmane sesquiterpenes have been quantified in numerous studies, primarily through the assessment of their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The following tables summarize the inhibitory concentration (IC50) values for nitric oxide (NO) production, a key indicator of inflammatory response.

Table 1: Inhibitory Effects of this compound Sesquiterpenes on NO Production in LPS-Stimulated Macrophages

CompoundPlant SourceCell LineIC50 (µM)Reference
A germacranolide sesquiterpene lactoneCarpesium triste var. manshuricumMacrophage cellsNot specified, but showed inhibitory activity[1]
Humulane-type norsesquiterpene (Compound 27)Valeriana officinalis var. latifoliaMacrophages3.65 ± 1.06[2][3]
This compound derivatives (Millefoliumins A-F and analogs)Achillea millefoliumBV2 microglial cellsNot specified, but showed suppression of NO production
Highly oxygenated this compound type sesquiterpenoidsSiegesbeckia pubescensRAW 264.7 macrophages3.9 to 16.8
This compound derivativesVernonia sylvaticaRAW 264.7 macrophages0.45 to 1.18[4]

Table 2: Inhibitory Effects of Eudesmane Sesquiterpenes on NO Production in LPS-Stimulated Macrophages

CompoundPlant SourceCell LineIC50 (µM)Reference
epi-eudebeiolide C (20)Salvia plebeiaMurine macrophage cells17.9[5][6]
Eudesmane sesquiterpenoids (Compounds 11, 20, 24, 40)Alpinia oxyphyllaBV-2 cells21.63 to 60.70[7]
Eudesmane-type sesquiterpenesAlpinia oxyphyllaRAW 264.7 murine macrophages9.85 to 13.95 µg/ml[8]
5α,6βH-eudesma-3,11(13)-dien-12,6α-olideSonchus brachyotusRAW 264.7 macrophagesNot specified, but potently suppressed NO production[9][10]

In addition to nitric oxide, these sesquiterpenes have been shown to reduce the secretion of other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, certain eudesmane sesquiterpenoids from Alpinia oxyphylla were found to decrease the secretion of TNF-α and IL-6 in LPS-stimulated BV-2 cells.[5][7] Similarly, a 1,10-seco-eudesmane sesquiterpenoid was shown to attenuate TNF-α production.[11] For germacranes, a humulane-type norsesquiterpene from Valeriana officinalis var. latifolia reduced the expression of IL-1 and IL-6 in macrophages.[2][3]

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

Both this compound and eudesmane sesquiterpenes exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Many sesquiterpene lactones, including germacranes and eudesmanes, have been shown to inhibit NF-κB activation by preventing the degradation of IκB-α and IκB-β.[8][12] For example, a germacranolide sesquiterpene lactone was found to suppress the LPS-induced degradation of I-κBα and decrease the nuclear translocation of the p65 subunit of NF-κB.[1] Similarly, the anti-inflammatory effect of the eudesmane sesquiterpenoid epi-eudebeiolide C was attributed to the blockade of NF-κB activation via inhibition of IκB phosphorylation.[5][6]

NF_kB_Pathway Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB releases NFkB_n NF-κB (p50/p65) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Pro_inflammatory_Genes induces Sesquiterpenes This compound & Eudesmane Sesquiterpenes Sesquiterpenes->IKK inhibit Sesquiterpenes->IkB prevent degradation

Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Several studies have indicated that both this compound and eudesmane sesquiterpenes can modulate the MAPK pathway. For instance, a 1,10-seco-eudesmane sesquiterpenoid was found to significantly modulate the p38 MAPK pathway.[11][13] A germacranolide sesquiterpene lactone was also shown to reduce the phosphorylation of ERK1/2 and p38 MAPK.[1]

MAPK_Pathway Modulation of MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes induces Sesquiterpenes This compound & Eudesmane Sesquiterpenes Sesquiterpenes->MAPK inhibit phosphorylation

Modulation of the MAPK Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of this compound and eudesmane sesquiterpenes.

Protocol 1: Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well or in 6-well plates at 1 x 10^6 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or eudesmane sesquiterpenes). After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a non-stimulated control group are included.[1]

  • Incubation: The cells are then incubated for a specified period, typically 24 hours, before subsequent assays are performed.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent, which consists of a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine, is used to measure the amount of nitrite (B80452), a stable product of NO.

  • Reaction: An equal volume of the cell culture supernatant is mixed with the Griess reagent in a 96-well plate and incubated at room temperature for 10-30 minutes.[13]

  • Measurement: The absorbance is measured at 540-550 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[14]

Protocol 3: Cytokine Measurement (ELISA)
  • Sample Collection: Cell culture supernatants are collected after the treatment and stimulation period.

  • ELISA Kits: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The cell culture supernatants are added to the wells, and the cytokine present is captured by the antibody.

    • After washing, a biotin-conjugated detection antibody specific for the cytokine is added.

    • Streptavidin-conjugated horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing the optical density to a standard curve generated with known concentrations of the recombinant cytokine.[12][15]

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA or Bradford).[1]

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) overnight at 4°C. An antibody for a housekeeping protein, such as β-actin, is also used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.

  • Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of iNOS and COX-2 is normalized to the expression of the loading control.[1]

Experimental_Workflow General Experimental Workflow for Anti-Inflammatory Assays cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (RAW 264.7) Seeding 2. Seeding in Plates Cell_Culture->Seeding Pre_treatment 3. Pre-treatment with Sesquiterpenes Seeding->Pre_treatment LPS_Stimulation 4. LPS Stimulation (1 µg/mL) Pre_treatment->LPS_Stimulation Incubation 5. Incubation (24h) LPS_Stimulation->Incubation Collect_Supernatant 6a. Collect Supernatant Incubation->Collect_Supernatant Cell_Lysis 6b. Cell Lysis Incubation->Cell_Lysis Griess_Assay NO Measurement (Griess Assay) Collect_Supernatant->Griess_Assay ELISA Cytokine Measurement (TNF-α, IL-6 ELISA) Collect_Supernatant->ELISA Western_Blot Protein Expression (iNOS, COX-2 Western Blot) Cell_Lysis->Western_Blot

General Experimental Workflow

Conclusion

Both this compound and eudesmane sesquiterpenes represent promising classes of natural compounds with significant anti-inflammatory properties. The available data suggests that both classes effectively inhibit the production of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, primarily through the modulation of the NF-κB and MAPK signaling pathways. While direct comparative studies are limited, the existing evidence indicates that specific compounds within both classes exhibit potent anti-inflammatory activity, often in the low micromolar range. Further research, including head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential for the treatment of inflammatory diseases. The detailed protocols provided in this guide offer a standardized framework for researchers to conduct such investigations.

References

In Vivo Validation of Germacrone's Anti-Tumor Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor efficacy of germacrone (B1671451), a natural sesquiterpenoid, with a focus on its potential in vivo applications in mouse models. While in vitro studies have consistently demonstrated the anti-cancer properties of germacrone, this guide synthesizes the available information and provides a framework for its preclinical validation.

Germacrone, a major bioactive component of Rhizoma curcuma, has emerged as a promising candidate in cancer therapy. In vitro studies have established its ability to inhibit the proliferation of various cancer cell lines, including gastric, breast, and lung cancer.[1][2][3] The primary mechanisms of action identified include the induction of cell cycle arrest and the promotion of apoptosis.[1][2] However, a critical step in the translation of these findings to clinical applications is the rigorous in vivo validation of its anti-tumor efficacy. This guide addresses this need by presenting available data, outlining key experimental protocols, and visualizing the underlying molecular pathways.

Comparative Efficacy in a Xenograft Mouse Model

To date, comprehensive in vivo studies directly comparing the anti-tumor efficacy of germacrone with established chemotherapeutic agents in mouse models are limited in the public domain. To illustrate the type of data required for such a comparison, the following table presents hypothetical results from a xenograft mouse model study. This table is based on a template for a derivative of germacrone and includes Doxorubicin, a commonly used cancer therapeutic, for comparative purposes.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21 (Hypothetical)Tumor Growth Inhibition (%) (Hypothetical)
Vehicle Control-Intraperitoneal15000
Germacrone25 mg/kgIntraperitoneal95036.7
Germacrone50 mg/kgIntraperitoneal65056.7
Doxorubicin5 mg/kgIntraperitoneal45070

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical studies. Below is a representative experimental protocol for a xenograft mouse model to evaluate the anti-tumor efficacy of germacrone.

Xenograft Mouse Model for Anti-Cancer Activity

1. Cell Culture and Preparation:

  • Human cancer cells (e.g., gastric, breast, or lung cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency and harvested using trypsinization.

  • The cell suspension is washed with phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used for these studies. Their compromised immune system allows for the growth of human tumor xenografts.

3. Tumor Implantation:

  • A suspension of 1 x 10^6 cancer cells in 100 µL of the PBS/Matrigel mixture is subcutaneously injected into the right flank of each mouse.

4. Tumor Growth and Treatment:

  • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Germacrone is administered intraperitoneally at predetermined doses (e.g., 25 and 50 mg/kg) on a set schedule (e.g., every other day for 21 days). A vehicle control group receives the solvent used to dissolve the germacrone. A positive control group may be treated with a standard chemotherapeutic agent like Doxorubicin.

5. Data Collection and Analysis:

  • Tumor volume and body weight are measured twice a week throughout the study.

  • At the end of the study, mice are euthanized, and the tumors are excised, weighed, and photographed.

  • Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

6. Histological and Molecular Analysis:

  • A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

  • Another portion can be snap-frozen for molecular analysis (e.g., Western blotting to assess the expression of proteins in key signaling pathways).

Experimental_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment Treatment & Monitoring cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment_Admin 6. Administration of Germacrone/Controls Randomization->Treatment_Admin Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment_Admin->Data_Collection Euthanasia 8. Euthanasia & Tumor Excision Data_Collection->Euthanasia Analysis 9. Histological & Molecular Analysis Euthanasia->Analysis

Experimental workflow for a xenograft mouse model study.

Signaling Pathways Modulated by Germacrone

Germacrone exerts its anti-tumor effects by modulating key intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways provides a molecular basis for its therapeutic potential.

Akt/MDM2/p53 Signaling Pathway

In several cancers, the PI3K/Akt signaling pathway is constitutively active, leading to cell survival and proliferation. One of the downstream targets of Akt is MDM2, a negative regulator of the tumor suppressor protein p53. Phosphorylation of MDM2 by Akt enhances its activity, leading to the degradation of p53 and thereby promoting tumor growth. Germacrone has been shown to inhibit the phosphorylation of Akt, which in turn prevents the phosphorylation of MDM2. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

Akt_MDM2_p53_Pathway cluster_pathway Akt/MDM2/p53 Signaling Pathway Akt Akt MDM2 MDM2 Akt->MDM2 phosphorylates p53 p53 MDM2->p53 degrades Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Germacrone Germacrone Germacrone->Akt inhibits

Germacrone's inhibition of the Akt/MDM2/p53 pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Germacrone has been suggested to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NFkB_Signaling_Pathway cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Transcription activates Germacrone Germacrone Germacrone->IKK inhibits

Inhibition of the NF-κB signaling pathway by Germacrone.

References

comparison of different extraction methods for maximizing germacrane yield from Curcuma species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various extraction methods for maximizing the yield of germacrane, a sesquiterpenoid with significant pharmacological potential, from Curcuma species.

This compound and its derivatives, such as germacrone (B1671451), are key bioactive constituents found in the essential oils of various Curcuma species, including Curcuma longa (turmeric), Curcuma zedoaria, and Curcuma wenyujin. These compounds have garnered interest for their anti-inflammatory, antimicrobial, and antitumor properties. The choice of extraction method significantly impacts the yield and purity of the extracted this compound. This guide evaluates the performance of common extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of this compound Yield

The following table summarizes quantitative data on essential oil and this compound/germacrone yields from Curcuma species using different extraction methods. It is important to note that yields can vary depending on the specific Curcuma species, plant part used, geographical origin, and the precise experimental conditions.

Extraction MethodCurcuma SpeciesEssential Oil Yield (% w/w)Germacrone in Essential Oil (%)Calculated Germacrone Yield (mg/100g of plant material)Reference
Hydrodistillation (HD)C. zedoaria0.742.317.02[1]
Hydrodistillation (HD)C. aeruginosa0.375.319.61[1]
Steam Distillation (SD)C. longaNot Specified11.0Not Calculable[2]
Solvent-Free Microwave Extraction (SFME)C. aromatica0.68Not SpecifiedNot Available
Supercritical Fluid Extraction (SFE) with CO2C. longa2.19Not SpecifiedNot Available[3]
Microwave-Assisted Extraction (MAE)C. longa10.32 (with ethanol)Not SpecifiedNot Available[4]
Ultrasound-Assisted Extraction (UAE)C. longaNot SpecifiedNot SpecifiedNot Available

Note: The calculated germacrone yield is an estimation based on the reported essential oil yield and the percentage of germacrone in the oil. Data for all methods on the same species is limited in the current literature, highlighting the need for direct comparative studies.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and can be adapted for specific laboratory settings.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils from plant materials.

Protocol:

  • Sample Preparation: Fresh or dried rhizomes of the Curcuma species are cleaned and ground into a coarse powder.

  • Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a condenser, and a collection vessel.

  • Extraction: A known quantity of the powdered rhizome (e.g., 100 g) is placed in the round-bottom flask with a sufficient amount of distilled water (e.g., 1 L).

  • Distillation: The mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in the condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in the collection vessel. Due to their different densities, the essential oil separates from the water.

  • Duration: The distillation is typically carried out for 3-4 hours.[5]

  • Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

  • Analysis: The yield of the essential oil is determined gravimetrically, and the chemical composition, including the this compound content, is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Solvent-Free Microwave Extraction (SFME)

SFME is a green and rapid alternative to conventional hydrodistillation.

Protocol:

  • Sample Preparation: Fresh plant material with a high water content is preferred. The rhizomes are cleaned and chopped into small pieces.

  • Apparatus Setup: A modified microwave oven equipped with a Clevenger-type apparatus is used. The flask containing the plant material is placed inside the microwave cavity.

  • Extraction: A specific weight of the chopped rhizomes (e.g., 500 g) is placed in the reactor without the addition of any solvent or water.

  • Microwave Irradiation: The plant material is irradiated with microwaves at a set power (e.g., 500 W) for a specific duration (e.g., 30-60 minutes). The microwaves heat the in-situ water in the plant material, causing the cells to rupture and release the essential oil.

  • Condensation and Collection: The steam and volatilized essential oil are passed through a condenser and collected.

  • Oil Separation and Drying: The essential oil is separated from the condensed water and dried.

  • Analysis: The yield and chemical composition of the essential oil are determined as described for HD.

Supercritical Fluid Extraction (SFE) with CO2

SFE is a modern extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Protocol:

  • Sample Preparation: Dried and ground Curcuma rhizomes are used. The particle size of the powder is an important parameter to optimize.

  • Apparatus Setup: A supercritical fluid extractor is used, which includes a CO2 cylinder, a pump to pressurize the CO2, an extraction vessel, and a separator.

  • Extraction Parameters: The ground rhizome material is packed into the extraction vessel. The system is then brought to the desired temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar) to bring the CO2 into its supercritical state.[6]

  • Extraction Process: The supercritical CO2 is passed through the extraction vessel, where it dissolves the essential oils.

  • Separation: The CO2-oil mixture is then passed into a separator, where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and release the extracted oil.

  • Collection: The essential oil is collected from the separator.

  • Analysis: The yield and composition of the extract are analyzed.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Protocol:

  • Sample Preparation: Dried and powdered Curcuma rhizomes are used.

  • Apparatus Setup: An ultrasonic bath or a probe-type sonicator is used.

  • Extraction: A known amount of the powdered rhizome is mixed with a suitable solvent (e.g., ethanol) in a flask.

  • Sonication: The flask is placed in the ultrasonic bath or the ultrasonic probe is immersed in the mixture. The mixture is then subjected to ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-60 minutes).

  • Separation: After sonication, the mixture is filtered to separate the solid plant material from the liquid extract.

  • Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator, to obtain the essential oil.

  • Analysis: The yield and chemical composition of the extract are determined.

Logical Workflow for Method Comparison

The following diagram illustrates a logical workflow for comparing different extraction methods to maximize this compound yield.

Extraction_Comparison_Workflow cluster_start 1. Starting Material cluster_preparation 2. Sample Preparation cluster_extraction 3. Extraction Methods cluster_analysis 4. Analysis cluster_evaluation 5. Evaluation Criteria cluster_decision 6. Decision Start Curcuma Species Rhizomes Preparation Grinding / Chopping Start->Preparation HD Hydrodistillation (HD) Preparation->HD SFME Solvent-Free Microwave Extraction (SFME) Preparation->SFME SFE Supercritical Fluid Extraction (SFE) Preparation->SFE UAE Ultrasound-Assisted Extraction (UAE) Preparation->UAE Analysis GC-MS Analysis HD->Analysis Time Extraction Time (min) HD->Time Green Environmental Impact (Solvent & Energy Use) HD->Green SFME->Analysis SFME->Time SFME->Green SFE->Analysis SFE->Time SFE->Green UAE->Analysis UAE->Time UAE->Green Yield This compound Yield (mg/100g) Analysis->Yield Purity This compound Purity (%) Analysis->Purity Decision Optimal Extraction Method Yield->Decision Purity->Decision Time->Decision Green->Decision

Caption: Workflow for comparing extraction methods for this compound.

Discussion and Recommendations

  • Hydrodistillation (HD) is a simple and widely used method. The data from C. zedoaria and C. aeruginosa show that it can effectively extract this compound.[1] However, it is often time-consuming and energy-intensive.

  • Solvent-Free Microwave Extraction (SFME) appears to be a promising green alternative, often providing higher essential oil yields in a significantly shorter time compared to HD. While specific this compound yield data is limited, the higher overall oil yield suggests a potential for higher this compound recovery.

  • Supercritical Fluid Extraction (SFE) with CO2 is a highly tunable and clean extraction method. It has the potential to be selective for certain compounds by adjusting pressure and temperature. While often optimized for curcuminoids, it can be adapted for essential oil extraction and could potentially offer high purity this compound extracts.[3]

  • Ultrasound-Assisted Extraction (UAE) is a rapid and efficient method that can enhance extraction yields by improving mass transfer. Its application for this compound extraction from Curcuma is less documented in terms of quantitative yield compared to other methods.

For researchers aiming to maximize this compound yield, the following approach is recommended:

  • Initial Screening: If resources permit, a preliminary screening of different methods (e.g., HD, SFME, and SFE) on a small scale using the same batch of Curcuma material is advisable.

  • Optimization: Once a promising method is identified, further optimization of key parameters (e.g., extraction time, temperature, pressure for SFE, microwave power for SFME) should be performed to maximize this compound yield.

  • Analytical Verification: Accurate quantification of this compound in the extracts using a validated GC-MS method is crucial for a reliable comparison.

References

Unveiling the Anticancer Potential of Novel Germacranolides: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of newly discovered germacranolide compounds reveals significant cytotoxic activity against a range of human cancer cell lines. This guide presents a comparative analysis of their bioactivity, offering researchers and drug development professionals a side-by-side look at their potential as next-generation anticancer agents. The data herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Germacranolides, a subclass of sesquiterpene lactones, have long been recognized for their diverse pharmacological properties, including potent anti-inflammatory and antitumor activities.[1] The continuous exploration of natural sources and synthetic modifications has led to the discovery of novel germacranolide structures with enhanced and selective cytotoxicity against cancer cells. This guide focuses on the comparative bioactivity of several recently identified germacranolides, providing a quantitative assessment of their efficacy across a panel of human cancer cell lines.

Comparative Cytotoxicity of Novel Germacranolides

The in vitro cytotoxic activity of novel germacranolides, isolated from various plant sources or synthesized as heterodimers, was evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined for each agent. The results, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these novel compounds.

Germacranolides from Natural Sources
Compound SourceNovel GermacranolidesCancer Cell LineIC50 (µM)
Carpesium tristeCompound 1HL-60 (Leukemia)2.86
Compound 4HL-60 (Leukemia)3.12
Compound 6HL-60 (Leukemia)4.57
Compound 7HL-60 (Leukemia)3.98
Dimerostemma aspilioidesTomentophantin AK562 (Leukemia)5.1
CCRF-CEM (Leukemia)0.40
Compound 2K562 (Leukemia)7.7
CCRF-CEM (Leukemia)1.2
Compound 3K562 (Leukemia)>10
CCRF-CEM (Leukemia)3.5
Compound 4K562 (Leukemia)6.9
CCRF-CEM (Leukemia)1.1
Sigesbeckia orientalisCompound 13A549 (Lung)8.45
MDA-MB-231 (Breast)6.02
Compound 21A549 (Lung)10.77
MDA-MB-231 (Breast)7.34
Compound 23A549 (Lung)9.86
MDA-MB-231 (Breast)6.91
Mikania micranthaCompound 4A549 (Lung)15.21
HepG2 (Liver)20.11
MCF-7 (Breast)27.39
HeLa (Cervical)8.97
Compound 7A549 (Lung)10.32
HepG2 (Liver)18.54
MCF-7 (Breast)25.43
HeLa (Cervical)12.65
Compound 8A549 (Lung)9.78
HepG2 (Liver)16.23
MCF-7 (Breast)22.18
HeLa (Cervical)11.04
Compound 9A549 (Lung)11.56
HepG2 (Liver)19.87
MCF-7 (Breast)26.76
HeLa (Cervical)14.22

Data compiled from multiple sources.[1][2][3][4]

Synthetic Guaianolide-Germacranolide Heterodimers
CompoundCancer Cell LineIC50 (µM)
Compound 23 HepG2 (Liver) 4.4
Huh7 (Liver) 3.7
SK-Hep-1 (Liver) 3.1
Sorafenib (Control)HepG2 (Liver)11.88
Huh7 (Liver)8.14
SK-Hep-1 (Liver)8.68

Data from a study on synthetic heterodimers.[5] Compound 23 demonstrates significantly greater potency than the standard chemotherapeutic agent, sorafenib, against all three tested liver cancer cell lines.

Experimental Protocols

The determination of cytotoxic activity was primarily conducted using the MTT assay, a reliable and widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the novel germacranolide compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by germacranolides and a typical workflow for in vitro anticancer drug screening.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Novel Germacranolide Stock Solution Preparation treatment Treatment with Serial Dilutions of Germacranolides compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Reagent Addition & Incubation incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Measurement solubilization->readout data_processing Calculation of % Cell Viability readout->data_processing ic50 IC50 Value Determination data_processing->ic50

Caption: Experimental workflow for evaluating the cytotoxicity of novel germacranolides.

A significant body of research indicates that many germacranolides exert their anticancer effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prominent target.

nf_kappa_b_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α) ikb_kinase IKK Complex cytokines->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) dna->gene_expression germacranolides Novel Germacranolides germacranolides->ikb_kinase Inhibition

Caption: Inhibition of the NF-κB signaling pathway by novel germacranolides.

The presented data underscores the significant potential of novel germacranolides as a promising class of anticancer compounds. Their potent cytotoxic activity against a variety of cancer cell lines, including those resistant to standard therapies, warrants further investigation. The detailed experimental protocols provided will aid in the standardized evaluation of future germacranolide discoveries, while the pathway and workflow diagrams offer a clear visual aid for understanding their mechanism of action and the process of their evaluation. Continued research in this area is crucial for the development of more effective and targeted cancer therapies.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Accurate Germacrane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals, the accurate quantification of germacrane sesquiterpenoids is crucial for quality control, pharmacological studies, and product development. Germacranes are a class of sesquiterpenes characterized by a 10-membered carbon ring structure, and they are known for their volatility and thermal sensitivity. The two primary analytical techniques for their quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each present distinct advantages and challenges.

This guide provides an objective comparison of HPLC and GC-MS for the quantification of germacranes, supported by experimental data from studies on structurally related terpenes and sesquiterpenes. A critical consideration for this compound analysis is their potential for thermal degradation, which significantly influences the choice of analytical methodology.

Principle of Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification. A key challenge in the GC-MS analysis of germacranes is their propensity to undergo thermal rearrangement, such as the Cope rearrangement of germacrone (B1671451) to β-elemenone at elevated temperatures in the GC injector port.[1]

High-Performance Liquid Chromatography (HPLC) , conversely, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is well-suited for the analysis of less volatile and thermally labile compounds. Since the separation occurs at or near ambient temperature, thermal degradation of germacranes is avoided. Detection is typically achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). The primary limitation for some germacranes in HPLC-DAD is the lack of a strong chromophore, which can result in lower sensitivity.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for GC-MS and HPLC methods for the analysis of terpenes and sesquiterpenes. While direct cross-validation studies for a single this compound compound are limited in published literature, these data from analogous compounds provide a reliable basis for comparison.

Table 1: Typical Validation Parameters for GC-MS Quantification of Terpenes

ParameterTypical ValueReference
Linearity (r²)> 0.998[2]
Limit of Detection (LOD)0.05 – 10 µg/mL[2][3]
Limit of Quantitation (LOQ)0.15 – 30 µg/mL[2][3]
Accuracy (Recovery)80 – 115%[2]
Precision (%RSD)< 15%[2]

Table 2: Typical Validation Parameters for HPLC Quantification of Sesquiterpenes

ParameterTypical ValueReference
Linearity (r²)> 0.999[4]
Limit of Detection (LOD)0.08 – 6.8 µg/mL[4][5]
Limit of Quantitation (LOQ)0.24 – 20.4 µg/mL[4][5]
Accuracy (Recovery)94 – 106%[4]
Precision (%RSD)< 2%[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol is designed to minimize thermal degradation of germacranes.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh 1 g of powdered plant material into a centrifuge tube.

    • Add 10 mL of hexane (B92381) and an appropriate internal standard (e.g., tetradecane).

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumentation:

    • GC system equipped with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injector Temperature: A low temperature of 200°C is recommended to minimize on-injector thermal degradation.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C for 2 min, ramp at 3°C/min to 180°C, then at 20°C/min to 250°C, hold for 5 min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target germacranes and full scan for qualitative analysis.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol for this compound Analysis

This protocol is suitable for germacranes with a UV-absorbing chromophore, such as germacrone.

  • Sample Preparation (Solid-Phase Extraction):

    • Accurately weigh 1 g of powdered plant material into a flask.

    • Add 20 mL of methanol (B129727) and reflux for 1 hour.

    • Cool and filter the extract.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in 5 mL of methanol/water (1:1, v/v).

    • Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and water.

    • Wash the cartridge with 5 mL of methanol/water (1:1, v/v).

    • Elute the germacranes with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). Start with 60% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at a wavelength corresponding to the maximum absorbance of the target this compound (e.g., ~215 nm for germacrone).

Method Cross-Validation Workflow

Cross-validation ensures that both HPLC and GC-MS methods provide comparable and accurate quantitative results for this compound analysis.

CrossValidationWorkflow start Start: Prepare a Homogenized Sample Batch with Known This compound Concentration split Split Sample into Two Aliquots start->split prep_gc Sample Preparation for GC-MS (e.g., LLE with Hexane) split->prep_gc Aliquot 1 prep_hplc Sample Preparation for HPLC (e.g., Methanolic Extraction & SPE) split->prep_hplc Aliquot 2 gcms GC-MS Analysis prep_gc->gcms hplc HPLC-DAD/MS Analysis prep_hplc->hplc quant_gc Quantify this compound Concentration (C_GC) gcms->quant_gc quant_hplc Quantify this compound Concentration (C_HPLC) hplc->quant_hplc compare Compare Quantitative Results (C_GC vs. C_HPLC) quant_gc->compare quant_hplc->compare stats Statistical Analysis (e.g., t-test, Bland-Altman plot) compare->stats conclusion Conclusion on Method Equivalence and Bias stats->conclusion

Workflow for the cross-validation of GC-MS and HPLC methods.

Logical Framework for Method Selection

The choice between HPLC and GC-MS for this compound quantification depends on the specific research goals and the properties of the analyte.

MethodSelection start Start: Need to Quantify a this compound thermal_stability Is the this compound Thermally Labile? start->thermal_stability use_hplc Primary Method: HPLC thermal_stability->use_hplc Yes check_volatility Is the this compound Sufficiently Volatile? thermal_stability->check_volatility No need_confirmation Is Orthogonal Confirmation Required? use_hplc->need_confirmation check_volatility->use_hplc No use_gcms Primary Method: GC-MS (with low temp inlet) check_volatility->use_gcms Yes use_gcms->need_confirmation cross_validate_hplc Use HPLC for Cross-Validation need_confirmation->cross_validate_hplc Yes (from GC-MS) cross_validate_gcms Use GC-MS for Cross-Validation need_confirmation->cross_validate_gcms Yes (from HPLC) end End: Method Selected need_confirmation->end No cross_validate_hplc->end cross_validate_gcms->end

Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for the quantification of this compound sesquiterpenoids.

GC-MS is generally the preferred method for the analysis of volatile germacranes due to its high sensitivity and excellent resolving power for complex mixtures of terpenes. However, the thermal lability of many germacranes is a significant drawback that can lead to inaccurate quantification due to on-column or in-injector degradation. It is imperative to use low injector temperatures and carefully validate the method to account for any thermal rearrangement.

HPLC is the superior choice for thermally labile germacranes, as it avoids heat-induced degradation. The development of an HPLC method is also advantageous when a GC-MS system is not available or when simultaneous analysis of both volatile and non-volatile compounds is desired. The main limitation of HPLC with DAD is the potentially lower sensitivity for germacranes lacking a strong chromophore. In such cases, coupling HPLC with a mass spectrometer (HPLC-MS) can overcome this limitation.

For robust and reliable quantification, a cross-validation approach is highly recommended. Analyzing the same sample set by both a validated low-temperature GC-MS method and a validated HPLC method provides the highest level of confidence in the accuracy of the reported this compound concentrations. This orthogonal approach ensures that the analytical results are not an artifact of a single technique and are a true representation of the sample's composition.

References

comparative study of germacrene synthase activity from different plant families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Germacrene synthases (GAS), a key group of enzymes in the terpene synthase family, are pivotal in the biosynthesis of germacrenes, which are sesquiterpene precursors to a wide array of bioactive compounds with applications in pharmaceuticals and agriculture. Understanding the diversity of GAS activity across different plant families is crucial for harnessing their potential in metabolic engineering and synthetic biology. This guide provides a comparative overview of germacrene synthase activity, supported by experimental data, detailed methodologies, and visual representations of key processes.

Quantitative Comparison of Germacrene Synthase Activity

The catalytic efficiency and substrate specificity of germacrene synthases can vary significantly among different plant species. These differences are reflected in their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as their product profiles. The following table summarizes key quantitative data for germacrene synthases from several plant families.

Plant FamilySpeciesEnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)Major Products
Magnoliaceae Liriodendron chinenseLcTPS3FPP17.72 ± 0.471.90 ± 0.330.107(+)-Germacrene A
Asteraceae Cichorium intybusGAS (short & long)FPP~5.0N/AN/A(+)-Germacrene A
Asteraceae Helianthus annuusHaGAS1, HaGAS2FPPN/AN/AN/AGermacrene A
Solanaceae Lycopersicon esculentumGermacrene C synthaseFPPN/AN/AN/AGermacrene C, A, B, D
Actinidiaceae Actinidia deliciosaAdGDS1FPP2.5 ± 0.30.014 ± 0.0010.0056(+)-Germacrene D

FPP: Farnesyl pyrophosphate; N/A: Data not available in the cited literature.

Experimental Protocols

The characterization of germacrene synthase activity typically involves several key steps, from gene identification to enzymatic assays. The following is a generalized protocol based on methodologies reported in the literature.[1][2]

1. Identification and Cloning of Germacrene Synthase Genes:

  • Candidate terpene synthase genes are identified from plant transcriptomic or genomic data.[1]

  • Primers are designed based on conserved motifs of known terpene synthases to amplify the target gene from cDNA synthesized from plant tissues (e.g., leaves, flowers, or roots).[3][4]

  • The full-length gene is then cloned into an expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

2. Heterologous Expression and Protein Purification:

  • The expression vector containing the germacrene synthase gene is transformed into a suitable host, such as Escherichia coli BL21 (DE3) or Saccharomyces cerevisiae.

  • Protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).

  • The cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

3. In Vitro Enzyme Assays:

  • The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer.

  • The optimal conditions for the enzymatic reaction, such as pH, temperature, and divalent metal ion cofactor concentration (typically Mg2+ or Mn2+), are determined.[1][2]

  • For kinetic analysis, the enzyme is assayed with varying concentrations of FPP under optimal conditions.[1]

4. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The reaction products are extracted from the assay mixture using an organic solvent (e.g., hexane (B92381) or pentane).

  • The extracted sesquiterpenes are then analyzed by GC-MS to identify and quantify the products.

  • Product identification is confirmed by comparing their mass spectra and retention times with those of authentic standards. The stereochemistry of the products can be determined using chiral GC columns.[2][5]

Visualizing Key Processes

Experimental Workflow for Comparative Analysis of Germacrene Synthase Activity

The following diagram illustrates a typical workflow for the comparative study of germacrene synthase activity from different plant sources.

experimental_workflow cluster_gene_discovery Gene Discovery & Cloning cluster_protein_production Protein Production & Purification cluster_enzyme_characterization Enzyme Characterization cluster_data_analysis Data Analysis & Comparison A Plant Tissue Collection (e.g., Leaves, Flowers) B RNA Extraction & cDNA Synthesis A->B C PCR Amplification of GAS Gene B->C D Cloning into Expression Vector C->D E Heterologous Expression (e.g., E. coli) D->E F Cell Lysis & Protein Extraction E->F G Affinity Chromatography Purification F->G H In Vitro Enzyme Assay with FPP G->H I Kinetic Parameter Determination (Km, kcat) H->I J Product Identification by GC-MS H->J K Comparative Analysis of Kinetic Data I->K L Comparison of Product Profiles J->L K->L

A typical experimental workflow for comparative analysis.

Simplified Signaling Pathway for Germacrene Biosynthesis Regulation

The production of germacrenes, like many other plant secondary metabolites, is often induced by external stimuli such as herbivory or pathogen attack. The jasmonate signaling pathway is a key regulator of these defense responses.

signaling_pathway cluster_stimulus External Stimulus cluster_signaling Signal Transduction cluster_gene_expression Gene Expression & Biosynthesis cluster_precursor Precursor Supply A Herbivory or Pathogen Attack B Jasmonate Biosynthesis A->B C Jasmonate Signaling Cascade B->C D Activation of Transcription Factors (e.g., MYC2) C->D E Upregulation of GAS Gene Expression D->E F Translation of Germacrene Synthase E->F G Germacrene Biosynthesis F->G H MEP/MVA Pathways I Farnesyl Pyrophosphate (FPP) H->I I->G

A simplified jasmonate signaling pathway.

Conclusion

The study of germacrene synthases from different plant families reveals a remarkable functional diversity. While enzymes from the Asteraceae family, such as those from chicory and sunflower, are often dedicated to producing germacrene A as a key intermediate for sesquiterpene lactone biosynthesis, synthases from other families can exhibit different product specificities, producing germacrene C or D.[3][4][5] The kinetic parameters, where available, also point to variations in catalytic efficiency. This diversity underscores the evolutionary adaptation of plants and provides a rich toolbox for metabolic engineers aiming to produce specific high-value sesquiterpenoids. Further research, including the characterization of more germacrene synthases and the elucidation of their crystal structures, will deepen our understanding of the structure-function relationships that govern their product specificity and catalytic prowess.

References

Unveiling the Pro-Apoptotic Power of Germacranes: A Comparative Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms underlying germacrane-induced apoptosis in cancer cells. We delve into the key signaling pathways, present comparative experimental data, and offer detailed protocols for essential validation assays.

This compound sesquiterpenoids, a class of natural products, have emerged as promising candidates in oncology research due to their potent cytotoxic and anti-inflammatory activities. A significant body of evidence highlights their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide synthesizes findings from multiple studies to elucidate the molecular mechanisms at play and provide a practical framework for validating the pro-apoptotic effects of this compound class.

Comparative Efficacy of this compound Sesquiterpenoids

The anti-cancer potential of this compound sesquiterpenoids is underscored by their cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific this compound derivative and the cancer cell type. Below is a summary of reported IC50 values for germacrone (B1671451) and other notable this compound sesquiterpenoids.

CompoundCancer Cell LineCancer TypeIC50 (µM)
Germacrone HepG2Hepatocellular Carcinoma68.23[1]
Bel-7402Hepatocellular Carcinoma>100[1]
A549Lung Carcinoma>100[1]
HeLaCervical Cancer>100[1]
BGC823Gastric CancerMarked cytotoxicity reported[2]
MCF-7Breast CancerDose-dependent inhibition[3]
MDA-MB-231Breast CancerDose-dependent inhibition[3]
Eca109Esophageal Squamous Cell CarcinomaDose-dependent inhibition[4]
EC9706Esophageal Squamous Cell CarcinomaDose-dependent inhibition[4]
This compound Sesquiterpene Dilactone (4) A549Lung Carcinoma8.97 - 27.39[1][5]
HepG2Hepatocellular Carcinoma8.97 - 27.39[1][5]
MCF-7Breast Cancer8.97 - 27.39[1][5]
HeLaCervical Cancer8.97 - 27.39[1][5]
This compound-type Sesquiterpenoids (from Sigesbeckia orientalis) A549Lung Carcinoma6.02 - 10.77[6]
MDA-MB-231Breast Cancer6.02 - 10.77[6]
This compound-type Sesquiterpenoids (from Eupatorium chinense) MDA-MB-231Breast Cancer0.8 - 3.4[7]
HepG2Hepatocellular Carcinoma3.6 - 7.6[7]
Scabertopin (SCP) derivative SCP-7 A549Non-small Cell Lung Cancer5.2 - 9.7[8]
H1299Non-small Cell Lung Cancer4.4[8]
H460Non-small Cell Lung Cancer8.9[8]

Key Signaling Pathways in this compound-Induced Apoptosis

Germacranes exert their pro-apoptotic effects by modulating multiple intracellular signaling pathways. The primary mechanisms identified include the induction of the intrinsic (mitochondrial) apoptosis pathway, regulation of the Akt/MDM2/p53 signaling cascade, and inhibition of the STAT3 pathway.

The Intrinsic Apoptosis Pathway

A common mechanism of this compound-induced apoptosis is the activation of the mitochondria-mediated intrinsic pathway. This process involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation.[3] Specifically, germacrone has been shown to increase the Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3.[9][10] Activated caspase-3 then cleaves key cellular substrates, such as PARP, ultimately leading to the execution of apoptosis.[3][9] Some germacranolide sesquiterpene lactones have also been found to induce the release of cytochrome c from mitochondria and activate caspase-3.[11]

G This compound This compound Sesquiterpenoids Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) This compound->Bcl2 Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway activated by germacranes.

The Akt/MDM2/p53 Signaling Pathway

In lung cancer cells, germacrone has been demonstrated to induce apoptosis and cell cycle arrest by inhibiting the Akt/MDM2/p53 signaling pathway.[12] By suppressing the activity of Akt, a key cell survival kinase, germacrone prevents the phosphorylation and subsequent degradation of the tumor suppressor protein p53, which is mediated by MDM2.[12] The resulting accumulation of p53 can trigger the expression of pro-apoptotic genes and halt cell cycle progression. The anti-proliferative and pro-apoptotic effects of germacrone in lung cancer cells can be reversed by the administration of an Akt activator.[12]

G Germacrone Germacrone Akt Akt Germacrone->Akt MDM2 MDM2 Akt->MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

Caption: Germacrone's inhibition of the Akt/MDM2/p53 pathway.

Inhibition of the STAT3 Signaling Pathway

Another important mechanism of action for germacrone is the inhibition of the JAK2/STAT3 signaling pathway.[1] In esophageal squamous cell carcinoma, germacrone has been shown to inhibit the phosphorylation of STAT3 in a dose-dependent manner.[9][10] The STAT3 transcription factor plays a crucial role in promoting cell proliferation and survival, and its inhibition by germacrone contributes to the induction of apoptosis in these cancer cells.[9][10]

G Germacrone Germacrone STAT3 STAT3 Phosphorylation Germacrone->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Germacrone-mediated inhibition of STAT3 signaling.

Experimental Protocols for Mechanistic Validation

To rigorously validate the pro-apoptotic mechanism of this compound sesquiterpenoids, a series of well-established experimental protocols are essential.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. It distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

A Head-to-Head Comparison of the Antibacterial Spectrum of Various Germacrane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Germacrane sesquiterpenoids, a significant class of natural products, have garnered considerable attention for their diverse biological activities, including their potential as antibacterial agents. This guide provides a head-to-head comparison of the antibacterial spectrum of various this compound compounds, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in identifying promising lead compounds for the development of novel antimicrobial drugs.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of different this compound compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of several this compound compounds against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

CompoundTypeS. aureus (SA)MRSAB. cereus (BC)C. flaccumfaciens (CF)E. coli (EC)S. typhimurium (ST)P. solanacearum (PS)P. aeruginosaB. subtilisE. faecalisReference
Compound 4 This compound Sesquiterpene Dilactone12.5 µg/mL6.25 µg/mL12.5 µg/mL1.56 µg/mL12.5 µg/mL12.5 µg/mL6.25 µg/mL---[1][2][3][4]
Compound 7 This compound Sesquiterpene Dilactone12.5 µg/mL12.5 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL12.5 µg/mL12.5 µg/mL---[1][2][3][4]
Compound 8 This compound Sesquiterpene Dilactone12.5 µg/mL12.5 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL12.5 µg/mL12.5 µg/mL---[1][2][3][4]
Compound 9 This compound Sesquiterpene Dilactone12.5 µg/mL6.25 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL12.5 µg/mL12.5 µg/mL---[1][2][3][4]
Germacrone (B1671451) This compound-type Sesquiterpene-------15.6 µg/mL--[5][6]
Dehydrocurdione This compound-type Sesquiterpene--------31.2 µg/mL-[5][6]
1(10), 4(5)-diepoxygermacrone This compound-type SesquiterpeneWeak ActivityWeak ActivityWeak ActivityWeak ActivityWeak ActivityWeak ActivityWeak ActivityWeak ActivityWeak ActivityWeak Activity[5][6]
6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene This compound---------64 µg/mL[7]
Kanamycin sulfate Aminoglycoside Antibiotic3.125 µg/mL3.125 µg/mL3.125 µg/mL3.125 µg/mL3.125 µg/mL3.125 µg/mL3.125 µg/mL---[4]
Vancomycin Glycopeptide Antibiotic-3.125 µg/mL--------[1][2][3][4]

Note: MRSA stands for Methicillin-resistant Staphylococcus aureus. A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The data presented above were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Pure cultures of the test bacteria are grown on a suitable agar (B569324) medium for 18-24 hours.

  • Several colonies are then transferred to a sterile broth medium and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[8][9]

  • The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium.

2. Preparation of Test Compounds:

  • The this compound compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • A series of twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.[10] This creates a gradient of compound concentrations.

3. Inoculation and Incubation:

  • A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

  • The final volume in each well is typically 100-200 µL.

  • The plate includes positive controls (broth with bacteria and no compound) and negative controls (broth only).

  • The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.[11]

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the this compound compound that completely inhibits the visible growth of the bacterium.[11]

  • To enhance the accuracy of the endpoint determination, a growth indicator such as resazurin (B115843) or INT (p-iodonitrotetrazolium violet) may be added.[11][12] A color change (or lack thereof) indicates bacterial viability.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of natural products using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Bacterial Culture (Agar Plate) start->culture compound Prepare this compound Stock Solution start->compound inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilutions Serial Dilutions in 96-well Plate compound->dilutions dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate observe Visual Observation for Turbidity incubate->observe indicator Add Growth Indicator (Optional) observe->indicator Enhance mic Determine MIC observe->mic indicator->mic end End mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The presented data indicate that several this compound sesquiterpene dilactones exhibit significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1][4] Notably, compounds 4 and 9 demonstrate promising activity against the drug-resistant strain MRSA, with MIC values comparable to the antibiotic vancomycin.[1][2][3][4] Other this compound-type sesquiterpenes, such as germacrone and dehydrocurdione, also show selective activity against specific bacterial species.[5][6] In contrast, some derivatives like 1(10), 4(5)-diepoxygermacrone display only weak antibacterial effects.[5][6] This head-to-head comparison highlights the potential of the this compound scaffold in the development of new antibacterial agents and underscores the importance of specific structural features for potent activity. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted for the most promising compounds identified.

References

The Double-Edged Sword: Assessing the Selectivity of Germacrane Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Germacrane sesquiterpenoids, a class of natural products, have emerged as promising candidates in the development of novel anticancer therapeutics. Their potent cytotoxic effects against various cancer cell lines have been widely documented. However, a critical determinant of their clinical utility lies in their selectivity—the ability to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comparative analysis of the selectivity of prominent this compound derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. A lower IC50 value indicates a higher potency. The selectivity of a compound is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 value for normal cells to that for cancer cells. A higher SI value signifies greater selectivity towards cancer cells.

The following tables summarize the in vitro cytotoxicity of three well-studied this compound derivatives—Parthenolide (B1678480), Micheliolide, and Germacrone—against a panel of human cancer cell lines and, where available, their corresponding normal cell lines.

Parthenolide
Cancer Cell Line Cancer Type IC50 (µM) Reference
A2058Melanoma20 (24h)[1]
A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
SiHaCervical Cancer8.42 ± 0.76[3][4]
MCF-7Breast Cancer9.54 ± 0.82[3][4]
Normal Cell Line Cell Type IC50 (µM) Reference
L929Fibroblast27 (24h)[1]
HUVECEndothelial Cells2.8[2]
Micheliolide & Derivatives
Compound Cancer Cell Line IC50 (µM) Reference
DMAMCLC6 (Glioma)27.18 ± 1.89[5][6]
DMAMCLU-87MG (Glioma)20.58 ± 1.61[5][6]
DMAMCLVarious Cancer Lines3.9 - 16.2[7]
Germacrone
Cancer Cell Line Cancer Type IC50 (µM) Reference
MCF-7/ADRAdriamycin-resistant Breast Cancer180.41 ± 12.45 (48h)[8]
MCF-7Breast Cancer-[9]
MDA-MB-231Breast Cancer-[9]

Note: A direct comparison of selectivity for Micheliolide and Germacrone is limited by the lack of studies reporting IC50 values on corresponding normal cell lines within the same experimental setup.

Key Signaling Pathways in Selective Cytotoxicity

The selective action of this compound derivatives is often attributed to their ability to modulate specific signaling pathways that are aberrantly activated in cancer cells.

Parthenolide and the NF-κB Pathway:

Parthenolide is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and plays a crucial role in cell survival, proliferation, and inflammation.[10][11] Parthenolide can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the active NF-κB p65 subunit.[10][11]

Parthenolide_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates Parthenolide Parthenolide Parthenolide->IKK NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription promotes

Parthenolide inhibits the NF-κB signaling pathway.

Micheliolide and the STAT3 Pathway:

Micheliolide has been shown to exert its anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[12][13] STAT3 is another transcription factor that is often persistently activated in cancer cells, promoting their growth and survival. Micheliolide can covalently bind to STAT3, inhibiting its phosphorylation and subsequent dimerization and nuclear translocation.[12][13]

Micheliolide_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Micheliolide Micheliolide Micheliolide->STAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription promotes

Micheliolide inhibits the STAT3 signaling pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key assays are provided below.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Complete cell culture medium

    • Test compound (this compound derivative)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[14]

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-treated and untreated controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

2. Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with the this compound derivative for a specified time. Include untreated control cells.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.[17]

    • Wash the cells once with cold PBS.[17]

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17][19]

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the cells by flow cytometry within one hour.[19]

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% cold ethanol (B145695)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1-2 x 10^6 cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at 4°C for at least 2 hours.[20]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 300-500 µL of PI staining solution.[20]

    • Incubate for 15-30 minutes at room temperature, protected from light.[20]

    • Analyze the DNA content by flow cytometry.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the selectivity of this compound derivatives.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture treatment Treatment with This compound Derivative cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, Selectivity Index) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

General workflow for assessing compound selectivity.

References

A Comparative In Silico Analysis of Germacrane Lactones as Modulators of Key Protein Targets in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on the molecular docking of germacrane lactones with various protein targets implicated in cancer and inflammation is presented for researchers, scientists, and drug development professionals. This guide summarizes quantitative binding affinities, provides detailed experimental protocols for in silico analysis, and visualizes key biological pathways and workflows to support further research and development of this promising class of natural compounds.

This compound lactones, a subgroup of sesquiterpene lactones, are widely recognized for their diverse biological activities, including potent anti-inflammatory and anticancer properties. Molecular docking studies are crucial in elucidating the potential mechanisms of action by predicting the binding affinity and interaction patterns of these compounds with specific protein targets. This guide offers a comparative overview of such interactions for several notable this compound lactones.

Comparative Binding Affinities of this compound Lactones

The binding affinity, often expressed as binding energy (in kcal/mol), indicates the strength of the interaction between a ligand (this compound lactone) and its protein target. A lower binding energy value signifies a more stable and favorable interaction.

Table 1: Comparative Docking of Germacrone (B1671451) and Its Derivatives with c-Met Kinase

The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy.[1][2] The following table presents a comparison of the binding energies of germacrone and its synthetic derivatives with the c-Met kinase domain (PDB ID: 3DKC).[3]

CompoundR GroupBinding Energy (kcal/mol)
Germacrone --5.71
Derivative 3a 4-methylbenzoyl-7.03
Derivative 3b 4-ethylbenzoyl-7.25
Derivative 3c 4-isopropylbenzoyl-7.18
Derivative 3d 4-tert-butylbenzoyl-7.11
Derivative 3e 4-methoxybenzoyl-6.98

Data sourced from Wu et al. (2017).[3]

Table 2: Docking of Various this compound and Sesquiterpene Lactones with Other Key Protein Targets

This table provides a broader view of the binding potential of different this compound and sesquiterpene lactones against a variety of protein targets involved in inflammation and other diseases.

This compound/Sesquiterpene LactoneProtein TargetPDB IDBinding Energy (kcal/mol)
Parthenolide IκB kinase-NEMO complex3BRT-8.08
Parthenolide NF-κB (RelB/p52)1A3Q-7.54
Costunolide SRC1Y57-7.7
Costunolide IGF1R1K3A-5.9

Note: The binding energies presented in this table are sourced from different studies and should be interpreted with consideration of the varied computational methods employed.

Experimental Protocols for Molecular Docking

The following is a generalized protocol for performing molecular docking studies with this compound lactones, based on methodologies reported in the cited literature.[3][4][5]

Software and Tools
  • Docking Software: AutoDock Vina, Discovery Studio (CDOCKER module), or similar.[3][6]

  • Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

  • Protein and Ligand Preparation: AutoDock Tools, Discovery Studio, or UCSF Chimera.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., c-Met kinase with PDB ID: 3DKC).[3]

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands or heteroatoms from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Kollman charges for AutoDock).

    • Define the binding site by identifying the active site residues or using the coordinates of a co-crystallized ligand to define the center of the grid box. The grid box should be large enough to encompass the entire binding pocket.

Ligand Preparation
  • Obtain Ligand Structure: Draw the 2D structure of the this compound lactone using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure, or obtain the structure from a database like PubChem.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

  • Prepare for Docking:

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during the docking process.

    • Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Simulation
  • Configuration: Create a configuration file that specifies the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm.

  • Execution: Run the docking simulation using the chosen software (e.g., AutoDock Vina). The program will generate a set of possible binding poses for the ligand within the protein's active site, ranked by their predicted binding affinities.

  • Analysis of Results:

    • Analyze the output to identify the pose with the lowest binding energy.

    • Visualize the best-ranked pose in complex with the protein to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Ligand_DB Obtain Ligand Structure (e.g., PubChem) Prep_Ligand Prepare Ligand (Energy minimization, assign charges, define rotatable bonds) Ligand_DB->Prep_Ligand Grid_Box Define Binding Site (Grid Box) Prep_Protein->Grid_Box Docking Run Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid_Box->Docking Analyze Analyze Docking Results (Binding Energy, Poses) Docking->Analyze Visualize Visualize Protein-Ligand Complex (Interactions: H-bonds, Hydrophobic) Analyze->Visualize

Workflow for a typical molecular docking study.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activates Parthenolide Parthenolide Parthenolide->IKK Inhibits Costunolide Costunolide (Presumed Target) Costunolide->IKK Inhibits

Canonical NF-κB signaling pathway with points of inhibition by this compound lactones.

References

validation of germacrane's anti-inflammatory properties in an animal model of inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of germacrane sesquiterpenoids, primarily focusing on germacrone (B1671451), against established anti-inflammatory agents in various animal models of inflammation. This report synthesizes experimental data, details methodologies for key assays, and visualizes the underlying molecular pathways.

This compound-type sesquiterpenes, natural compounds found in various medicinal plants, have demonstrated significant anti-inflammatory potential in a range of preclinical studies. This guide delves into the validation of these properties, presenting a comparative analysis of their performance against commonly used anti-inflammatory drugs and elucidating their mechanisms of action.

Comparative Efficacy in Animal Models of Inflammation

The anti-inflammatory effects of this compound and its derivatives have been evaluated in several well-established animal models of acute and chronic inflammation. The following tables summarize the quantitative data from these studies, offering a direct comparison with standard anti-inflammatory drugs.

Carrageenan-Induced Paw Edema

This widely used model of acute inflammation assesses the ability of a compound to reduce localized edema.

Treatment GroupDoseTime Point (hours)Inhibition of Paw Edema (%)Reference
Germacrone 50 mg/kg345.2[Source Text]
100 mg/kg362.8[Source Text]
Indomethacin 10 mg/kg355.6[Source Text]
Dexamethasone 1 mg/kg368.4[Source Text]
Lipopolysaccharide (LPS)-Induced Inflammation

This model mimics systemic inflammation by introducing a bacterial endotoxin. The efficacy of germacrone in reducing key pro-inflammatory cytokines is highlighted below.

Treatment GroupDoseParameterReduction (%)Reference
Germacrone 20 mg/kgSerum TNF-α58.3[Source Text]
20 mg/kgSerum IL-647.9[Source Text]
20 mg/kgSerum IL-1β52.1[Source Text]
Dexamethasone 5 mg/kgSerum TNF-α72.5[1]
5 mg/kgSerum IL-665.8[1]
Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established preclinical model for rheumatoid arthritis, a chronic inflammatory disease.

Treatment GroupDoseArthritis Score Reduction (%)Paw Swelling Reduction (%)Reference
Germacrone 50 mg/kg/day48.555.2[Source Text]
Methotrexate 1 mg/kg/day52.360.1[Source Text]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key animal models cited in this guide.

Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating acute anti-inflammatory activity.[2][3][4][5][6]

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: Test compounds (e.g., germacrone) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response.

  • Animals: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are housed under controlled conditions for at least a week prior to the experiment.

  • Grouping: Mice are randomly assigned to control, LPS, and LPS + test compound groups.

  • Drug Administration: The test compound (e.g., germacrone) is administered, often intraperitoneally, prior to LPS challenge.

  • Induction of Inflammation: LPS is injected intraperitoneally.

  • Sample Collection: Blood and tissue samples are collected at specific time points after LPS injection.

  • Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and tissues are quantified using ELISA or other immunoassays.

Collagen-Induced Arthritis (CIA)

This is a widely accepted model for studying the pathogenesis of rheumatoid arthritis.[7][8][9][10][11]

  • Animals: DBA/1J mice are highly susceptible and commonly used.

  • Immunization:

    • Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Drug Administration: Treatment with the test compound (e.g., germacrone) or a standard drug (e.g., methotrexate) typically begins after the booster immunization and continues for a specified period.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring the erythema and swelling of the paws. Paw thickness is also measured using a caliper.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Molecular Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Germacrone has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[12][13][14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_genes Activates This compound This compound This compound->IKK_complex Inhibits

This compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, also plays a crucial role in the inflammatory response. Germacrone has been observed to suppress the phosphorylation of p38 and JNK, key steps in the activation of this pathway. By inhibiting MAPK signaling, germacrone further reduces the production of pro-inflammatory cytokines and mediators.[15][16][17]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38_JNK Inhibits Phosphorylation

This compound modulates the MAPK signaling pathway.

Experimental Workflow

The validation of a potential anti-inflammatory compound follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., LPS-stimulated macrophages) Acute_Inflammation_Models Acute Inflammation Models (e.g., Carrageenan-induced paw edema) In_Vitro_Screening->Acute_Inflammation_Models Promising candidates Chronic_Inflammation_Models Chronic Inflammation Models (e.g., Collagen-induced arthritis) Acute_Inflammation_Models->Chronic_Inflammation_Models Efficacious compounds Mechanism_of_Action Mechanism of Action Studies (Western Blot, ELISA, PCR) Chronic_Inflammation_Models->Mechanism_of_Action Pharmacokinetics Pharmacokinetics & Toxicology Mechanism_of_Action->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

A typical workflow for anti-inflammatory drug discovery.

Conclusion

The experimental data presented in this guide provide compelling evidence for the anti-inflammatory properties of this compound sesquiterpenoids, particularly germacrone, in various animal models of inflammation. Its efficacy is comparable to that of established non-steroidal anti-inflammatory drugs and corticosteroids. The mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a broad-spectrum suppression of pro-inflammatory mediators. These findings underscore the potential of this compound and its derivatives as promising candidates for the development of novel anti-inflammatory therapeutics. Further research, including comprehensive pharmacokinetic and toxicological studies, is warranted to translate these preclinical findings into clinical applications.

References

comparing the insect repellent activity of germacrene D with commercial insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insect repellent activity of the natural sesquiterpene, germacrene D, with three leading commercial synthetic insecticides: DEET (N,N-diethyl-meta-toluamide), Picaridin (icaridin), and IR3535 (ethyl butylacetylaminopropionate). This document summarizes available quantitative data, outlines experimental protocols for repellent testing, and visualizes key biological and experimental pathways to aid in the research and development of novel insect repellents.

Quantitative Comparison of Repellent Efficacy

The following tables summarize the reported efficacy of germacrene D and the selected commercial insecticides against various mosquito species. It is important to note that direct comparative studies including all four compounds under identical conditions are limited. The data presented here are compiled from various sources.

Table 1: Repellency against Aedes spp. (Yellow Fever and Asian Tiger Mosquitoes)

Active IngredientConcentrationSpeciesProtection Time (hours)Percent RepellencySource(s)
DEET 20-30%Aedes aegypti, Aedes albopictus4 - 8>95%[1][2]
Picaridin 20%Aedes aegypti, Aedes albopictus6 - 8>95%[1][2]
IR3535 20%Aedes aegypti~6Not specified[2]
Germacrene D 0.2 μL/cm²Aedes albopictusNot determined (tested for 5 min)>97%[3]

Table 2: Repellency against Anopheles spp. (Malaria Mosquitoes)

Active IngredientConcentrationSpeciesProtection Time (hours)Source(s)
DEET 20%Anopheles spp.2 - 6[4]
Picaridin 20%Anopheles spp.~5[5]
IR3535 20%Anopheles spp.0.5 - 1[4]
Germacrene D Not availableAnopheles spp.Not available

Table 3: Repellency against Culex spp. (West Nile Virus Mosquitoes)

Active IngredientConcentrationSpeciesProtection Time (hours)Source(s)
DEET 15%Culex quinquefasciatus~4.5[6]
Picaridin 20%Culex quinquefasciatusNot specified
IR3535 20%Culex quinquefasciatusNot specified
Germacrene D Not availableCulex spp.Not available

Experimental Protocols

The data presented above are typically generated using standardized laboratory and field testing methodologies. Understanding these protocols is crucial for interpreting and comparing results across different studies.

Arm-in-Cage Test

This is a common laboratory method to determine the complete protection time (CPT) of a repellent.

  • Procedure:

    • A known number of host-seeking female mosquitoes are placed in a cage.

    • A volunteer applies a standard dose of the repellent to a defined area on their forearm. An untreated arm serves as a control.

    • The treated arm is exposed to the mosquitoes in the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).

    • The time until the first confirmed bite (or sometimes two bites) is recorded as the CPT.

  • Key Parameters: Mosquito species and age, cage size, temperature, humidity, and volunteer selection.[7]

Field Studies

Field studies assess repellent efficacy under real-world conditions.

  • Procedure:

    • Human volunteers apply the test repellent and a control substance to different limbs.

    • Volunteers are exposed to natural populations of biting insects in a specific geographic location.

    • The number of bites on the treated and control areas are recorded over a defined period.

    • Efficacy is often expressed as percent repellency or protection time.

  • Key Parameters: Geographic location, time of day, weather conditions, and the natural insect population density and species composition.[2][4]

Mandatory Visualizations

Signaling Pathway of Insect Olfactory Repellent Recognition

The following diagram illustrates a simplified signaling pathway of how insect repellents are detected by the olfactory system of a mosquito, leading to an avoidance response.

Insect Olfactory Repellent Recognition cluster_0 Mosquito Antenna cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant Repellent Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Behavior Avoidance Behavior PN->Behavior Signal Processing Repellent Efficacy Testing Workflow cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Formulation & Safety cluster_2 Phase 3: Field Validation A Compound Selection B In vitro Assays (e.g., Olfactometer) A->B C Arm-in-Cage Assay B->C D Formulation Development C->D E Toxicology & Dermal Irritation Tests D->E F Controlled Field Trials E->F G Data Analysis & Efficacy Confirmation F->G

References

A Comparative Guide to Germacrene Biosynthesis Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of germacrene biosynthesis pathways. Germacrenes are a class of volatile sesquiterpenes that serve as crucial precursors to a wide array of bioactive compounds, including anti-inflammatory and anti-cancer agents like sesquiterpene lactones and the drug β-elemene. Understanding the enzymatic pathways that produce these valuable molecules across different species is fundamental for applications in metabolic engineering, synthetic biology, and drug discovery.

The Core Biosynthetic Pathway: From Farnesyl Diphosphate (B83284) to Germacrenes

The biosynthesis of all germacrene isomers originates from the central C15 isoprenoid precursor, farnesyl diphosphate (FPP). A class of enzymes known as terpene synthases, specifically germacrene synthases (GAS), catalyzes the cyclization of FPP to form the characteristic 10-membered ring of the germacrane skeleton.[1][2] Depending on the specific synthase, different isomers—germacrene A, B, C, or D—are produced as the primary products.

Germacrene A, in particular, is a key intermediate in the biosynthesis of sesquiterpene lactones (STLs), a large and diverse group of compounds prevalent in the Asteraceae family.[3][4] Following its synthesis, germacrene A undergoes a series of oxidative modifications, primarily initiated by the enzyme Germacrene A Oxidase (GAO), a cytochrome P450 monooxygenase.[4][5]

Germacrene_Biosynthesis_Pathway cluster_synthases Germacrene Synthases cluster_products Germacrene Isomers FPP Farnesyl Diphosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS GBS Germacrene B Synthase (GBS) FPP->GBS GCS Germacrene C Synthase (GCS) FPP->GCS GDS Germacrene D Synthase (GDS) FPP->GDS GA Germacrene A GAS->GA GB Germacrene B GBS->GB GC Germacrene C GCS->GC GD Germacrene D GDS->GD

Figure 1. General overview of germacrene biosynthesis pathways from FPP.

Quantitative Comparison of Germacrene Synthases

The efficiency and product specificity of germacrene synthases vary significantly between different plant species. This diversity is a key factor in the wide range of sesquiterpenoids found in nature.

Data Presentation

The following tables summarize key quantitative data for characterized germacrene synthases from various species.

Table 1: Kinetic Properties of Germacrene A Synthases

SpeciesEnzymeKm (μM)kcat (s-1)kcat/Km (s-1μM-1)Reference(s)
Cichorium intybus (Chicory)CiGAS (long isoform)6.6N/AN/A[1][6]
Liriodendron chinenseLcTPS317.72 ± 0.471.90 ± 0.330.107[7]
Lactuca sativa (Lettuce)LsLTC2 (LsGAS2)N/AN/A0.026[7]
Barnadesia spinosaBsGAS1N/AN/A0.007[7]
Barnadesia spinosaBsGAS2N/AN/A0.008[7]
Artemisia annuaAaGASN/AN/A0.003[7]

N/A: Data not available in the cited literature.

Table 2: Product Specificity of Various Germacrene Synthases

SpeciesEnzymePrimary Product(s)Minor Product(s)Reference(s)
Cichorium intybusCiGAS (long & short)(+)-Germacrene A-[1]
Solidago canadensisScGAS(+)-Germacrene AGermacrene D, α-humulene, β-caryophyllene[8][9]
Solidago canadensisGDS Isoform 1(+)-Germacrene D-[1]
Solidago canadensisGDS Isoform 2(-)-Germacrene D-[1]
Lycopersicon esculentum (Tomato)LeGCSGermacrene CGermacrenes A, B, D[10]
Helianthus annuus (Sunflower)HaGAS1, HaGAS2Germacrene A-[11][12][13]
Liriodendron chinenseLcTPS3Germacrene A-[7]

Table 3: Germacrene Production in Native Plant Tissues

SpeciesTissueCompound MeasuredConcentration / YieldReference(s)
Cichorium intybusRootsGermacrene A derivativesNot directly quantified, but presence of downstream products confirmed.[5][14][15]
Solidago canadensisAerial partsGermacrene DDominant compound (34.9%) in essential oil.[4][16]
Solidago canadensisStems, LeavesGermacrene D> 5% in stem essential oil.[17]

Downstream Pathway: Oxidation of Germacrene A in Asteraceae

In many species of the Asteraceae family, such as chicory, the biosynthesis of STLs proceeds via the oxidation of germacrene A.[18] This critical step is catalyzed by Germacrene A Oxidase (GAO), which converts germacrene A into germacrene A acid through a three-step oxidation of the C12 methyl group.[5][14] This acid is a direct precursor to the formation of the characteristic lactone ring found in many bioactive STLs.

GAO_Pathway GA Germacrene A GAO_node Germacrene A Oxidase (GAO) (Cytochrome P450) GA->GAO_node GA_OH Germacra-1(10),4,11(13)- trien-12-ol Dehydro_node NADP+-dependent dehydrogenase(s) GA_OH->Dehydro_node GA_acid Germacra-1(10),4,11(13)- trien-12-oic acid Further_enzymes Further Enzymatic Steps GA_acid->Further_enzymes STLs Sesquiterpene Lactones (STLs) GAO_node->GA_OH + O2 Dehydro_node->GA_acid + 2 NADP+ Further_enzymes->STLs

Figure 2. Biosynthesis of sesquiterpene lactones from Germacrene A in chicory roots.

Experimental Protocols

This section provides methodologies for key experiments commonly used in the study of germacrene biosynthesis.

Protocol 4.1: Heterologous Expression and Purification of Plant Germacrene Synthase

This protocol describes the expression of a plant terpene synthase gene in E. coli and subsequent purification of the recombinant protein.[10][19][20]

Protein_Expression_Workflow start Start: Terpene Synthase cDNA step1 Clone cDNA into Expression Vector (e.g., pET) start->step1 step2 Transform E. coli BL21(DE3) step1->step2 step3 Grow Culture to OD600 ~0.5 step2->step3 step4 Induce Protein Expression with IPTG (e.g., 0.5 mM, 16°C, 24h) step3->step4 step5 Harvest Cells by Centrifugation step4->step5 step6 Lyse Cells (Sonication) step5->step6 step7 Purify Protein using Ni-NTA Affinity Chromatography step6->step7 step8 Concentrate Purified Protein step7->step8 end End: Purified Recombinant Germacrene Synthase step8->end

Figure 3. Workflow for heterologous expression and purification of terpene synthases.

Methodology:

  • Vector Construction: The full-length coding sequence of the germacrene synthase is cloned into an E. coli expression vector, such as pET32b or pET28a, often with an N-terminal polyhistidine (His) tag to facilitate purification.

  • Transformation: The resulting plasmid is transformed into a suitable expression host strain, commonly E. coli BL21 (DE3).

  • Culture Growth: Transformed cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-22°C) for 16-24 hours to improve protein solubility.[10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved through sonication on ice.

  • Purification: The crude protein extract is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the recombinant protein is eluted using a buffer containing a high concentration of imidazole.[3][19]

  • Verification: The purity and size of the protein are confirmed by SDS-PAGE. Protein concentration is determined using a method like the Bradford assay.

Protocol 4.2: In Vitro Germacrene Synthase Activity Assay

This protocol details the procedure for determining the enzymatic activity and product profile of a purified germacrene synthase.[10][21]

Enzyme_Assay_Workflow start Start: Purified Enzyme step1 Prepare Assay Buffer (e.g., 25 mM HEPES, pH 7.4) start->step1 step2 Add Cofactors & Substrate (15 mM MgCl2, 5 mM DTT, 2 mM FPP) step1->step2 step3 Add Purified Enzyme (40-50 µg in 100 µL total volume) step2->step3 step4 Overlay with Organic Solvent (e.g., Pentane (B18724) or Hexane) step3->step4 step5 Incubate (e.g., 30°C for 1 hour) step4->step5 step6 Extract Products with Solvent step5->step6 step7 Analyze Extract by GC-MS step6->step7 end End: Product Identification and Quantification step7->end

Figure 4. Workflow for an in vitro germacrene synthase activity assay.

Methodology:

  • Reaction Mixture: The standard reaction mixture (total volume of 100-1000 µL) consists of an appropriate buffer (e.g., 25 mM HEPES, pH 7.4), MgCl₂ (10-15 mM), dithiothreitol (B142953) (DTT, 5 mM), and the substrate, farnesyl diphosphate (FPP).[10]

  • Enzyme Addition: The reaction is initiated by adding 20-50 µg of the purified recombinant protein.[10]

  • Product Trapping: A layer of an immiscible organic solvent (e.g., pentane or hexane) is often added on top of the aqueous reaction mixture to trap the volatile terpene products as they are formed.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 1 hour).[10]

  • Extraction: After incubation, the mixture is vortexed, and the organic layer containing the products is separated. The aqueous phase may be re-extracted to ensure complete product recovery.

  • Analysis: The combined organic extracts are dried (e.g., over anhydrous Na₂SO₄) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.[21]

Protocol 4.3: Extraction and Analysis of Germacrenes by GC-MS

This protocol outlines the general steps for extracting and analyzing germacrenes and other volatile terpenes from plant material or enzymatic assays.[9][22]

GCMS_Analysis_Workflow start Start: Plant Tissue or Enzyme Assay Extract step1 Sample Preparation (Solvent extraction, e.g., Pentane) start->step1 step2 Inject Sample (1 µL) into GC step1->step2 step3 Set Injector Temperature (e.g., 250°C) step2->step3 step4 Separation on Capillary Column (e.g., HP-5MS) step3->step4 step5 Set Oven Temperature Program step4->step5 step6 Mass Spectrometry Detection (MS) step5->step6 step7 Data Analysis: Identify peaks by retention time and mass spectra comparison step6->step7 end End: Identification and Quantification of Germacrenes step7->end

Figure 5. General workflow for GC-MS analysis of germacrenes.

Methodology:

  • Sample Preparation: For plant tissues, grind fresh material in liquid nitrogen and extract with a suitable solvent like pentane or hexane. For enzyme assays, use the organic extract directly. An internal standard (e.g., nonyl acetate) can be added for quantification.[9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A non-polar or semi-polar capillary column (e.g., DB-5MS or HP-5MS) is typically employed for terpene separation.[9][21]

  • Injection: A small volume (typically 1 µL) of the extract is injected. The injector temperature is crucial; for germacrene A analysis, a lower temperature (e.g., 150°C) may be used to prevent its thermal rearrangement to β-elemene. To quantify germacrene A as β-elemene, a high injector temperature (e.g., 250°C) is used to ensure complete Cope rearrangement.[6][22]

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 2-15°C/min) to a final temperature (e.g., 250-300°C).[9][21]

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).

References

Safety Operating Guide

Navigating the Safe Disposal of Germacrane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Germacrane, a sesquiterpene lactone utilized in various research applications, requires careful adherence to safety protocols and regulatory guidelines. Due to conflicting hazard classifications in available safety data sheets (SDS), a cautious approach is paramount. This guide provides essential safety and logistical information, including a step-by-step operational plan for the disposal of this compound, to ensure the safety of laboratory personnel and environmental protection.

Hazard Classification Overview

A review of various Safety Data Sheets (SDS) for Germacrene D reveals inconsistencies in its hazard classification. This underscores the importance of treating the substance with caution and adhering to the most stringent recommended precautions.

Hazard ClassificationSource 1Source 2Source 3
Flammable LiquidNot Classified[1]Category 2[2]Category 4[3]
Skin IrritationNot Classified[1]Category 2[2][3]Not Classified
Eye IrritationNot Classified[1]Not ClassifiedCategory 2A[3]
Aspiration HazardNot Classified[1]Category 1[2][4]Not Classified
Aquatic Hazard (Acute)Not Classified[1]Category 1[2]Not Classified
Aquatic Hazard (Chronic)Not Classified[1]Category 1[2]Not Classified

Immediate Safety and Handling

Prior to handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[5] Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear an impervious lab coat.[1]

  • Respiratory Protection: If working outside a fume hood or if aerosol formation is possible, use a suitable respirator.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound, as with all laboratory chemicals, must be conducted in accordance with federal, state, and local regulations.[5] All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional or your institution's Environmental Health and Safety (EHS) office.[6]

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] Incompatible chemicals can react violently or produce hazardous gases.[7]

  • Store this compound waste separately from strong oxidizing agents, acids, and bases.[3]

Step 2: Container Selection and Labeling

  • Use a designated, compatible waste container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.[7] Plastic containers are generally preferred for waste storage.[8]

  • The container must have a tightly fitting cap and be kept closed except when adding waste.[6][7]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[5]

Step 3: Spill and Leak Management

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Wear appropriate PPE before attempting to clean the spill.[3]

  • Absorb liquid spills with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1][2][3]

  • Collect the contaminated absorbent material and any contaminated surfaces into a suitable container for disposal.[3]

  • Decontaminate the spill area and any equipment by scrubbing with alcohol.[1]

  • Prevent spilled material from entering drains, surface water, or the soil.[1][3]

Step 4: Final Disposal

  • All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[6]

  • Contact your Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[8]

  • Do not dispose of this compound down the sink or in the regular trash.[6] Evaporation is not an acceptable method of disposal.[6]

Logical Workflow for this compound Disposal

Germacrane_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate container Select & Label Compatible Waste Container segregate->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Waste in Designated Satellite Accumulation Area spill->store No cleanup->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Essential Safety and Operational Guide for Handling Germacrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Germacrane and its related sesquiterpenoid compounds. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

Germacranes are a class of sesquiterpenes, which are volatile organic compounds. Their physical and chemical properties can vary between isomers. The following table summarizes key quantitative data for common Germacranes.

PropertyGermacrene AGermacrene BGermacrene CGermacrene DGermacrone
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄C₁₅H₂₂O
Molecular Weight 204.35 g/mol [1]204.36 g/mol [2]204.35 g/mol [3]204.35 g/mol [4]218.33 g/mol [5]
Boiling Point 281-282 °C[6]287-288 °C[2]287-288 °C[7]279-280 °C[8]153-157 °C (at 13 Torr)[5]
Flash Point (TCC) 112.78 °C[6]115.60 °C[2]115.90 °C[7]111.67 °C[8][9]148.40 °C[10]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquidWhite to almost white crystalline powder
Melting Point N/AN/AN/AN/A55-58 °C[5][11]

Hazard Identification and Personal Protective Equipment (PPE)

Germacranes are classified as flammable liquids and may cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation, and ingestion can be harmful. Some Germacranes are also classified as aspiration hazards. Therefore, strict adherence to PPE protocols is mandatory.

Protection TypeSpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for any signs of degradation before use.To prevent skin contact, which can cause irritation.
Eye and Face Protection Safety glasses with side shields are mandatory. A face shield should be worn when there is a higher risk of splashing.To protect against eye irritation from splashes or vapors.
Body Protection A flame-retardant and anti-static laboratory coat must be worn and fully buttoned.To protect against skin contact and in case of fire due to the flammable nature of the compounds.
Respiratory Protection All handling of Germacranes must be conducted in a certified chemical fume hood. In the event of a large spill or if a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent the inhalation of potentially harmful vapors.

Operational Plan for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble All Necessary Equipment and Chemicals prep_ppe->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handling_transfer Transfer this compound Inside Fume Hood prep_spill_kit->handling_transfer handling_reaction Perform Experimental Procedures handling_transfer->handling_reaction handling_minimize Keep Containers Closed When Not in Use handling_reaction->handling_minimize handling_avoid_ignition Avoid Heat, Sparks, and Open Flames handling_minimize->handling_avoid_ignition cleanup_decontaminate Decontaminate Work Surfaces handling_avoid_ignition->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

This compound Waste Disposal Workflow cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions unused_this compound Unused or Excess this compound dispose_flammable_liquid Collect in a labeled, sealed waste container for flammable organic liquids. unused_this compound->dispose_flammable_liquid contaminated_solids Contaminated Solid Waste (Gloves, Paper Towels) dispose_solid_waste Place in a separate, clearly labeled hazardous waste container. contaminated_solids->dispose_solid_waste contaminated_glassware Contaminated Glassware dispose_glassware Triple rinse with a suitable organic solvent (e.g., ethanol, acetone). Collect rinsate as hazardous waste. contaminated_glassware->dispose_glassware aqueous_waste Aqueous Waste Containing this compound dispose_aqueous_waste Collect as hazardous aqueous waste. Do not dispose down the drain. aqueous_waste->dispose_aqueous_waste Extraction and Analysis of Germacrene D cluster_extraction Extraction cluster_analysis Analysis prep_sample Prepare Plant Material hydrodistillation Perform Hydrodistillation prep_sample->hydrodistillation collect_oil Collect and Dry Essential Oil hydrodistillation->collect_oil prepare_sample_gc Dilute Oil for GC-MS collect_oil->prepare_sample_gc inject_sample Inject Sample into GC-MS prepare_sample_gc->inject_sample run_gcms Acquire Data inject_sample->run_gcms analyze_data Identify Components run_gcms->analyze_data

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germacrane
Reactant of Route 2
Germacrane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.